3-Amino-3-(pyridin-2-yl)propanoic acid
Description
BenchChem offers high-quality 3-Amino-3-(pyridin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(pyridin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLGSNNEAOFFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901090 | |
| Record name | NoName_147 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid
An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-Amino-3-(pyridin-2-yl)propanoic acid, a key building block in pharmaceutical research and development. The document details established methodologies, including the direct Michael addition of 2-aminopyridine to acrylate esters and a multi-step approach commencing from 2-chloropyridine-N-oxide. Each synthetic strategy is discussed with a focus on reaction mechanisms, experimental considerations, and optimization of reaction conditions. A detailed, step-by-step protocol for a preferred synthetic route is provided, alongside characterization techniques and safety precautions. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this and structurally related compounds.
Introduction
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry. Its structural motif is present in various pharmacologically active molecules. The strategic placement of the pyridine ring and the amino acid functionality allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. A notable application of its derivatives is in the synthesis of anticoagulants, such as the direct thrombin inhibitor dabigatran etexilate, where the corresponding ethyl ester is a crucial intermediate.[1]
The can be approached through several synthetic strategies. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This guide will explore the most prevalent and effective methods for the synthesis of this compound, providing both theoretical understanding and practical, actionable protocols.
Synthetic Strategies
Two primary synthetic routes have been established for the and its esters:
-
Route 1: Michael Addition of 2-Aminopyridine to an Acrylate Ester
-
Route 2: Synthesis from 2-Chloropyridine-N-oxide
Route 1: Michael Addition
The Michael addition of 2-aminopyridine to an acrylate ester is a direct and atom-economical approach to constructing the carbon skeleton of the target molecule. The reaction involves the nucleophilic addition of the amino group of 2-aminopyridine to the electron-deficient β-carbon of an acrylate ester.
Figure 1: General scheme of the Michael addition route.
This reaction can be performed without a catalyst, though yields are often low, in the range of 30%.[1] The use of a catalyst, such as trifluoromethanesulfonic acid, has been shown to significantly improve the reaction efficiency, with reported yields for the ester intermediate reaching up to 85%.[1] An alternative enzymatic approach utilizing lipase has also been reported, highlighting a greener synthetic option.[2]
The initial product of this reaction is the corresponding ester, which can then be hydrolyzed under basic conditions to yield the desired 3-Amino-3-(pyridin-2-yl)propanoic acid.
Route 2: From 2-Chloropyridine-N-oxide
An alternative, multi-step synthesis begins with 2-chloropyridine-N-oxide. This route involves the reaction of 2-chloropyridine-N-oxide with 3-aminopropionic acid to form 3-(pyridin-2-ylamino)propionic acid N-oxide. This intermediate is then esterified, and the N-oxide is subsequently reduced via catalytic hydrogenation to afford the ethyl ester of the target compound.[3] The final step is the hydrolysis of the ester to the carboxylic acid.
Figure 2: Multi-step synthesis from 2-Chloropyridine-N-oxide.
While this route is longer and involves more steps, it can be advantageous when the starting materials are readily available or when specific substitution patterns are desired. The total yield for this multi-step process is reported to be around 52%.[1]
Detailed Experimental Protocol: Michael Addition Route
This section provides a detailed, step-by-step protocol for the via the Michael addition of 2-aminopyridine to an acrylate ester, followed by hydrolysis. This method is chosen for its directness and higher reported yields with catalytic enhancement.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | ≥98% | Sigma-Aldrich |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | ≥99% | Sigma-Aldrich |
| Trifluoromethanesulfonic acid | CF₃SO₃H | 150.08 | ≥98% | Sigma-Aldrich |
| Anhydrous ethanol | C₂H₅OH | 46.07 | ≥99.5% | Sigma-Aldrich |
| Potassium hydroxide | KOH | 56.11 | ≥85% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Sigma-Aldrich |
| Petroleum ether | - | - | - | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ≥99.5% | Sigma-Aldrich |
| Water | H₂O | 18.02 | Deionized | - |
| Nitrogen gas | N₂ | 28.01 | High purity | - |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate [1]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (10.0 g, 106.25 mmol) and anhydrous ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the 2-aminopyridine is dissolved. To this solution, add ethyl acrylate (11.7 g, 116.88 mmol).
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (1.6 g, 10.63 mmol) dropwise to the reaction mixture while stirring.
-
Reaction Conditions: The flask is placed under a nitrogen atmosphere. The mixture is then heated in an oil bath to a reflux temperature of 120-160 °C and stirred for 16-20 hours.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to 35-40 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The residue is then washed with petroleum ether.
-
Recrystallize the product from a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) to obtain white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.
-
The expected yield is approximately 80-85%.[1]
-
Step 2: Hydrolysis to 3-Amino-3-(pyridin-2-yl)propanoic Acid [4]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 3-(pyridin-2-ylamino)propanoate (e.g., 10.0 g, 51.48 mmol) in water (50 mL).
-
Base Addition: Add potassium hydroxide (3.45 g, 61.78 mmol) to the solution.
-
Reaction Conditions: Stir the resulting solution at room temperature (25 °C) overnight.
-
Work-up and Purification:
-
Concentrate the reaction mixture under vacuum to remove the water.
-
Wash the resulting mixture with dichloromethane (3 x 100 mL) to remove any unreacted starting material and organic impurities.
-
The remaining aqueous layer contains the potassium salt of the product. Acidify the aqueous layer carefully with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Amino-3-(pyridin-2-yl)propanoic acid.
-
The reported yield for a similar hydrolysis step is around 57%.[4]
-
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. For the final acid, the expected [M+H]⁺ is 167.18.[4]
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=O, and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety and Handling
-
2-Aminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethyl acrylate: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Handle in a fume hood.
-
Trifluoromethanesulfonic acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
-
Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure the reaction temperature is maintained and the reaction time is sufficient. Check the purity of the starting materials. |
| Catalyst deactivation | Use fresh trifluoromethanesulfonic acid. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time | Increase the amount of potassium hydroxide or extend the reaction time. |
| Difficulty in purification | Impurities in the starting materials | Purify the starting materials before use. |
| Side reactions | Optimize the reaction conditions (temperature, catalyst loading) to minimize side product formation. |
Conclusion
The is achievable through multiple synthetic pathways. The Michael addition of 2-aminopyridine to an acrylate ester, particularly when catalyzed, presents a direct and efficient method for obtaining the ester precursor, which can then be hydrolyzed to the final acid. This guide provides a detailed protocol for this preferred route, along with essential information on alternative methods, characterization, and safety. The provided information is intended to empower researchers to confidently synthesize this valuable compound for their research and development endeavors.
References
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Google Patents. (n.d.). New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
-
MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Method for enzymatic on-line synthesis of 3- (pyridine-2-amino) propylhydroxamic acid.
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- 3. CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents [patents.google.com]
- 4. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(pyridin-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest in Modern Medicinal Chemistry
3-Amino-3-(pyridin-2-yl)propanoic acid, a non-proteinogenic β-amino acid, represents a compelling scaffold for drug discovery and development. Its structure, incorporating a pyridine ring, an amino group, and a carboxylic acid moiety, imparts a unique combination of properties that are of significant interest in the design of novel therapeutics. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The amino and carboxylic acid groups provide opportunities for salt formation, improving solubility and bioavailability, and serve as handles for further chemical modification. This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-3-(pyridin-2-yl)propanoic acid, offering insights into its behavior in biological systems and providing a foundation for its application in pharmaceutical research.
Molecular Structure and Fundamental Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. Understanding these properties is the first step in a rational drug design process.
Structural Formula and Molecular Weight
Chemical Name: 3-Amino-3-(pyridin-2-yl)propanoic acid Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol
The structure features a chiral center at the C3 carbon, meaning it can exist as two enantiomers, (R)-3-Amino-3-(pyridin-2-yl)propanoic acid and (S)-3-Amino-3-(pyridin-2-yl)propanoic acid. The specific stereochemistry can have a profound impact on its biological activity and pharmacokinetic profile.
Predicted and Analog-Derived Physicochemical Parameters
| Property | Estimated Value/Range | Basis for Estimation & Expert Commentary |
| Melting Point (°C) | ~135 - 145 | Based on the melting point of pyridine-2-carboxylic acid (134-137 °C). The presence of the additional amino and propanoic acid chain is expected to influence crystal lattice interactions, likely resulting in a slightly different but comparable melting point. High melting points are indicative of strong intermolecular forces. |
| pKa Values | pKa₁ (COOH): ~2.5 - 3.5 pKa₂ (NH₃⁺): ~4.5 - 5.5 pKa₃ (pyridinium): ~1 - 2 | The carboxylic acid pKa is estimated based on pyridine-2,3-dicarboxylic acid (pKa₁ ≈ 2.43)[1] and the typical range for β-amino acids. The amino group pKa is estimated to be lower than that of a typical aliphatic amine due to the electron-withdrawing effect of the adjacent pyridine ring. The pyridine nitrogen is expected to be the most acidic of the protonated forms due to the influence of the electron-withdrawing carboxylic acid and amino groups. These pKa values are critical for predicting the ionization state of the molecule at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and receptor interactions. |
| Aqueous Solubility | Moderately Soluble | Pyridine-2-carboxylic acid is described as moderately soluble in water[2][3]. The presence of both an acidic (carboxylic acid) and a basic (amino and pyridine) group in 3-Amino-3-(pyridin-2-yl)propanoic acid suggests it will exist as a zwitterion at its isoelectric point, which generally enhances aqueous solubility. Solubility will be highly pH-dependent.[2] |
| LogP | < 1 | The presence of multiple polar, ionizable groups (amino, carboxyl, pyridine nitrogen) strongly suggests a low octanol-water partition coefficient, indicating hydrophilicity. This is a crucial parameter for predicting absorption and distribution in the body. |
Ionization Behavior and its Implications
The ionization state of a drug molecule is a paramount determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. For 3-Amino-3-(pyridin-2-yl)propanoic acid, with its three ionizable centers, a thorough understanding of its pKa values is essential.
The Henderson-Hasselbalch Equation: A Tool for Predicting Ionization
The Henderson-Hasselbalch equation provides a mathematical framework for relating the pH of a solution to the pKa of an ionizable group and the ratio of the concentrations of the deprotonated and protonated forms.
For an acidic group (e.g., COOH): pH = pKa + log([COO⁻]/[COOH])
For a basic group (e.g., NH₂): pH = pKa + log([NH₂]/[NH₃⁺])
By knowing the pKa values, researchers can predict the predominant ionic species at a given pH, such as in different compartments of the human body (e.g., stomach, pH 1.5-3.5; small intestine, pH 6.0-7.4; blood, pH 7.4).
Experimental Determination of pKa
A robust and widely accepted method for the experimental determination of pKa values is potentiometric titration.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile: A Key to Bioavailability
A drug must be in solution to be absorbed. Therefore, understanding the solubility of 3-Amino-3-(pyridin-2-yl)propanoic acid is critical for formulation development.
Factors Influencing Solubility
The aqueous solubility of this compound is expected to be significantly influenced by:
-
pH: As an amphoteric substance, its solubility will be lowest at its isoelectric point (pI) and will increase in acidic and basic solutions due to salt formation.
-
Temperature: Generally, solubility increases with temperature, although this relationship should be experimentally determined.[2]
-
Solid-state properties: The crystalline form (polymorph) or amorphous state of the solid material can impact its solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.
-
Preparation: Add an excess amount of solid 3-Amino-3-(pyridin-2-yl)propanoic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the pyridine ring protons, the protons on the propanoic acid backbone, and the exchangeable protons of the amino and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N, O).
Infrared (IR) Spectroscopy
The IR spectrum can confirm the presence of key functional groups. Characteristic absorption bands are expected for:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Typically in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=N and C=C stretches (pyridine ring): In the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The expected molecular ion peak [M+H]⁺ would be at m/z 167.1.
Conclusion and Future Directions
3-Amino-3-(pyridin-2-yl)propanoic acid is a molecule with significant potential in drug discovery. Its physicochemical properties, particularly its ionization behavior and solubility, are key to harnessing this potential. While this guide provides a robust framework based on established scientific principles and data from analogous compounds, further detailed experimental characterization is warranted. Future work should focus on the synthesis and isolation of the pure enantiomers and the experimental determination of their specific physicochemical and biological properties. Such studies will undoubtedly pave the way for the rational design of new and effective therapeutic agents based on this promising molecular scaffold.
References
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Solubility of Pyridine-2-carboxylic Acid (C6H5NO2). Solubility of Things.
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pyridine-4-carboxylic acid - Physico-chemical Properties. ChemBK.
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Picolinic acid. Wikipedia.
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Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate.
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2-Pyridinecarboxylic acid for synthesis. Sigma-Aldrich.
-
3-AMINOPROPANOIC ACID. Ataman Kimya.
-
What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Jinjing Chemical.
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A Comprehensive Technical Guide to the Structure Elucidation of 3-Amino-3-(pyridin-2-yl)propanoic Acid
<
This in-depth guide provides a robust framework for the unambiguous structural determination of 3-Amino-3-(pyridin-2-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, evidence-based workflow. The core philosophy is the synergistic application of modern analytical techniques to construct an irrefutable structural proof, emphasizing not just the "how" but the "why" behind each experimental choice.
Part 1: Foundational Analysis - Confirming the Molecular Blueprint
The initial phase of any structural elucidation focuses on establishing the fundamental characteristics of the molecule: its elemental composition and the functional groups it comprises.
High-Resolution Mass Spectrometry (HRMS): The Definitive Molecular Formula
The first step is to ascertain the precise molecular weight, which in turn provides the molecular formula. High-resolution mass spectrometry is the ideal tool for this purpose, capable of distinguishing between compounds with the same nominal mass.[1][2]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an ESI-TOF or Orbitrap.
-
Ionization Mode: Positive electrospray ionization (ESI+) is optimal for this molecule due to the presence of the basic pyridine and amino groups.
-
Data Acquisition: Acquire the spectrum in the m/z range of 50-500. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass.
Expected Outcome & Interpretation
For 3-Amino-3-(pyridin-2-yl)propanoic acid (C₈H₁₀N₂O₂), the theoretical monoisotopic mass of the neutral molecule is 166.0742 u. The HRMS spectrum should prominently feature the [M+H]⁺ ion at an m/z of 167.0815. An observed mass within 5 ppm of the theoretical value provides high confidence in the elemental formula.[3]
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Theoretical [M+H]⁺ (m/z) | 167.0815 |
| Acceptable Mass Error | < 5 ppm |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy probes the vibrational modes of bonds within the molecule, providing a characteristic "fingerprint" of the functional groups present.[4] This technique is excellent for quickly confirming the presence of the carboxylic acid, amine, and aromatic pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Expected Vibrational Frequencies
| Wavenumber Range (cm⁻¹) | Bond | Functional Group |
| 3400-3250 | N-H stretch | Primary Amine |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic (Pyridine) |
| ~2950 | C-H stretch | Aliphatic (CH, CH₂) |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1640 | N-H bend | Primary Amine |
| 1600-1450 | C=C/C=N stretch | Aromatic Ring |
The presence of these key bands provides strong, corroborating evidence for the proposed structure.[5][6]
Part 2: Unraveling Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds, providing information on the chemical environment and connectivity of atoms.[7][8][9][10][11] A combination of 1D and 2D NMR experiments is essential for a complete assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH₂).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: This spectrum will show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
-
¹³C NMR: This spectrum shows a signal for each unique carbon atom, providing a map of the carbon skeleton.
Predicted NMR Data (in DMSO-d₆, 400 MHz)
| Atom Number | ¹H Chemical Shift (ppm), Multiplicity, Integration | ¹³C Chemical Shift (ppm) |
| 1 (COOH) | ~12.5, broad s, 1H | ~173.0 |
| 2 (CH₂) | ~2.8, m, 2H | ~42.0 |
| 3 (CH) | ~4.4, t, 1H | ~54.0 |
| 2' | - | ~158.0 |
| 3' | ~7.5, d, 1H | ~122.0 |
| 4' | ~7.8, t, 1H | ~137.0 |
| 5' | ~7.3, t, 1H | ~124.0 |
| 6' | ~8.5, d, 1H | ~149.0 |
| NH₂ | ~3.5, broad s, 2H | - |
2D NMR: Building the Molecular Framework
While 1D NMR provides the pieces, 2D NMR shows how they connect.
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The Advent and Ascendance of Pyridinyl Amino Acids: A Technical Guide for the Modern Researcher
Abstract
Pyridinyl amino acids, non-canonical amino acids incorporating a pyridine moiety, have transitioned from chemical curiosities to indispensable tools in modern drug discovery and chemical biology. Their unique electronic properties, hydrogen bonding capabilities, and structural resemblance to natural amino acids such as phenylalanine and histidine have established them as valuable bioisosteres for modulating the pharmacological profiles of peptides and small molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of pyridinyl amino acids, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind various synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of methodologies to empower rational decision-making in the laboratory.
Introduction: The Strategic Value of the Pyridine Ring in Amino Acid Scaffolds
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a unique set of physicochemical properties to the amino acid scaffold.[1] Unlike the lipophilic phenyl ring of phenylalanine, the pyridine ring introduces a dipole moment and a hydrogen bond acceptor, enhancing the potential for specific interactions with biological targets.[2] Furthermore, the nitrogen atom's basicity allows for salt formation and modulation of a compound's solubility and pharmacokinetic profile.
The three constitutional isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—offer distinct electronic and steric profiles, providing a nuanced toolkit for medicinal chemists.[3] The position of the nitrogen atom influences the electron distribution within the ring and the vector of the dipole moment, which can be strategically exploited to fine-tune binding affinities and selectivities.[4] The incorporation of pyridinyl amino acids into peptide-based therapeutics, for example, has been shown to enhance aqueous solubility and stability without compromising biological activity.[1]
This guide will navigate the historical emergence of these valuable building blocks, dissect the evolution of their synthesis, and showcase their impact on contemporary drug discovery.
A Historical Perspective: From Discovery to Mainstream Application
While the synthesis of the parent pyridine ring was first described by Arthur Rudolf Hantzsch in 1881, the journey of pyridinyl amino acids into the chemical lexicon was more gradual.[5] Early investigations into heteroaromatic amino acids were sporadic. A 1969 thesis by Edward Henry Sanders, titled "Synthesis and Study of Certain Amino Acids Containing the Pyridine Ring," signifies a growing academic interest in these compounds.[6] This work explored the synthesis and biological activities of derivatives like 4,5-dihydroxy-2-pyridinealanine and 3-pyridine-N-methylalanine.[6]
The latter half of the 20th century saw an increasing number of reports on the synthesis and application of pyridinyl amino acids. A notable 1987 publication detailed the synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine via diethyl acetamidomalonate condensation, a method that would become a mainstay in the field.[7] This period marked a shift from purely synthetic explorations to the targeted use of pyridinyl amino acids as tools to probe biological systems and as components of potential therapeutic agents. The recognition of pyridinylalanines as effective bioisosteres for natural amino acids like phenylalanine and histidine was a critical turning point, paving the way for their widespread adoption in peptide and peptidomimetic drug design.[5]
Synthetic Strategies: A Comparative Analysis
The synthesis of pyridinyl amino acids has evolved from classical methods to highly sophisticated stereoselective and catalytic approaches. The choice of synthetic route is often dictated by the desired isomer, the need for enantiopurity, the scale of the synthesis, and the tolerance of various functional groups.
Classical Approaches
This is a robust and versatile method for the synthesis of racemic α-amino acids, including pyridinylalanines.[7] The core of this method involves the alkylation of the enolate of diethyl acetamidomalonate with a corresponding pyridylmethyl halide, followed by hydrolysis and decarboxylation.
-
Advantages: Reliable, scalable, and utilizes readily available starting materials.
-
Disadvantages: Produces a racemic mixture, requiring a subsequent resolution step for enantiomerically pure products. The synthesis of the pyridylmethyl halide can sometimes be challenging.
This method involves the condensation of a pyridinecarboxaldehyde with N-acetylglycine to form an azlactone, which is subsequently reduced and hydrolyzed to yield the desired pyridinylalanine.
-
Advantages: A well-established method for α,β-unsaturated amino acid precursors.
-
Disadvantages: The reduction of the unsaturated intermediate can sometimes lead to side reactions, and the final hydrolysis requires harsh conditions that may not be suitable for sensitive substrates.
Modern Catalytic and Biocatalytic Methods
The development of chiral phosphine ligands for transition metal catalysts (e.g., Rhodium) has enabled the highly enantioselective synthesis of pyridinylalanines.[8] This method typically involves the hydrogenation of a dehydroamino acid precursor. A novel approach involves the conversion of (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides, followed by asymmetric hydrogenation and subsequent N-oxide reduction, achieving high enantiomeric excess.[8]
-
Advantages: High enantioselectivity, catalytic nature of the reaction.
-
Disadvantages: Requires specialized and often expensive chiral catalysts. The synthesis of the dehydroamino acid precursor is an additional step.
The use of enzymes, such as phenylalanine ammonia lyases (PALs), offers a green and highly stereoselective route to L-pyridylalanine analogues.[8] These enzymes can catalyze the hydroamination of pyridylacrylic acids.
-
Advantages: Excellent enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly.
-
Disadvantages: Substrate scope can be limited by the enzyme's specificity. Enzyme availability and stability can be practical considerations.
Recent advances have employed photoredox catalysis for the synthesis of β-heteroaryl α-amino acid derivatives. This method involves the regiospecific activation of halogenated pyridines and their conjugate addition to dehydroalanine derivatives.
-
Advantages: Mild reaction conditions, high functional group tolerance, and the ability to use readily available starting materials.
-
Disadvantages: Requires specialized photocatalysts and light sources.
Comparative Summary of Synthetic Methodologies
| Method | Key Features | Stereocontrol | Scalability | Key Considerations |
| Diethyl Acetamidomalonate | Alkylation of a malonate followed by hydrolysis/decarboxylation. | Racemic; requires resolution. | Good to Excellent | A classic, reliable method for racemic products. |
| Erlenmeyer-Plöchl (Azlactone) | Condensation of an aldehyde with N-acetylglycine. | Racemic; requires resolution. | Moderate | Can be sensitive to reduction and hydrolysis conditions. |
| Asymmetric Hydrogenation | Catalytic reduction of a dehydroamino acid precursor. | Excellent (with chiral catalysts). | Good | Requires specialized, often expensive, catalysts. |
| Biocatalytic (e.g., PAL) | Enzymatic hydroamination of a pyridylacrylic acid. | Excellent | Moderate to Good | Substrate scope can be limited by enzyme specificity. |
| Photoredox Catalysis | Light-mediated conjugate addition to dehydroalanine. | Can be stereoselective with chiral auxiliaries. | Good | Requires photocatalysts and specialized equipment. |
Physicochemical Properties of Pyridinylalanine Isomers
The position of the nitrogen atom in the pyridine ring significantly influences the physicochemical properties of the pyridinylalanine isomers. These differences can be strategically leveraged in drug design to optimize parameters such as solubility, lipophilicity, and target engagement.
| Property | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine | Rationale for Differences |
| pKa (pyridinium) | ~5.0-5.5 | ~4.7-5.0 | ~5.8-6.0 | The nitrogen in the 2- and 4-positions is more activated towards protonation due to resonance effects. |
| pKa (carboxylic acid) | ~2.0-2.5 | ~2.2-2.7 | ~2.1-2.6 | The electron-withdrawing nature of the pyridine ring lowers the pKa of the carboxylic acid compared to alanine. |
| logP (calculated) | -2.4 to -2.0 | -2.5 to -2.2 | -2.6 to -2.3 | The 4-isomer is generally the most hydrophilic due to the symmetrical charge distribution.[9][10][11] |
| Solubility | Moderate | Good | High | Increased hydrophilicity of the 3- and 4-isomers often leads to better aqueous solubility.[1] |
Note: The pKa and logP values are approximate and can vary depending on the specific experimental or computational method used.
Experimental Protocols
The following protocols are provided as illustrative examples of common synthetic procedures for pyridinyl amino acids and their derivatives.
Protocol 1: Synthesis of Racemic 3-(3-Pyridyl)alanine via Diethyl Acetamidomalonate
This protocol is adapted from established malonic ester synthesis methodologies.
Diagram: Diethyl Acetamidomalonate Synthesis of 3-Pyridylalanine
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Spectroscopic Characterization of 3-Amino-3-(pyridin-2-yl)propanoic Acid: A Technical Guide
Introduction
3-Amino-3-(pyridin-2-yl)propanoic acid is a fascinating small molecule that holds significant interest for researchers in medicinal chemistry and drug development. As a hybrid of a pyridine moiety and a β-amino acid, its structural features suggest potential applications in the design of novel therapeutics, peptidomimetics, and as a chiral building block in organic synthesis. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of 3-Amino-3-(pyridin-2-yl)propanoic acid, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-3-(pyridin-2-yl)propanoic acid, both ¹H and ¹³C NMR are indispensable.
Principle of NMR Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the type of atom and its neighboring functional groups. Furthermore, the interaction between neighboring nuclear spins leads to signal splitting, or coupling, which reveals the connectivity of atoms within the molecule.
Experimental Protocol for NMR Analysis
A robust NMR analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid requires careful sample preparation and the selection of appropriate experimental parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity 3-Amino-3-(pyridin-2-yl)propanoic acid.
-
Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum. The choice of solvent is critical as it can influence the chemical shifts.[1][2]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, for accurate chemical shift referencing.
-
-
Data Acquisition:
-
Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
For ¹H NMR, a standard one-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment, such as the DEPT (Distortionless Enhancement by Polarization Transfer) sequence, can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and establish connectivity.
-
Predicted ¹H and ¹³C NMR Spectra and Interpretation
While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the analysis of similar structures.
Predicted ¹H NMR Data (in D₂O, referenced to TSP at 0.00 ppm):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | H6' | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect and lone pair deshielding of the nitrogen. |
| ~7.8 | t | 1H | H4' | This proton is in the para position relative to the nitrogen and will be deshielded, appearing as a triplet due to coupling with H3' and H5'. |
| ~7.4 | d | 1H | H3' | The proton meta to the nitrogen is expected to be shielded relative to H4' and H6' and will appear as a doublet. |
| ~7.3 | t | 1H | H5' | Similar to H4', this proton will be a triplet, but slightly more shielded. |
| ~4.5 | t | 1H | H3 | The proton attached to the chiral center (C3) will be deshielded by the adjacent nitrogen and pyridine ring, appearing as a triplet due to coupling with the two H2 protons. |
| ~2.8 | d | 2H | H2 | The methylene protons adjacent to the carboxylic acid group will be deshielded and appear as a doublet due to coupling with H3. |
Predicted ¹³C NMR Data (in D₂O, referenced to TSP at 0.00 ppm):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175 | C1 (C=O) | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~155 | C2' | The carbon atom of the pyridine ring attached to the amino acid moiety is expected to be significantly deshielded. |
| ~148 | C6' | The carbon atom ortho to the nitrogen is deshielded. |
| ~140 | C4' | The para carbon is also deshielded. |
| ~125 | C3' | The meta carbon is relatively shielded. |
| ~123 | C5' | The other meta carbon is also in a similar shielded environment. |
| ~55 | C3 | The chiral carbon attached to the nitrogen and pyridine ring will be in the typical range for such carbons. |
| ~40 | C2 | The methylene carbon adjacent to the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Principle of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the presence of characteristic functional groups such as O-H, N-H, C=O, and C=C.
Experimental Protocol for IR Analysis
For a solid sample like 3-Amino-3-(pyridin-2-yl)propanoic acid, the following methods are commonly employed.
Step-by-Step Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has a strong IR absorption.
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Predicted IR Spectrum and Interpretation
The IR spectrum of 3-Amino-3-(pyridin-2-yl)propanoic acid is expected to show characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H stretch | Primary amine (-NH₂) |
| 3300-2500 (very broad) | O-H stretch | Carboxylic acid (-COOH) |
| ~1710 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600, ~1470 | C=C and C=N stretches | Pyridine ring |
| ~1550 | N-H bend | Primary amine (-NH₂) |
| ~1400 | O-H bend | Carboxylic acid (-COOH) |
| ~1200 | C-O stretch | Carboxylic acid (-COOH) |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state. The zwitterionic form of the amino acid may also be present, which would lead to characteristic absorptions for the carboxylate (COO⁻) and ammonium (NH₃⁺) groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Principle of Mass Spectrometry
In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which provides the molecular weight of the compound and, through fragmentation patterns, information about its structure. For a polar molecule like 3-Amino-3-(pyridin-2-yl)propanoic acid, electrospray ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.[4][5]
Experimental Protocol for ESI-MS Analysis
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile.
-
A small amount of a volatile acid, like formic acid (0.1%), is often added to the solvent to promote protonation and enhance the signal in positive ion mode.[6]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in positive ion mode. The key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
-
Predicted Mass Spectrum and Interpretation
The molecular formula of 3-Amino-3-(pyridin-2-yl)propanoic acid is C₈H₁₀N₂O₂. The calculated monoisotopic mass is approximately 166.07 g/mol .
Predicted Mass Spectrum Data (Positive Ion ESI):
| m/z | Ion |
| 167.08 | [M+H]⁺ |
| 149.07 | [M+H - H₂O]⁺ |
| 121.06 | [M+H - HCOOH]⁺ |
The most prominent peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 167.08. Depending on the instrument settings, some in-source fragmentation may be observed. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of formic acid (HCOOH).
Conclusion
The comprehensive spectroscopic analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide has outlined the fundamental principles, detailed experimental protocols, and expected spectral data for this important molecule. By following these methodologies, researchers can confidently characterize this compound and pave the way for its application in various scientific endeavors. The self-validating nature of these combined techniques ensures a high degree of confidence in the elucidated structure, which is a critical prerequisite for its use in research and development.
References
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Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. [Link]
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Unknown Author. The very basics of NMR of proteins. [Link]
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Saito, T., et al. (2016). Electrospray ionization mass spectrometric detection of low polar compounds by adding NaAuCl4. Analytical Sciences, 32(10), 1089-1094. [Link]
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Walz, A., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 93(1), 479-501. [Link]
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Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]
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Unknown Author. Sample preparation for FT-IR. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0295057). [Link]
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Walz, A., et al. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. [Link]
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NIST. 3-Pyridinepropionic acid. NIST WebBook. [Link]
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Nishii, T., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst, 147(13), 2959-2967. [Link]
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Wang, Y., & Li, C. (2021). NMR-Based Methods for Protein Analysis. Analytical Chemistry, 93(1), 502-520. [Link]
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Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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All About Chemistry. (2025). ESI-MS | Electron Spray Ionization Technique | Mass spectroscopy | M.Sc. Chemistry | CSIR-NET| JRF. [Link]
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An In-depth Technical Guide to 3-Amino-3-(pyridin-2-yl)propanoic Acid: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyridine-Containing β-Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the privileged structures in medicinal chemistry, pyridine-containing amino acids have emerged as crucial building blocks. Their integration into therapeutic candidates can significantly influence binding interactions with biological targets, improve metabolic stability, and modulate physicochemical properties. This guide focuses on a specific and highly valuable chiral intermediate: 3-Amino-3-(pyridin-2-yl)propanoic acid .
This non-proteinogenic β-amino acid, particularly its enantiomerically pure forms, offers a unique three-dimensional structure that is increasingly sought after in the design of sophisticated therapeutic agents, most notably in the development of protease inhibitors. The strategic placement of the amino group on the β-carbon introduces a distinct conformational rigidity compared to its α-amino acid counterparts, a feature that can be exploited to fine-tune the binding of a drug molecule to the active site of an enzyme. The pyridine ring, a bioisostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor and can influence the overall electronic and solubility characteristics of the parent molecule.
This technical guide provides a comprehensive overview of 3-Amino-3-(pyridin-2-yl)propanoic acid, detailing its chemical identity, synthesis strategies, physicochemical properties, and its critical role as a chiral building block in the development of next-generation pharmaceuticals.
Chemical Identity and Physicochemical Properties
The fundamental identification of a chemical entity is its CAS (Chemical Abstracts Service) number, which provides an unambiguous way to locate data and literature for a specific substance. For 3-Amino-3-(pyridin-2-yl)propanoic acid, the stereochemistry is a critical determinant of its biological activity and its utility in asymmetric synthesis.
| Identifier | Value | Reference |
| Chemical Name | 3-Amino-3-(pyridin-2-yl)propanoic acid | N/A |
| CAS Number (Racemate) | Not readily available | N/A |
| CAS Number ((S)-enantiomer) | 149196-85-0 | [] |
| CAS Number ((R)-enantiomer) | 149196-86-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
Due to the challenges in isolating specific physicochemical data for the free amino acid, properties are often reported for its derivatives or related isomers. For context, the dihydrochloride salt of the related (S)-2-Amino-3-(pyridin-2-yl)propanoic acid exhibits a solubility of 50 mg/mL in water at 25°C.[3] This suggests that the parent compound likely possesses good aqueous solubility, a desirable trait for drug candidates.
Strategic Synthesis of a Chiral β-Amino Acid
One common and effective strategy involves the stereoselective addition to an imine derived from a pyridine aldehyde. Patent literature reveals that the synthesis of related 3-amino-3-aryl propionic acids can be achieved through methods like the stereoselective addition of a Reformatsky reagent to an enantiomeric imine derived from a pyridine carboxaldehyde and a chiral auxiliary like (R)-2-phenylglycinol.[4] Subsequent oxidative cleavage and hydrolysis can then yield the enantiomerically pure β-amino ester.[4]
Another powerful approach is the Halomethylpyridine-Acylamidomalonate Method .[3] This involves the reaction of 2-(chloromethyl)pyridine with an acylamidomalonate ester to form the carbon backbone. This is followed by deprotection and acid hydrolysis to yield the desired amino acid.[3] This method offers good control over the final product but requires careful optimization of reaction conditions to ensure high yields and purity.[3]
For the large-scale production of the Boc-protected form, a common procedure involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine in a mixed solvent system such as acetone and water.[5] This protection of the amino group is crucial for subsequent steps in peptide synthesis.[6]
Below is a generalized workflow for the synthesis of a chiral β-amino acid, which can be adapted for 3-Amino-3-(pyridin-2-yl)propanoic acid.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the asymmetric synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Applications in Drug Discovery and Development: A Focus on Protease Inhibitors
The primary application of 3-Amino-3-(pyridin-2-yl)propanoic acid in the pharmaceutical industry is as a specialized chiral building block for the synthesis of complex drug candidates. Its unique structure makes it particularly valuable in the design of protease inhibitors .
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are implicated in a wide range of physiological and pathological processes.[7][] Dysregulation of protease activity is a hallmark of many diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and cardiovascular disorders.[9][10] Consequently, the development of potent and selective protease inhibitors is a major focus of modern drug discovery.[9][10]
The incorporation of 3-Amino-3-(pyridin-2-yl)propanoic acid into a peptide-like scaffold can introduce key structural features that enhance inhibitory activity:
-
Conformational Constraint: The β-amino acid structure imparts a more rigid backbone conformation compared to natural α-amino acids. This can lead to a more favorable pre-organization of the inhibitor for binding to the enzyme's active site, resulting in higher affinity.
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protease's active site.
-
Improved Pharmacokinetics: The unnatural amino acid structure can confer resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the drug.
While specific examples of marketed drugs containing this exact molecule are not publicly disclosed, its Boc-protected counterpart, Boc-(S)-3-amino-3-(3'-pyridyl)propionic acid, is widely utilized in the development of enzyme inhibitors and therapeutics for neurological disorders.[6] This strongly suggests that 3-Amino-3-(pyridin-2-yl)propanoic acid is employed in similar cutting-edge research and development programs.
Conceptual Integration into a Protease Inhibitor
Caption: Conceptual workflow illustrating the integration of 3-Amino-3-(pyridin-2-yl)propanoic acid into a protease inhibitor.
Analytical Characterization
The rigorous characterization of 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives is essential to ensure their purity and structural integrity before their use in drug synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | Expected Observations | Reference |
| ¹H NMR | Characteristic signals for the pyridine ring protons, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone. | [3] |
| ¹³C NMR | Resonances corresponding to the carboxylic acid carbon, the carbons of the pyridine ring, and the aliphatic carbons of the propanoic acid chain. | [3] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (166.18 g/mol ). | N/A |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, indicating high purity. Chiral HPLC is used to determine enantiomeric excess. | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), the amino group (N-H stretching and bending), and the pyridine ring. | N/A |
For Boc-protected derivatives, the NMR spectra would show additional signals corresponding to the tert-butyl group, and the mass spectrum would reflect the increased molecular weight.
Conclusion: A Valuable Asset in the Drug Discovery Toolbox
3-Amino-3-(pyridin-2-yl)propanoic acid represents a sophisticated and highly valuable chiral building block for medicinal chemists and drug development professionals. Its unique combination of a β-amino acid scaffold and a pyridine heterocycle provides a powerful tool for designing novel therapeutics with enhanced properties. While the synthesis of this molecule in its enantiomerically pure form requires specialized asymmetric methodologies, its potential to unlock new avenues in the development of potent and selective drugs, particularly in the realm of protease inhibitors, is undeniable. As the demand for more effective and safer medicines continues to grow, the strategic application of such advanced chemical intermediates will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
References
Sources
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- 4. US6258956B1 - Synthesis of 3-amino-3-aryl propanoates - Google Patents [patents.google.com]
- 5. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 9. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Amino-3-(pyridin-2-yl)propanoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Amino-3-(pyridin-2-yl)propanoic acid, a pivotal chiral building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its applications in pharmaceutical research and development, with a particular focus on its role as a structural motif in drug design.
Core Molecular Attributes
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, featuring a pyridine ring directly attached to the stereogenic center at the β-position of the propanoic acid backbone, imparts unique conformational constraints and chemical properties that are highly valued in the design of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Amino-3-(pyridin-2-yl)propanoic acid is essential for its effective use in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 149196-85-0 ((S)-isomer) | [2] |
| Predicted pKa | 3.06±0.12 (acidic), 8.5 (basic, estimated) | [3] |
| Predicted XlogP | -3.0 | [4] |
| Appearance | Solid | [5] |
| Solubility | No data available |
Note: Experimental data for some properties of the specific parent compound are limited; some values are predicted or inferred from closely related structures.
Spectroscopic Profile
The structural elucidation of 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives relies on standard spectroscopic techniques.
-
Mass Spectrometry: The compound is readily ionizable, with a predicted monoisotopic mass of 166.07423 Da. In positive ion mode mass spectrometry, it is expected to show a prominent [M+H]⁺ ion at m/z 167.08151.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by signals corresponding to the protons on the pyridine ring, the methine proton at the chiral center (α to the amino group), and the diastereotopic methylene protons of the propanoic acid backbone. The chemical shifts of the pyridine protons would be in the aromatic region, typically between 7.0 and 8.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals, including those for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the carbons of the pyridine ring, the chiral methine carbon, and the methylene carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the amino group (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region).
Synthesis and Methodologies
The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid can be approached through several strategies common for the preparation of β-amino acids. As a chiral molecule, enantioselective synthesis is of paramount importance for its application in drug development.
General Synthetic Strategies
A common and effective method for the synthesis of β-amino acids is the Rodionov reaction , which involves the condensation of an aldehyde with malonic acid and ammonia. For 3-Amino-3-(pyridin-2-yl)propanoic acid, this would involve the reaction of pyridine-2-carboxaldehyde with malonic acid and a source of ammonia.
Another viable approach is the asymmetric addition of a nucleophile to a suitable nitrogen-containing electrophile . For instance, the addition of a silyl ketene acetal to an imine derived from pyridine-2-carboxaldehyde in the presence of a chiral catalyst can afford the desired β-amino acid with high enantioselectivity.
Exemplary Synthetic Protocol
Synthesis of the Isomer: 3-(pyridin-2-ylamino)propanoic acid [6]
This synthesis involves the reaction of 2-aminopyridine with butyl acrylate, followed by hydrolysis of the resulting ester.
-
Step 1: Michael Addition
-
2-Aminopyridine and butyl prop-2-enoate are reacted in the presence of acetic acid at an elevated temperature.
-
-
Step 2: Saponification
-
The resulting ester is then hydrolyzed using a base, such as potassium hydroxide, to yield the corresponding carboxylic acid.
-
It is important to reiterate that this protocol is for an isomer and not the title compound. A plausible synthetic route to 3-Amino-3-(pyridin-2-yl)propanoic acid would likely involve starting materials such as pyridine-2-carboxaldehyde.
Caption: A plausible synthetic pathway to 3-Amino-3-(pyridin-2-yl)propanoic acid.
Analytical Characterization
Ensuring the purity and structural integrity of 3-Amino-3-(pyridin-2-yl)propanoic acid is critical for its use in research and development. A combination of chromatographic and spectroscopic methods is typically employed.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of this compound. Given its polar nature, a polar-embedded column or the use of ion-pairing agents in the mobile phase may be necessary for optimal retention and peak shape. Chiral HPLC is essential for determining the enantiomeric excess of the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of synthesis reactions and for preliminary purity assessment.
Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Applications in Drug Development
The structural features of 3-Amino-3-(pyridin-2-yl)propanoic acid make it a valuable building block in the design of novel therapeutic agents. Its constrained conformation and the presence of a basic pyridine nitrogen and acidic carboxylic acid group allow for diverse interactions with biological targets.
Role as a Chiral Building Block
As a chiral molecule, enantiomerically pure forms of 3-Amino-3-(pyridin-2-yl)propanoic acid are highly sought after for asymmetric synthesis.[7] The defined stereochemistry at the β-carbon is crucial for achieving specific and high-affinity interactions with chiral biological receptors and enzymes.[]
Isomer in the Synthesis of Dabigatran
It is important to distinguish 3-Amino-3-(pyridin-2-yl)propanoic acid from its isomer, 3-(pyridin-2-ylamino)propanoic acid. The ethyl ester of the latter is a key intermediate in the synthesis of Dabigatran , a direct thrombin inhibitor used as an anticoagulant. While not the direct precursor, the structural similarity highlights the importance of the pyridinyl-aminopropanoic acid scaffold in medicinal chemistry.
Potential Therapeutic Areas
Derivatives of pyridinyl amino acids are being explored in various therapeutic areas, including:
-
Neuroscience: As analogs of neurotransmitters, they have the potential to modulate receptor activity.
-
Infectious Diseases: The pyridine ring can be a key pharmacophoric element in the design of novel antibacterial and antifungal agents.
-
Oncology: As building blocks for peptides and peptidomimetics, they can be used to target protein-protein interactions involved in cancer signaling pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local regulations.
Conclusion
3-Amino-3-(pyridin-2-yl)propanoic acid is a versatile and valuable chiral building block for drug discovery and development. Its unique structural and chemical properties provide a foundation for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and potential applications is essential for researchers and scientists working at the forefront of medicinal chemistry.
References
Sources
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- 3. 3429-24-1 CAS MSDS (3-AMINO-3-PYRIDIN-4-YL-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Amino-3-(3-fluorophenyl)propanoic acid | 117391-51-2 [sigmaaldrich.com]
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- 6. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 37535-52-7 Cas No. | (2R)-2-Amino-3-(pyridin-2-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]
Solubility Profile of 3-Amino-3-(pyridin-2-yl)propanoic Acid: A Strategic Approach for Pharmaceutical Development
<[An In-depth Technical Guide] >
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Amino-3-(pyridin-2-yl)propanoic acid, a beta-amino acid derivative with significant potential in pharmaceutical research. Recognizing that solubility is a critical determinant of a drug candidate's success, this document moves beyond simple data reporting to offer a strategic, in-depth methodology for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of this molecule's solubility, present robust, self-validating experimental protocols, and provide a framework for data interpretation. The causality behind each experimental choice is explained to empower researchers to not only generate high-quality data but also to troubleshoot and adapt these methods for their specific development needs.
Section 1: Compound Profile & Theoretical Solubility Predictions
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic beta-amino acid. Its structure, featuring a carboxylic acid, an amino group, and a pyridine ring, dictates a complex and highly pH-dependent solubility profile.
-
Carboxylic Acid Group (-COOH): This acidic moiety will be deprotonated to its carboxylate form (-COO⁻) at pH values above its acid dissociation constant (pKa).
-
Amino Group (-NH₂): This basic group will be protonated to its ammonium form (-NH₃⁺) at pH values below its pKa.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can also be protonated to form a pyridinium ion at low pH.
The presence of both acidic and basic functional groups means the molecule can exist as a cation, anion, or a neutral zwitterion. The solubility of amino acids is profoundly influenced by pH.[1][2][3][4] Typically, solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero, and increases significantly as the pH moves away from the pI and the molecule becomes charged.
Based on these structural features, we can predict:
-
High Aqueous Solubility at Low pH: At acidic pH, both the amino group and the pyridine nitrogen will be protonated, resulting in a positively charged, highly water-soluble cation.
-
High Aqueous Solubility at High pH: At alkaline pH, the carboxylic acid will be deprotonated, forming a negatively charged, water-soluble anion.
-
Variable Solubility in Organic Solvents: The pyridine ring introduces some lipophilic character. Therefore, solubility in polar organic solvents like ethanol or DMSO is expected. Solubility in non-polar solvents like hexane is predicted to be low.
The following diagram illustrates the pH-dependent equilibrium of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Caption: pH-dependent forms of the target molecule and expected solubility.
Section 2: A Strategic Workflow for Solubility Assessment
A tiered approach is recommended for efficiently characterizing the solubility profile. This strategy prioritizes experiments that provide the most impactful information for drug development decisions. The two main types of solubility testing are kinetic and thermodynamic.[5] Kinetic solubility is often used in early discovery for rapid screening, while thermodynamic solubility provides the true equilibrium value, which is critical for formulation and development.[5][6][7]
The diagram below outlines a logical workflow for a comprehensive solubility assessment.
Caption: Strategic workflow for solubility characterization.
Section 3: Core Experimental Protocols
This section details the methodologies for determining both kinetic and thermodynamic solubility. The "gold standard" shake-flask method is presented for thermodynamic equilibrium solubility, and a high-throughput method is described for kinetic solubility.[6]
Protocol: Thermodynamic Solubility via Shake-Flask Method (Adapted from OECD 105)
The shake-flask method is the benchmark for determining thermodynamic solubility.[8][9][10] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Principle: A supersaturated solution of the compound is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. The concentration of the dissolved compound in the saturated supernatant is then determined analytically.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 3-Amino-3-(pyridin-2-yl)propanoic acid to a series of glass vials. The excess solid is crucial to ensure equilibrium is reached.[11]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours.
-
Causality: 24 hours is a standard starting point, but for some compounds, equilibrium may take longer. To ensure a self-validating system, it is best practice to take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the concentration no longer increases.[7]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration.
-
Causality: Filtration may lead to underestimation due to compound adsorption to the filter material, while centrifugation may overestimate if fine particles remain suspended.[12] The choice should be validated. A 0.22 µm PVDF filter is often a good starting point.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the samples. The solubility is reported in units such as mg/mL or µM.
Protocol: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are rapid methods ideal for screening large numbers of compounds in early drug discovery.[13] They measure the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[5]
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. If the compound's solubility limit is exceeded, it precipitates out of solution. The amount of precipitate can be measured by light scattering (nephelometry) or the remaining dissolved compound can be quantified after filtration.[7][12][14]
Step-by-Step Methodology (Nephelometry Example):
-
Stock Solution: Prepare a high-concentration stock solution of 3-Amino-3-(pyridin-2-yl)propanoic acid in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.
-
Causality: The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects on solubility.
-
-
Incubation & Measurement: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of turbidity measurements.[15]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Section 4: Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison across different conditions.
Table 1: Example Solubility Data for 3-Amino-3-(pyridin-2-yl)propanoic Acid
| Solvent System | pH | Temperature (°C) | Solubility Method | Solubility (mg/mL) |
| Deionized Water | ~6.5 (unbuffered) | 25 | Thermodynamic | [Insert Data] |
| PBS | 7.4 | 25 | Thermodynamic | [Insert Data] |
| 0.1 M HCl | 1.0 | 25 | Thermodynamic | [Insert Data] |
| 0.1 M NaOH | 13.0 | 25 | Thermodynamic | [Insert Data] |
| Ethanol | N/A | 25 | Thermodynamic | [Insert Data] |
| DMSO | N/A | 25 | Thermodynamic | [Insert Data] |
| PBS | 7.4 | 25 | Kinetic | [Insert Data] |
Interpretation:
-
Aqueous Solubility: For oral drug delivery, a solubility of >0.1 mg/mL is often considered a good starting point. The pH-solubility profile is critical. A "U-shaped" curve, with high solubility at low and high pH and a minimum near the pI, is expected.
-
Solvent Selection for Formulation: High solubility in solvents like ethanol or co-solvent systems (e.g., PEG 400/water) can open up formulation strategies for liquid dosage forms.
-
Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility can indicate that the compound is prone to precipitation from a supersaturated state, which has important implications for in vivo absorption.
References
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
- AxisPharm. Kinetic Solubility Assays Protocol.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ACS Publications. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research.
- ResearchGate. pH dependence of amino acid solubility.
- ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- PubMed. In vitro solubility assays in drug discovery.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. ADME Solubility Assay.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- FILAB. Solubility testing in accordance with the OECD 105.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
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potential stereoisomers of 3-Amino-3-(pyridin-2-yl)propanoic acid
An In-depth Technical Guide to the Potential Stereoisomers of 3-Amino-3-(pyridin-2-yl)propanoic Acid
Introduction
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry. The incorporation of β-amino acids into peptide sequences can modulate their conformations, biological activity, and metabolic stability.[1] The structure of 3-Amino-3-(pyridin-2-yl)propanoic acid is characterized by a propanoic acid backbone with an amino group and a pyridin-2-yl group attached to the β-carbon (C3). This substitution pattern at the C3 position creates a chiral center, giving rise to the existence of stereoisomers.
The stereochemistry of a molecule is a critical determinant of its biological activity. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[2][3] Therefore, for researchers, scientists, and drug development professionals working with 3-Amino-3-(pyridin-2-yl)propanoic acid, a thorough understanding of its potential stereoisomers is paramount.
This guide provides a comprehensive technical overview of the stereoisomers of 3-Amino-3-(pyridin-2-yl)propanoic acid. It covers the fundamental stereochemistry, plausible synthetic routes to the racemic mixture, detailed protocols for chiral resolution and analysis, and methods for stereochemical characterization.
The Stereochemistry of 3-Amino-3-(pyridin-2-yl)propanoic Acid
The core of 3-Amino-3-(pyridin-2-yl)propanoic acid's stereoisomerism lies in the single asymmetric carbon atom at the C3 position. This carbon is bonded to four distinct substituents:
-
A hydrogen atom (-H)
-
An amino group (-NH₂)
-
A carboxymethyl group (-CH₂COOH)
-
A pyridin-2-yl group
Due to this chiral center, the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-3-Amino-3-(pyridin-2-yl)propanoic acid and (S)-3-Amino-3-(pyridin-2-yl)propanoic acid, according to the Cahn-Ingold-Prelog priority rules.
Caption: 2D representation of the (R) and (S) enantiomers of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Synthesis of Racemic 3-Amino-3-(pyridin-2-yl)propanoic Acid
The initial step in studying the individual enantiomers is often the synthesis of the racemic mixture. A common and effective method for the synthesis of β-amino acids is the Mannich-type reaction.[4] This involves the condensation of an aldehyde, an amine, and a compound with an acidic proton, such as a malonic ester.
A plausible route for the synthesis of racemic 3-Amino-3-(pyridin-2-yl)propanoic acid is the reaction of 2-pyridinecarboxaldehyde, ammonia (or a protected form), and a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Racemic Synthesis
Step 1: Mannich-type Condensation
-
To a solution of 2-pyridinecarboxaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol, add a solution of ammonium chloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-(amino(pyridin-2-yl)methyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 1 in a 6 M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 6-12 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7 using a suitable base (e.g., sodium hydroxide or an ion-exchange resin).
-
The product, 3-Amino-3-(pyridin-2-yl)propanoic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the racemic product.
Chiral Resolution of Enantiomers
With the racemic mixture in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers. This process, known as chiral resolution, is essential for evaluating the biological activity of each isomer independently.
Caption: General workflow for the chiral resolution of enantiomers.
Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol: Diastereomeric Salt Formation
-
Dissolve the racemic 3-Amino-3-(pyridin-2-yl)propanoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 equivalents), to the solution.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration.
-
Liberate the enantiomerically enriched amino acid from the salt by treatment with a base to neutralize the tartaric acid, followed by purification.
-
The other enantiomer can be recovered from the mother liquor.
Resolution by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral derivatizing agent (CDA).
Direct Chiral HPLC with a Chiral Stationary Phase (CSP)
CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids.[5]
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T (Teicoplanin-based CSP) |
| Mobile Phase | Methanol/Water/Acetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
Indirect Chiral HPLC with a Chiral Derivatizing Agent (CDA)
In this approach, the racemic amino acid is reacted with a CDA to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for amino acids.[6]
Protocol: Derivatization with Marfey's Reagent and HPLC Analysis
-
Dissolve a small amount of the racemic amino acid in 100 µL of 1 M sodium bicarbonate.
-
Add a solution of Marfey's reagent (1% w/v in acetone, 1.2 equivalents).
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 2 M HCl.
-
Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a C18 column.
-
The two diastereomers will elute at different retention times, allowing for their quantification.
Stereoselective Synthesis
An alternative to resolving a racemic mixture is to synthesize a single enantiomer directly. This approach, known as asymmetric or stereoselective synthesis, often employs chiral catalysts, auxiliaries, or enzymes.[7][8]
-
Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a reaction.
-
Biocatalysis: Enzymes, such as transaminases, can be used to convert a prochiral ketone precursor into a single enantiomer of the desired amino acid with high enantiomeric excess.[9]
While developing a stereoselective synthesis can be more complex initially, it can be more efficient for large-scale production.
Stereochemical Characterization
After separation, it is crucial to determine the absolute configuration of each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral solvating agent or by converting them into diastereomers with a chiral derivatizing agent. The different chemical environments in the resulting diastereomeric complexes lead to distinct chemical shifts in their NMR spectra.[10][11] High-resolution NMR can provide detailed structural information to confirm the identity and purity of the isolated stereoisomers.[12]
Chiroptical Methods
-
Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light by equal amounts but in opposite directions (+ or -).
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light. Enantiomers will have mirror-image CD spectra, which can be used to determine their absolute configuration by comparison with known standards or theoretical calculations.
Conclusion
The presence of a single chiral center in 3-Amino-3-(pyridin-2-yl)propanoic acid gives rise to two distinct enantiomers, (R) and (S). Given the critical role of stereochemistry in determining biological function, the ability to synthesize, separate, and characterize these stereoisomers is of fundamental importance for any research or drug development program involving this compound. This guide has outlined the key theoretical concepts and provided practical, actionable protocols for the synthesis of the racemate and the chiral resolution of the individual enantiomers using both classical and modern chromatographic techniques. The methodologies described herein provide a solid foundation for researchers to confidently explore the unique properties of each stereoisomer of 3-Amino-3-(pyridin-2-yl)propanoic acid.
References
-
Stereoselective synthesis of β-amino acids. Taylor & Francis Online. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health (NIH). [Link]
-
β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Stereoselective synthesis of β-amino acids. ResearchGate. [Link]
-
Stereoselective Synthesis of α-Disubstituted β-Homoprolines. ACS Publications. [Link]
-
The very basics of NMR of proteins. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health (NIH). [Link]
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Introduction to NMR spectroscopy of proteins. Duke University. [Link]
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Amino Acid Selective Labeling and Unlabeling for Protein Resonance Assignments. ResearchGate. [Link]
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Isotope - labeled amino acids and compounds for NMR studies. NMR-Bio. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH). [Link]
-
Chiral secondary amino acids, their importance, and methods of analysis. ResearchGate. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health (NIH). [Link]
-
Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]
-
Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. National Institutes of Health (NIH). [Link]
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theoretical calculations on 3-Amino-3-(pyridin-2-yl)propanoic acid conformation
The computational workflow detailed in this guide provides a robust and scientifically sound framework for elucidating the conformational preferences of 3-Amino-3-(pyridin-2-yl)propanoic acid. By combining efficient searching techniques with high-level DFT calculations, researchers can generate reliable structural and energetic data. This information is invaluable for understanding structure-activity relationships (SAR) and for designing molecules with optimized pharmacological profiles. The ultimate validation of these theoretical predictions comes from comparison with experimental data, such as NMR-derived NOEs or coupling constants, which can confirm the predicted dominant solution-phase conformations. [7]
References
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Barone, V., Biczysko, M., & Puzzarini, C. (2022). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of Chemical Theory and Computation. [Link]
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Lian, C., et al. (2021). Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation. [Link]
-
Ponder, J. W., & Case, D. A. (2003). Structure-based conformational preferences of amino acids. Protein Science. [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2024). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org. [Link]
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Sciforum. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum.net. [Link]
-
ResearchGate. (2017). Conformations of amino acids characterized by theoretical spectroscopy. ResearchGate. [Link]
-
MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI.com. [Link]
-
ResearchGate. (2020). (PDF) Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. ResearchGate. [Link]
-
American Chemical Society. (1981). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society. [Link]
-
American Chemical Society. (1995). Ab Initio Studies of Amino Acid Conformations. 1. The Conformers of Alanine, Serine, and Cysteine. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (2020). Computational methods for exploring protein conformations. PMC. [Link]
-
University of Warwick. (N.D.). COMPUTATIONAL MODELLING OF PROTEIN FOLDING. warwick.ac.uk. [Link]
-
ResearchGate. (2009). Vibrational spectroscopy and DFT calculations of amino acid derivatives: N‐acetyl‐L‐Asp and N‐acetyl‐L‐Glu in the solid state. ResearchGate. [Link]
-
University of California, Riverside. (N.D.). Software | Biomolecular Modeling & Design Lab. ucr.edu. [Link]
-
American Chemical Society. (2023). Density Functional Theory Computation and Machine Learning Studies of Interaction between Au3 Clusters and 20 Natural Amino Acid Molecules. ACS Omega. [Link]
-
Apollo Scientific. (N.D.). (2R)-2-Amino-3-(pyridin-2-yl)propanoic acid. apollo-scientific.co.uk. [Link]
Methodological & Application
using 3-Amino-3-(pyridin-2-yl)propanoic acid in peptide synthesis
An Application Guide to the Strategic Incorporation of 3-Amino-3-(pyridin-2-yl)propanoic Acid in Modern Peptide Synthesis
Abstract
The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activity.[1][2] 3-Amino-3-(pyridin-2-yl)propanoic acid, a β-amino acid featuring a pyridine moiety, offers unique chemical properties for designing sophisticated peptide-based therapeutics. The pyridine ring can function as a metal-chelating site, a hydrogen bond acceptor, or a rigid structural element to enforce specific peptide conformations. This document provides a comprehensive guide for researchers, detailing the strategic considerations, optimized protocols, and troubleshooting solutions for the successful incorporation of this versatile building block into peptide chains using both solid-phase and solution-phase methodologies.
Introduction: The Strategic Advantage of the Pyridyl Moiety
3-Amino-3-(pyridin-2-yl)propanoic acid distinguishes itself from proteinogenic amino acids by two key features: its β-amino acid backbone and the presence of a 2-substituted pyridine ring. The β-amino acid structure inherently imparts resistance to enzymatic degradation by proteases, a critical challenge in peptide drug development.[3] Furthermore, the pyridine nitrogen introduces a basic center (pKa ≈ 5.2) that can be protonated under physiological conditions, potentially modifying the solubility and binding affinity of the resulting peptide.[4] This unique combination makes it an attractive building block for creating structured oligomers and peptidomimetics with novel therapeutic functions.
This guide provides the necessary technical insights, from protecting group selection to coupling agent optimization, to harness the full potential of this amino acid.
Chemical Structure of 3-Amino-3-(pyridin-2-yl)propanoic acid
Caption: Structure of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Foundational Chemistry: Protecting Group Strategies
The success of any peptide synthesis hinges on an orthogonal protecting group strategy, which ensures that specific functional groups are selectively unmasked for reaction.[5][6] For 3-Amino-3-(pyridin-2-yl)propanoic acid, the primary amino group and the carboxylic acid must be protected.
-
N-α-Amino Group Protection: The two dominant strategies in modern peptide synthesis are the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.[7][8]
-
Fmoc Group: This is the preferred choice for most solid-phase peptide synthesis (SPPS) applications. It is stable to acidic conditions but is readily cleaved by a mild base, typically 20% piperidine in DMF. This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which are removed simultaneously with cleavage from the resin.
-
Boc Group: This group is removed by moderate to strong acids (e.g., trifluoroacetic acid, TFA). It is used in an alternative SPPS strategy where side-chain protecting groups are more acid-resistant (e.g., benzyl-based) and require a very strong acid like hydrofluoric acid (HF) for final cleavage.
-
-
C-Carboxyl Group Protection:
-
In SPPS , the solid support (resin) itself serves as the C-terminal protecting group.[9]
-
In solution-phase synthesis , common protecting groups include methyl (Me) or benzyl (Bzl) esters, which can be cleaved via saponification or hydrogenolysis, respectively.
-
-
Pyridine Nitrogen Consideration: The pyridine nitrogen is weakly nucleophilic and generally does not require a dedicated protecting group for standard peptide coupling reactions. During final cleavage with strong acids like TFA, it will exist as the protonated pyridinium salt, which enhances the solubility of the cleaved peptide in the cleavage cocktail.
Experimental Protocols: Incorporating the Building Block
The steric hindrance of a β-amino acid makes the peptide bond formation step more challenging than for typical α-amino acids.[10] Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing side reactions.
Recommended Coupling Reagents
While standard carbodiimide reagents like DCC or DIC can be used, they often result in slow reactions and incomplete coupling.[11][12] More potent uronium or phosphonium salt-based reagents are strongly recommended.[13]
| Coupling Reagent | Class | Key Advantages & Considerations |
| HATU / HBTU | Uronium/Aminium Salt | Highly efficient, rapid coupling kinetics, and low racemization.[11][13][14] Requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-Collidine). HATU is generally superior for sterically hindered couplings. |
| PyBOP / PyAOP | Phosphonium Salt | Excellent for hindered couplings and known to suppress racemization.[11] Byproducts are easily removed. PyAOP is particularly effective for coupling N-methyl amino acids.[11] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU but with non-explosive and water-soluble byproducts, making it a safer and "greener" alternative.[14][15] |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol outlines the incorporation of Fmoc-3-amino-3-(pyridin-2-yl)propanoic acid into a growing peptide chain on a solid support.
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Fmoc-3-amino-3-(pyridin-2-yl)propanoic acid
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvent: Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vial, pre-activate the amino acid. Dissolve Fmoc-3-amino-3-(pyridin-2-yl)propanoic acid (3 eq.), HATU (2.95 eq.), in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated mixture to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are needed due to the β-amino acid structure.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) followed by DCM (3 times) and DMF (3 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is necessary.
-
Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Common Challenges and Expert Recommendations
Even with optimized protocols, challenges can arise, particularly due to the unique properties of this amino acid.
| Challenge | Causality | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the β-amino acid slows down the acylation of the resin-bound amine.[10] | Double Couple: Repeat the coupling step (Step 4) before proceeding. Microwave Assistance: Perform the coupling in a microwave peptide synthesizer to accelerate the reaction.[5] Use Collidine: Substitute DIPEA with the less basic 2,4,6-collidine to minimize potential base-catalyzed side reactions.[16] |
| Peptide Aggregation | The growing peptide chain, especially if hydrophobic, can aggregate on the resin, blocking reactive sites.[17] | Change Solvents: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF. Incorporate Chaotropic Salts: Add salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures. |
| Purification Tailing on HPLC | The basic pyridine nitrogen interacts with residual free silanols on the silica-based C18 column, causing broad or tailing peaks. | Acidify Mobile Phase: Ensure the mobile phase contains an ion-pairing agent. A standard of 0.1% TFA in both water and acetonitrile is usually sufficient to protonate the pyridine ring, ensuring a sharp, symmetrical peak. |
Conclusion
3-Amino-3-(pyridin-2-yl)propanoic acid is a powerful tool for medicinal chemists and peptide scientists. Its successful incorporation relies on a clear understanding of its steric demands and the chemical properties of its pyridine moiety. By employing high-efficiency coupling reagents like HATU or COMU, extending reaction times, and utilizing acidic modifiers during purification, researchers can effectively integrate this building block to create novel peptidomimetics with enhanced stability and function. The protocols and troubleshooting strategies outlined in this guide provide a robust framework for navigating the synthetic challenges and unlocking the therapeutic potential of pyridyl-containing peptides.
References
- Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Vertex AI Search.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. National Institutes of Health.
- Coupling Reagents. Aapptec Peptides.
- Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate.
- SPPS Tips For Success Handout. Mesa Labs.
- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Combinatorial Synthesis of Peptidomimetics Using Digital Microfluidics. Source Not Found.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Source Not Found.
- Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. MDPI.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Source Not Found.
- 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Source Not Found.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. ResearchGate.
- Amino Acid-Protecting Groups. SciSpace.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Amino Acid Derivatives for Peptide Synthesis. Source Not Found.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Buy 2-Amino-3-(pyridin-3-yl)propanoic acid (EVT-249955) | 17470-24-5. EvitaChem.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Introduction to Peptide Synthesis. PMC.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Source Not Found.
- Peptide Synthesis in the Laboratory. YouTube.
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- 1. pubs.acs.org [pubs.acs.org]
- 2. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. mesalabs.com [mesalabs.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-Amino-3-(pyridin-2-yl)propanoic Acid in Modern Medicinal Chemistry
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of building blocks available to medicinal chemists, β-amino acids bearing heterocyclic moieties have emerged as particularly fruitful starting points for the development of innovative therapeutics. This guide focuses on a scaffold of significant interest: 3-Amino-3-(pyridin-2-yl)propanoic acid. Its unique structural features, combining the chirality of a β-amino acid with the electronic and coordinating properties of a pyridine ring, render it a versatile precursor for a wide array of bioactive molecules. This document serves as a comprehensive resource, providing not only an overview of the applications of this compound but also detailed, actionable protocols for its synthesis and biological evaluation, empowering researchers to harness its full potential in their drug discovery endeavors.
Core Applications in Medicinal Chemistry
The inherent structural attributes of 3-Amino-3-(pyridin-2-yl)propanoic acid have led to its exploration in several key therapeutic areas. The pyridine nitrogen introduces a basic center, capable of forming crucial hydrogen bonds with biological targets, while the β-amino acid backbone allows for the creation of peptidomimetics with enhanced metabolic stability.
A Cornerstone in Anticoagulant Therapy: The Dabigatran Etexilate Story
One of the most prominent applications of a derivative of 3-Amino-3-(pyridin-2-yl)propanoic acid is in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. This anticoagulant is a testament to the utility of this scaffold in constructing complex, high-value pharmaceutical agents. The synthesis involves the elaboration of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate, a key intermediate derived from the core scaffold.
Application Note 1: Synthesis of a Key Dabigatran Intermediate
The synthesis of ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate is a critical step in the production of Dabigatran. The following protocol outlines a robust method for its preparation.
Protocol 1: Synthesis of Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate[1][2][3][4][5]
Materials:
-
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
-
Raney Nickel
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Hydrogenation reaction flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a hydrogenation reaction flask, combine 43 g of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate and 4.7 g of Raney nickel in 500 mL of tetrahydrofuran.[1][2]
-
Inerting the Atmosphere: Purge the reaction flask with nitrogen gas three times to remove air.
-
Hydrogenation: Introduce hydrogen gas into the reaction mixture and stir under a hydrogen atmosphere. Heat the reaction to 60°C.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the Raney nickel catalyst. Wash the filter cake with a small amount of tetrahydrofuran.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. A typical yield for this process is approximately 38.3 g (96%).[1][2]
Antibacterial Potential: A Scaffold for New Antimicrobials
The pyridine moiety is a well-established pharmacophore in antibacterial agents. Derivatives of 3-Amino-3-(pyridin-2-yl)propanoic acid are being investigated for their potential to yield novel antibiotics, particularly against drug-resistant strains. The incorporation of this scaffold can lead to compounds that disrupt bacterial cell wall synthesis or other essential cellular processes.
Application Note 2: Evaluation of Antibacterial Activity
To assess the antibacterial potential of novel derivatives of 3-Amino-3-(pyridin-2-yl)propanoic acid, the following protocols for determining the Minimum Inhibitory Concentration (MIC) are recommended.
Protocol 2: Broth Microdilution Method for MIC Determination
Materials:
-
Test compounds (derivatives of 3-Amino-3-(pyridin-2-yl)propanoic acid)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted test compounds. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Illustrative Data: Antibacterial Activity
The following table presents hypothetical MIC values for a series of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives against common bacterial strains, illustrating the potential of this scaffold.
| Compound ID | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PY-001 | Unsubstituted | >128 | >128 |
| PY-002 | 4-Chloro-phenyl amide | 16 | 32 |
| PY-003 | 3,5-Difluoro-phenyl amide | 8 | 16 |
| PY-004 | Thiophene-2-carboxamide | 32 | 64 |
Anticancer Applications: Targeting Proliferation and Viability
The structural versatility of 3-Amino-3-(pyridin-2-yl)propanoic acid allows for its incorporation into molecules designed to target various hallmarks of cancer. Derivatives can be synthesized to interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
Application Note 3: Assessing Cytotoxicity in Cancer Cell Lines
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of novel compounds.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data: Anticancer Activity
The following table provides hypothetical IC50 values for a series of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives against two cancer cell lines, showcasing the potential of this scaffold in oncology research.[3][4][5][6][7][8][9][10][11]
| Compound ID | Derivative | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| PY-005 | N-benzyl | 45.2 | 68.7 |
| PY-006 | N-(4-methoxybenzyl) | 22.8 | 35.1 |
| PY-007 | N-(3,4-dichlorobenzyl) | 9.5 | 15.3 |
| PY-008 | N-naphthylmethyl | 18.1 | 29.8 |
Neuroscience: Modulating NMDA Receptor Activity
The structural similarity of 3-Amino-3-(pyridin-2-yl)propanoic acid to endogenous amino acid neurotransmitters makes it an attractive scaffold for designing modulators of neuronal receptors, such as the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders.
Application Note 4: Investigating NMDA Receptor Modulation
Electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method using Xenopus oocytes expressing specific NMDA receptor subtypes, are the gold standard for characterizing the activity of novel modulators.
Protocol 4: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology[15][16][17][18][19]
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A-D)
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Recording solution (e.g., BaCl2-based)
-
Agonists (glutamate and glycine)
-
Test compounds
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits.
-
Oocyte Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).
-
Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit a baseline NMDA receptor-mediated current.
-
Compound Application: Co-apply the test compound with the agonists to determine its effect on the NMDA receptor current (potentiation or inhibition).
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound to determine its modulatory effect and calculate EC50 or IC50 values.
Illustrative Data: NMDA Receptor Modulation
The following table presents hypothetical data for a series of 3-amino-3-(pyridin-2-yl)propanoic acid derivatives on different NMDA receptor subtypes, demonstrating the potential for subtype-selective modulation.[12][13][14][15][16]
| Compound ID | Derivative | GluN2A (% Modulation) | GluN2B (% Modulation) | GluN2C (% Modulation) |
| PY-009 | Phenylacetamide | +25% | -10% | +5% |
| PY-010 | (4-Fluorophenyl)acetamide | +80% | -5% | +15% |
| PY-011 | (Thiophen-2-yl)acetamide | +15% | +95% | +20% |
| PY-012 | Cyclohexylacetamide | -50% | -45% | -55% |
Visualizing the Workflow and Concepts
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided.
Caption: Synthetic workflow for a key Dabigatran intermediate.
Caption: High-level biological screening workflow.
Caption: Simplified NMDA receptor modulation pathway.
Conclusion and Future Directions
3-Amino-3-(pyridin-2-yl)propanoic acid represents a privileged scaffold in medicinal chemistry, with demonstrated success in anticoagulant therapy and significant potential in the development of novel antibacterial, anticancer, and neuroactive agents. The synthetic tractability of this building block, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in drug discovery. The protocols and illustrative data presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemical space accessible from this versatile starting material. Future investigations will undoubtedly uncover new biological targets and therapeutic applications for this remarkable scaffold, further cementing its place in the medicinal chemist's toolbox.
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Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. (2020). ResearchGate. [Link]
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IC 50 (lM) of the synthesized compounds on the three cell lines. (2018). ResearchGate. [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10, 1008233. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2023). Molecules, 28(13), 5101. [Link]
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Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2016). Molecules, 21(9), 1198. [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules, 26(21), 6488. [Link]
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IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (2016). ResearchGate. [Link]
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Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. (2021). Frontiers in Immunology, 12, 690899. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 949813. [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry, 10, 1008233. [Link]
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Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (2019). Current Medicinal Chemistry, 26(27), 5146-5180. [Link]
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Design of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives as Novel NMDA Receptor Glycine Site Agonists: Variation in Molecular Geometry to Improve Potency and Augment GluN2 Subunit-Specific Activity. (2020). ACS Chemical Neuroscience, 11(22), 3848-3862. [Link]
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Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. (2011). Journal of Medicinal Chemistry, 54(5), 1296-1300. [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Chemistry Central Journal, 19(1), 1412. [Link]
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Cytotoxicity of compounds toward various cell lines. (2021). ResearchGate. [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 949813. [Link]
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Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). ResearchGate. [Link]
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Antimicrobial Peptide–Peptoid Hybrids with and without Membrane Disruption. (2021). ACS Infectious Diseases, 7(10), 2969-2979. [Link]
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In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. (2022). Amino Acids, 54(6), 915-927. [Link]
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Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia. (2019). Journal of Theoretical Biology, 473, 44-51. [Link]
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analytical methods for the detection and quantification of 3-Amino-3-(pyridin-2-yl)propanoic acid
The analytical detection and quantification of 3-Amino-3-(pyridin-2-yl)propanoic acid can be successfully achieved using a variety of chromatographic techniques. For high-sensitivity applications in complex matrices, a validated HILIC-LC-MS/MS method is recommended as the gold standard. For routine quality control and purity analysis of the bulk substance, an RP-HPLC-UV method provides a robust and reliable solution. The choice of method should always be guided by the specific analytical requirements, and rigorous validation is paramount to ensure the generation of high-quality, defensible data. [15]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-3-(pyridin-2-yl)propanoic Acid and its Derivatives
Introduction
3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives are a class of non-proteinogenic β-amino acids that are of significant interest in medicinal and pharmaceutical chemistry.[1][2] Their structural similarity to endogenous molecules and the presence of a pyridine ring make them valuable building blocks in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[3][4] The stereochemistry of the chiral center at the C3 position is often crucial for biological activity, necessitating precise analytical methods to separate and quantify enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control due to its high resolution, sensitivity, and reproducibility.[5][6] This application note provides a comprehensive guide to the development and implementation of robust HPLC methods for the analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives. We will explore strategies for both achiral (reversed-phase) and chiral separations, offering detailed protocols and explaining the rationale behind the chosen methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for these important compounds.
Challenges in the HPLC Analysis of 3-Amino-3-(pyridin-2-yl)propanoic Acid
The unique chemical structure of 3-Amino-3-(pyridin-2-yl)propanoic acid presents several analytical challenges:
-
High Polarity: The presence of both a carboxylic acid and an amino group makes the molecule highly polar and zwitterionic. This can lead to poor retention on traditional reversed-phase columns like C18.[7]
-
Chirality: The molecule contains a stereocenter, meaning it exists as a pair of enantiomers. The separation and quantification of these enantiomers are often critical for pharmaceutical applications.
-
UV Detection: The pyridine ring provides a chromophore, allowing for UV detection. However, the molar absorptivity may vary between the parent compound and its derivatives, requiring careful wavelength selection.
Method Development Strategy
A systematic approach to HPLC method development is crucial for achieving a robust and reliable separation.[8][9] Our strategy involves a multi-pronged approach to address the challenges mentioned above.
Caption: A flowchart outlining the systematic approach to HPLC method development for 3-Amino-3-(pyridin-2-yl)propanoic acid.
Part 1: Achiral Analysis by Reversed-Phase HPLC
For determining the purity and concentration of 3-Amino-3-(pyridin-2-yl)propanoic acid without separating its enantiomers, a reversed-phase HPLC method is suitable. To overcome the challenge of its high polarity, we will employ a mixed-mode column that offers both reversed-phase and cation-exchange retention mechanisms.
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Mixed-mode column (e.g., Core-shell C18 with cation-exchange functionality).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable buffer components).
-
Analytical balance and volumetric flasks.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes, then hold at 40% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
3. Rationale for Method Parameters:
-
Mixed-Mode Column: The combination of reversed-phase and cation-exchange properties enhances the retention of the polar, zwitterionic analyte.
-
Acidified Mobile Phase: The use of formic acid suppresses the ionization of the carboxylic acid group and protonates the amino and pyridine groups, leading to better peak shape and controlled retention.
-
Gradient Elution: A gradient is employed to ensure the elution of any less polar derivatives or impurities within a reasonable timeframe.[8]
-
UV Detection at 260 nm: The pyridine ring exhibits strong UV absorbance around this wavelength, providing good sensitivity.
Part 2: Chiral Separation by HPLC
The enantiomeric purity of 3-Amino-3-(pyridin-2-yl)propanoic acid is often a critical quality attribute. Direct chiral separation of underivatized amino acids can be effectively achieved using macrocyclic glycopeptide-based chiral stationary phases (CSPs).[10] Teicoplanin-based CSPs are particularly well-suited for this purpose.[11][12]
Experimental Protocol: Chiral HPLC
1. Instrumentation and Materials:
-
HPLC system as described for the reversed-phase method.
-
Chiral stationary phase (e.g., Teicoplanin-based column).
-
HPLC-grade methanol, ethanol, and acetonitrile.
-
Ammonium formate or ammonium acetate for mobile phase modification.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Teicoplanin-based Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol / Acetonitrile / Ammonium Formate buffer (e.g., 50:50:0.1 v/v/w) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the racemic standard and samples in the mobile phase to a concentration of approximately 0.2 mg/mL. Filter through a 0.45 µm syringe filter. |
3. Rationale for Method Parameters:
-
Teicoplanin CSP: This type of CSP provides multiple chiral recognition sites, including ionic and hydrogen bonding interactions, which are effective for the separation of underivatized amino acid enantiomers.[10][12]
-
Polar Organic Mobile Phase: A polar organic mobile phase is often used with teicoplanin columns for the separation of polar analytes.
-
Mobile Phase Modifier: The addition of a salt like ammonium formate can improve peak shape and selectivity by influencing the ionic interactions between the analyte and the stationary phase.
Caption: A workflow for the determination of enantiomeric excess using chiral HPLC.
Data Presentation and System Suitability
For a validated method, system suitability tests must be performed to ensure the chromatographic system is performing adequately.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Resolution (Rs) | ≥ 1.5 (for chiral separation) |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) |
| %RSD of Retention Time | ≤ 1.0% (for 6 replicate injections) |
Method Validation
Once the chromatographic conditions are optimized, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][9] The validation should include:
-
Specificity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC methods outlined in this application note provide a robust framework for the analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives. The use of a mixed-mode column for achiral analysis and a teicoplanin-based chiral stationary phase for enantiomeric separation addresses the key analytical challenges associated with this class of compounds. Proper method development and validation are essential to ensure the generation of accurate and reliable data in a research and quality control setting.
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Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available at: [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65–74. Available at: [Link]
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Olkowicz, M., Tarka, K., Bąchor, R., & Silberring, J. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and bioanalytical chemistry, 415(22), 5441–5451. Available at: [Link]
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HPLC Method Development and Validation Process of Drug Analysis and Applications - ijarsct. Available at: [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor. Available at: [Link]
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Choosing HPLC Columns for Rapid Method Development - Agilent. Available at: [Link]
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Maisano, F., Bianchi, A., & Lattuada, L. (2011). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of chromatographic science, 49(6), 446–451. Available at: [Link]
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-
3-Amino-3-(3-pyridyl)propionic Acid, min 98% (HPLC), 100 grams - CP Lab Safety. Available at: [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]
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(A) Examples of pyridine‐containing bioactive molecules; (B) Pyridine substitution patterns in drugs. - ResearchGate. Available at: [Link]
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Pyridine - OSHA. Available at: [Link]
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(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
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High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues - ResearchGate. Available at: [Link]
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Analysis of Amino Acids by HPLC - Agilent. Available at: [Link]
-
Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring - PubMed. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
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Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]
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Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC - NIH. Available at: [Link]
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Agilent Biocolumns Application Compendium - Amino Acid Analysis. Available at: [Link]
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derivatization of 3-Amino-3-(pyridin-2-yl)propanoic acid for analytical purposes
An Application Guide to the Derivatization of 3-Amino-3-(pyridin-2-yl)propanoic Acid for Analytical Applications
Introduction: The Analytical Challenge of a Novel β-Amino Acid
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic, chiral β-amino acid of increasing interest in pharmaceutical research and development. Its unique structure, featuring a pyridine ring and a chiral center, presents significant analytical challenges. Direct analysis of this compound is often hindered by its high polarity, low volatility, and lack of a strong native chromophore, making sensitive detection and quantification difficult.[1][2] Furthermore, controlling and verifying its enantiomeric purity is critical for its application in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of 3-Amino-3-(pyridin-2-yl)propanoic acid. Derivatization serves to chemically modify the analyte to enhance its physicochemical properties for analysis. The primary goals of these modifications are:
-
To Enhance Detectability: By attaching a chromophoric or fluorophoric tag, the sensitivity for detection by HPLC with UV or Fluorescence detectors is significantly increased.[][5]
-
To Increase Volatility: For Gas Chromatography (GC) analysis, polar functional groups (amine and carboxylic acid) are masked to create a more volatile and thermally stable derivative suitable for GC-MS.[1][]
-
To Enable Chiral Separation: By reacting the enantiomeric mixture with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated on a standard achiral HPLC column.[7][8]
This document is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the analysis of this and similar β-amino acids.
General Analytical Workflow
The analytical process follows a logical sequence from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Reaction of the primary amine with Fmoc-Cl to form a detectable derivative.
Protocol 1: Fmoc-Cl Derivatization for HPLC-UV/FL Analysis
Rationale: This protocol uses a pre-column derivatization approach. The reaction is performed in a borate buffer to maintain the alkaline pH required for the amine to be deprotonated and nucleophilic. The resulting Fmoc-derivative is then separated by reversed-phase HPLC. [9][10] Materials:
-
3-Amino-3-(pyridin-2-yl)propanoic acid standard or sample solution
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) solution (e.g., 10 mM in acetone or acetonitrile) [11]* Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Hydrochloric acid (HCl) to stop the reaction
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 0.1 N HCl or water). Dilute to the desired concentration range for the calibration curve.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
100 µL of the analyte solution.
-
200 µL of 0.1 M Borate buffer (pH 9.0).
-
200 µL of 10 mM Fmoc-Cl solution.
-
-
Reaction: Vortex the mixture immediately and let it react at room temperature for 5-20 minutes. The exact time should be optimized for complete derivatization. [12][9]4. Quenching: Stop the reaction by adding a reagent that consumes excess Fmoc-Cl, such as an excess of a simple primary amine (e.g., 100 µL of 0.1 M glycine) or by acidifying the solution with HCl.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
Typical HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the derivative |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm) [5] |
| Column Temp. | 30 °C |
Strategy 2: Chiral Derivatization for Enantiomeric Separation
To determine the enantiomeric purity of 3-Amino-3-(pyridin-2-yl)propanoic acid, derivatization with a chiral reagent is the gold standard. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a highly effective agent for this purpose. [7][13]It reacts with the primary amine of both the D- and L-enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column. [3][14]
Reaction Mechanism: Marfey's Reagent Derivatization
Caption: Formation of diastereomers using Marfey's reagent (L-FDAA).
Protocol 2: Chiral Derivatization with Marfey's Reagent
Rationale: This method transforms the analytical challenge from separating enantiomers to separating diastereomers, which is readily achievable with standard reversed-phase chromatography. The dinitrophenyl group provides a strong chromophore for UV detection at 340 nm. [3] Materials:
-
Analyte solution (containing D/L enantiomers)
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
Acetone
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (1 N or 2 N)
-
Deionized water
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 100 µL of deionized water.
-
Derivatization:
-
To the analyte solution, add 200 µL of the 1% Marfey's reagent solution.
-
Add 40 µL of 1 M sodium bicarbonate to initiate the reaction and maintain an alkaline pH.
-
-
Incubation: Mix the vial and heat at 40-50°C for 60-90 minutes in a water bath or heating block. [3]4. Neutralization/Quenching: After incubation, cool the sample to room temperature. Neutralize the reaction by adding 20 µL of 2 N HCl. This stops the reaction and prepares the sample for injection.
-
Dilution & Injection: Dilute the sample with the mobile phase (e.g., 1:1 with 50% acetonitrile/water) to a final volume of 1 mL. Filter through a 0.22 µm syringe filter and inject into the HPLC.
Typical HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Triethylammonium Phosphate (TEAP), pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient, for example, from 10% B to 50% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Column Temp. | 40 °C |
Data Interpretation: The L-analyte derivative typically elutes before the D-analyte derivative when using L-FDAA, although this should be confirmed with standards. The enantiomeric excess (% ee) can be calculated from the peak areas of the two diastereomers.
Strategy 3: Derivatization for GC-MS Analysis
Gas chromatography requires analytes to be volatile and thermally stable. [1]For a polar molecule like 3-Amino-3-(pyridin-2-yl)propanoic acid, this is achieved through silylation, which replaces active hydrogens on the amine and carboxyl groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. [15]MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture than their TMS counterparts.
Protocol 3: Silylation with MTBSTFA for GC-MS Analysis
Rationale: This protocol converts the non-volatile amino acid into a volatile silyl derivative. The reaction is typically carried out in an anhydrous solvent at elevated temperatures to ensure complete derivatization of all active hydrogens.
Materials:
-
Dried analyte sample
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or DMF)
-
Reacti-Vials™ or similar sealable reaction vials
-
Heating block or oven
Procedure:
-
Sample Drying: Place a precise amount of the analyte (e.g., 50-100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen. It is crucial that the sample is anhydrous.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample. 3. Reaction: Tightly cap the vial and heat at 100°C for 2-4 hours. Optimization of time and temperature may be required for this specific analyte.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Typical GC-MS Conditions:
| Parameter | Setting |
|---|---|
| Column | Low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, SLB-5ms) |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100°C, hold for 2 min, then ramp at 10°C/min to 300°C |
| Carrier Gas | Helium, constant flow |
| MS Interface | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-650 m/z |
Data Interpretation: The resulting mass spectrum will show characteristic fragments, often including the loss of a tert-butyl group ([M-57]+), which is indicative of TBDMS derivatives and aids in structural confirmation.
Summary of Derivatization Strategies
| Derivatization Agent | Analytical Technique | Purpose | Advantages | Disadvantages |
| Fmoc-Cl | HPLC-UV/FL | Quantification | High sensitivity, stable derivatives, reacts with primary/secondary amines. [5][9] | Hydrolysis product can interfere if not managed. [5] |
| Marfey's Reagent | HPLC-UV | Chiral Separation | Gold standard for amino acid enantiomers, good resolution on achiral columns. [16][17] | Requires heating, relatively long reaction time. |
| MTBSTFA | GC-MS | Volatilization | Forms stable, moisture-resistant derivatives, good for MS fragmentation. | Requires anhydrous conditions, heating required. |
References
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247.
- Aapptec. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. Aapptec Peptides.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Thermo Fisher Scientific. (n.d.).
- Banke, E., et al. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
- Brückner, H., et al. (2009). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Analytical and bioanalytical chemistry, 395(5), 1439–1453.
- BOC Sciences. (n.d.). Fluorescently Labeled Amino Acids Services.
- Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: A review. SciSpace.
- Hill, D. W., Walters, F. H., Wilson, T. D., & Stuart, J. D. (1979). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
- Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161.
- Gupta, R. C., et al. (1993). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Clinical Chemistry, 39(9), 1895-1899.
- Miller, B. R., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
- Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Miller, B. R., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent. ACS Omega.
- Jones, B. N., & Gilligan, J. P. (1983). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. In Methods in Molecular Biology. Humana Press.
- Rashaid, A. H. B., Jackson, G. P., & Harrington, P. B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1).
- Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization.
- Thomas Scientific. (n.d.). Fmoc chloride, =99.0% (HPLC)
- Bertrand, V., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
- BOC Sciences. (n.d.).
- Creative Proteomics. (n.d.).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thomassci.com [thomassci.com]
- 12. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Resolution of Racemic 3-Amino-3-(pyridin-2-yl)propanoic Acid
Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceutically important compounds.[1][2] Their incorporation into peptide-based drugs can confer enhanced metabolic stability and improved pharmacological profiles, as they are less susceptible to degradation by peptidases.[3] 3-Amino-3-(pyridin-2-yl)propanoic acid, a non-proteinogenic β-amino acid, is a valuable chiral intermediate for synthesizing novel therapeutics. The precise stereochemistry of this molecule is critical for its biological activity and efficacy. Therefore, developing efficient and scalable methods for the resolution of its racemic mixture is of paramount importance to the pharmaceutical industry.[4]
This application note details a robust and highly selective method for the kinetic resolution of racemic 3-Amino-3-(pyridin-2-yl)propanoic acid utilizing the principles of biocatalysis. Enzymatic resolutions offer a green and efficient alternative to traditional chemical methods, often proceeding under mild reaction conditions with high enantioselectivity.[5][6]
Methodology Overview: Lipase-Catalyzed Kinetic Resolution
The chosen strategy for this resolution is a kinetic resolution catalyzed by Candida antarctica Lipase B (CAL-B). CAL-B is a highly effective and versatile biocatalyst renowned for its broad substrate specificity and excellent enantioselectivity in resolving chiral amines and amino acids.[7][8] The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst. In this proposed protocol, the racemic amino acid is first converted to its methyl ester to facilitate the enzymatic reaction. Subsequently, in a non-aqueous solvent, CAL-B will selectively acylate one of the enantiomers of the amino ester, allowing for the separation of the acylated product from the unreacted enantiomer.
The workflow can be visualized as follows:
Caption: Workflow for the enzymatic resolution of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic Methyl 3-Amino-3-(pyridin-2-yl)propanoate
Rationale: The carboxylic acid moiety of the starting material is esterified to prevent unwanted side reactions and to improve solubility in organic solvents suitable for lipase activity.
Materials:
-
Racemic 3-Amino-3-(pyridin-2-yl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Suspend racemic 3-Amino-3-(pyridin-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic methyl ester.
Part 2: CAL-B Catalyzed Enantioselective N-Acylation
Rationale: This is the core resolution step. CAL-B selectively catalyzes the transfer of an acetyl group to the amino function of one of the enantiomers. Ethyl acetate serves as both the solvent and the acyl donor, providing a cost-effective and efficient system.
Materials:
-
Racemic Methyl 3-Amino-3-(pyridin-2-yl)propanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (anhydrous)
-
Molecular sieves (4 Å)
-
Orbital shaker/incubator, vials, filtration setup.
Procedure:
-
To a vial containing racemic methyl 3-Amino-3-(pyridin-2-yl)propanoate (100 mg), add anhydrous ethyl acetate (5 mL).
-
Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.
-
Add immobilized CAL-B (20 mg, 20% w/w of the substrate).
-
Seal the vial and place it in an orbital shaker set at 40-50 °C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme and molecular sieves.
-
Rinse the enzyme with fresh ethyl acetate to recover any adsorbed product. The enzyme can often be reused after appropriate washing and drying.
-
The filtrate now contains a mixture of the unreacted (R)-methyl ester and the (S)-N-acetyl methyl ester (assuming S-selectivity for the lipase).
Data Summary and Expected Outcomes
The success of the kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate and the newly formed product. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
| Parameter | Target Value | Description |
| Conversion | ~50% | Optimal for achieving high e.e. for both substrate and product. |
| e.e. of Substrate | >95% | Enantiomeric purity of the unreacted (R)-methyl ester. |
| e.e. of Product | >95% | Enantiomeric purity of the formed (S)-N-acetyl methyl ester. |
| Enantiomeric Ratio (E) | >100 | Indicates excellent enantioselectivity of the enzyme.[9] |
Note: The stereochemical preference (R vs. S) of the lipase can vary and must be determined experimentally.
Downstream Processing: Separation and Hydrolysis
Rationale: The resulting mixture of the unreacted ester and the acylated product must be separated. Subsequent hydrolysis of the ester and amide functionalities yields the desired enantiopurified free amino acids.
Part 3a: Separation of Ester and Amide
Procedure:
-
Concentrate the filtrate from Part 2 under reduced pressure.
-
The resulting residue can be effectively separated using column chromatography on silica gel. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, can be employed to separate the less polar unreacted ester from the more polar N-acetylated product.
Part 3b: Hydrolysis to Enantiopure Amino Acids
Procedure:
-
For the unreacted (R)-methyl ester: Dissolve the purified ester in 6M aqueous HCl and reflux for 4-6 hours.
-
For the (S)-N-acetyl methyl ester: Dissolve the purified amide-ester in 6M aqueous HCl and reflux for 8-12 hours (amide hydrolysis typically requires more stringent conditions).
-
After hydrolysis, cool the solutions and remove the water and excess HCl under reduced pressure.
-
The resulting hydrochloride salts of the enantiomerically pure amino acids can be used directly or neutralized to obtain the free amino acids.
Conclusion
This application note provides a comprehensive framework for the enzymatic resolution of racemic 3-Amino-3-(pyridin-2-yl)propanoic acid. By leveraging the high enantioselectivity of Candida antarctica Lipase B, this method offers an efficient, scalable, and environmentally benign pathway to access both enantiomers of this valuable building block in high optical purity. The protocols are designed to be self-validating through the inclusion of in-process monitoring via chiral chromatography, ensuring a trustworthy and reproducible outcome for researchers in drug discovery and development.
References
- Faber, K. (2004). Biotransformation in Organic Chemistry. Springer, Berlin.
-
Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. National Institutes of Health. [Link]
-
Kanerva, L. T., et al. (2011). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. ResearchGate. [Link]
-
Osswald, S., et al. (2009). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases. D-CHAB, ETH Zurich. [Link]
-
Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]
-
Mathew, S., et al. (2016). Schematic reaction scheme of the synthesis of β-amino acids catalyzed by transaminases. ResearchGate. [Link]
-
Gehring, A. M., et al. (2009). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases. PubMed. [Link]
-
Guchhait, S. K., et al. (2023). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. National Institutes of Health. [Link]
-
Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. [Link]
-
G-S-F, et al. (2011). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. National Institutes of Health. [Link]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chab.ethz.ch [chab.ethz.ch]
- 7. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing 3-Amino-3-(pyridin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolbox with Pyridyl-Functionalized β-Amino Acids
The incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced stability, bioactivity, and unique structural properties.[1][2] Among these, β-amino acids are of particular interest as they can induce specific secondary structures, such as helices and turns, and exhibit increased resistance to enzymatic degradation. The introduction of a pyridyl moiety, as in 3-Amino-3-(pyridin-2-yl)propanoic acid, further functionalizes the peptide, offering a site for metal coordination, hydrogen bonding, and potential modulation of pharmacokinetic properties.[3] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing this unique building block, addressing the specific challenges and considerations associated with its structure.
Core Principles and Strategic Considerations
The successful incorporation of 3-Amino-3-(pyridin-2-yl)propanoic acid into a peptide sequence via Fmoc-based solid-phase synthesis requires careful consideration of several factors, primarily stemming from its β-amino acid nature and the presence of the pyridine ring.
To Protect or Not to Protect: The Pyridine Side Chain
A critical consideration in the synthesis of peptides containing heteroaromatic side chains is the potential for side reactions involving the heteroatom. The nitrogen atom in the pyridine ring is weakly basic and can be protonated under acidic conditions, such as the trifluoroacetic acid (TFA) used for cleavage. While this generally does not lead to irreversible side reactions, it can affect the solubility and purification of the final peptide. More importantly, the nucleophilicity of the pyridine nitrogen could potentially lead to undesired N-alkylation during the coupling steps, although this is less common with the electron-deficient pyridine ring.
Based on established protocols for the successful incorporation of the analogous α-amino acid, 3-(2-pyridyl)-L-alanine, without side-chain protection, it is recommended to proceed with the synthesis of peptides containing 3-Amino-3-(pyridin-2-yl)propanoic acid without a protecting group on the pyridine nitrogen.[3][4] This approach simplifies the synthesis by avoiding an additional deprotection step. However, careful selection of scavengers during the final cleavage is crucial to mitigate any potential side reactions.
Overcoming Steric Hindrance and Altered Reactivity of a β-Amino Acid
β-amino acids can exhibit slower coupling kinetics compared to their α-amino acid counterparts due to increased steric bulk around the amine and carboxyl groups.[3] This necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure complete and efficient amide bond formation. A study on the coupling kinetics of α- and β-amino acids revealed that the formation and stability of active esters from β-amino acids can differ significantly, with some showing slower formation but greater stability against hydrolysis.[3]
Recommended Materials and Reagents
| Reagent | Purpose | Recommended Grade/Supplier |
| Fmoc-3-Amino-3-(pyridin-2-yl)propanoic acid | Building Block | Commercially available from various suppliers |
| Rink Amide Resin | Solid Support for C-terminal amides | 100-200 mesh, ~0.5 mmol/g loading |
| Wang Resin | Solid Support for C-terminal acids | 100-200 mesh, ~0.7 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | Peptide synthesis grade |
| Piperidine | Fmoc deprotection | Reagent grade |
| HATU, HBTU, or PyBOP | Coupling Reagent | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent grade |
| Water | Scavenger | HPLC grade |
Experimental Protocols
Workflow for SPPS of Peptides Containing 3-Amino-3-(pyridin-2-yl)propanoic Acid
Caption: General workflow for the solid-phase synthesis of peptides containing 3-Amino-3-(pyridin-2-yl)propanoic acid.
Detailed Step-by-Step Protocol:
1. Resin Preparation and Swelling: a. Place the desired amount of Rink Amide or Wang resin in a reaction vessel. b. Add peptide synthesis grade DMF to the resin (approximately 10-15 mL per gram of resin). c. Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. First Amino Acid Coupling (if not pre-loaded): a. If using a non-pre-loaded resin, perform the coupling of the C-terminal amino acid according to standard protocols for the chosen resin type.
3. SPPS Cycle for Subsequent Amino Acids:
a. Fmoc Deprotection: i. Drain the DMF from the swollen resin. ii. Add a solution of 20% piperidine in DMF to the resin. iii. Agitate for 5 minutes, then drain. iv. Repeat the 20% piperidine in DMF treatment for an additional 15 minutes. v. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1-minute washes).
b. Amino Acid Coupling (Standard α-Amino Acid): i. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (or HBTU/PyBOP) (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. ii. Pre-activate for 1-2 minutes. iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate for 45-60 minutes at room temperature. v. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step. vi. Drain the coupling solution and wash the resin with DMF (3 x 1-minute washes).
c. Coupling of Fmoc-3-Amino-3-(pyridin-2-yl)propanoic acid: i. Follow the same procedure as in 3b, but with the following modifications:
- Use 3-5 equivalents of Fmoc-3-Amino-3-(pyridin-2-yl)propanoic acid.
- Extend the coupling time to 2-4 hours. ii. Monitor the coupling reaction closely using the Kaiser test. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to achieve complete reaction.
4. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3a.
5. Resin Washing and Drying: a. Wash the deprotected peptide-resin thoroughly with DMF (3x), followed by DCM (3x). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Deprotection: a. Prepare the cleavage cocktail fresh. A recommended cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). The scavengers are critical to protect the peptide from reactive species generated during cleavage. b. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). c. Agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate. e. Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate). b. Centrifuge the mixture to pellet the peptide, and decant the ether. c. Wash the peptide pellet with cold diethyl ether and dry under vacuum. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA. e. Characterize the purified peptide by mass spectrometry.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Incomplete coupling of 3-Amino-3-(pyridin-2-yl)propanoic acid (positive Kaiser test) | Steric hindrance and reduced reactivity of the β-amino acid. | - Extend the coupling time to 4 hours or overnight.- Perform a double coupling.- Consider using microwave-assisted SPPS to enhance coupling efficiency. |
| Low final peptide yield | - Incomplete coupling at one or more steps.- Premature cleavage of the peptide from the resin. | - Ensure complete coupling at each step using the Kaiser test.- Use a resin and linker stable to the synthesis conditions. |
| Presence of deletion sequences in the final product | Incomplete coupling of an amino acid. | - Optimize coupling times and consider double coupling for difficult residues, including the target β-amino acid. |
| Side products observed during mass spectrometry analysis | - Incomplete removal of protecting groups.- Side reactions during cleavage. | - Ensure the cleavage time is sufficient.- Use a fresh cleavage cocktail with an adequate amount of scavengers. |
Conclusion
The incorporation of 3-Amino-3-(pyridin-2-yl)propanoic acid into peptides offers exciting possibilities for designing novel peptidomimetics with unique structural and functional properties. While the synthesis presents challenges related to the β-amino acid structure, these can be effectively overcome by employing potent coupling reagents, optimizing reaction times, and utilizing appropriate cleavage conditions. The protocols outlined in this document provide a robust framework for the successful solid-phase synthesis of these promising molecules, enabling further exploration of their potential in drug discovery and materials science.
References
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. Available at: [Link]
-
Mastering Peptide Synthesis: The Role of Fmoc-3-(2-Pyridyl)-Alanine. Available at: [Link]
-
Fmoc-3-(2-Pyridyl)-D-Alanine: Your Key to Advanced Peptide Synthesis. Available at: [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important β-amino acid. As a key building block in medicinal chemistry, its successful synthesis is often a critical first step in a larger research program. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a reliable, step-by-step synthetic protocol to help you navigate the common challenges associated with its preparation.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid, particularly via the Rodionov reaction—a one-pot condensation of pyridine-2-carboxaldehyde, malonic acid, and ammonium acetate.
Q1: My reaction yield is significantly lower than expected (<30%). What are the likely causes and how can I improve it?
A1: Low yields in this synthesis are common and typically stem from one of three areas: suboptimal reaction conditions, purity of starting materials, or competing side reactions.
-
Causality & Experimental Choices: The Rodionov reaction exists in a delicate equilibrium with several side-reactions.[1][2] The primary competitor is the Knoevenagel condensation between pyridine-2-carboxaldehyde and malonic acid, which leads to the formation of 2-(pyridin-2-yl)acrylic acid, especially at higher temperatures or if ammonia is lost from the reaction mixture. This acrylic acid can then polymerize, leading to intractable tars.
-
Troubleshooting Steps:
-
Verify Aldehyde Purity: Pyridine-2-carboxaldehyde is prone to oxidation to picolinic acid upon storage. Use freshly distilled or recently purchased aldehyde. An impurity of picolinic acid will not participate in the reaction and will lower your yield based on starting stoichiometry.
-
Control Temperature Rigorously: The reaction should be maintained at a gentle reflux in ethanol (approx. 78-85°C). Overheating can favor the Knoevenagel condensation and subsequent polymerization. Use an oil bath with a temperature controller for precise heating.
-
Ensure a Closed System: The reaction relies on ammonium acetate as a source of ammonia for the Mannich-type addition. If the reaction setup is not well-sealed (e.g., an inefficient condenser), ammonia can escape, shifting the equilibrium away from the desired product.
-
Reaction Time: While it's a one-pot reaction, it requires sufficient time for all intermediates to form and react. A minimum of 6-8 hours of reflux is recommended. Monitor the reaction by Thin Layer Chromatography (TLC) if a suitable system can be found (e.g., Dichloromethane:Methanol:Acetic Acid 8:2:0.1).
-
Q2: I'm having extreme difficulty purifying the final product. It either crashes out of solution or remains stubbornly in the aqueous phase during work-up. What is the best purification strategy?
A2: This is the most frequently reported challenge and is a direct consequence of the product's zwitterionic nature. At its isoelectric point (pI), the molecule has both a positive charge (ammonium ion) and a negative charge (carboxylate ion), making it highly polar, water-soluble, and poorly soluble in most organic solvents.
-
Causality & Experimental Choices: The key to purification is to manipulate the pH to suppress the zwitterionic character.
-
In acidic solution (pH < 4), the carboxylate is protonated (-COOH), and the molecule behaves as a cationic pyridinium salt.
-
In basic solution (pH > 9), the ammonium group is deprotonated (-NH2), and the molecule behaves as an anionic carboxylate.
-
Near the pI (typically pH 5-7), the zwitterionic form dominates, leading to minimal solubility in water and precipitation.
-
-
Recommended Purification Protocol:
-
Initial Work-up: After the reaction, cool the mixture and remove the ethanol solvent under reduced pressure.
-
Acid-Base Extraction: Dissolve the crude residue in dilute hydrochloric acid (1M HCl) to protonate the amino acid, making it a water-soluble salt. Wash this acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove non-polar impurities (e.g., unreacted aldehyde, Knoevenagel byproducts).
-
Isoelectric Precipitation: Cool the clean aqueous layer in an ice bath. Slowly adjust the pH to its isoelectric point (start with a target of pH 6-7) by adding a base like ammonium hydroxide or a saturated sodium bicarbonate solution dropwise with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water (to remove inorganic salts) and then with a solvent like ethanol or acetone (to remove any remaining organic-soluble impurities and to aid drying).
-
Recrystallization (Optional): For higher purity, the isolated solid can be recrystallized from a hot water/ethanol mixture.
-
-
Advanced Methods: If precipitation fails to yield pure material, ion-exchange chromatography is a highly effective, albeit more complex, alternative.[3][4] A strong cation exchange resin can be used, eluting with a pH or salt gradient.
Q3: My NMR spectrum is broad, and the labile protons (NH2, COOH) are not clearly visible. How can I confirm my product's identity?
A3: This is a classic issue with amino acids. The zwitterionic nature and proton exchange with residual water can cause significant peak broadening.
-
Troubleshooting & Characterization Strategy:
-
Use a Deuterated Solvent Spike: The most definitive way to identify labile protons is to acquire a standard ¹H NMR in a solvent like DMSO-d₆, then add a drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The peaks corresponding to the NH₂ and COOH protons will disappear or significantly diminish due to H/D exchange.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Pyridine Ring: Four aromatic protons between δ 7.0-8.5 ppm.
-
Methine Proton (CH-NH₂): A triplet or doublet of doublets around δ 4.0-4.5 ppm.
-
Methylene Protons (CH₂-COOH): A doublet or multiplet around δ 2.5-3.0 ppm.
-
Labile Protons: Broad signals for the amine and carboxylic acid protons, which can be anywhere from δ 3.0-12.0 ppm depending on concentration and water content.
-
-
¹³C NMR: This is often more informative as it is not affected by proton exchange. Expect to see the carboxyl carbon (~175 ppm), the methine carbon (~50-55 ppm), the methylene carbon (~40 ppm), and the five distinct pyridine carbons.
-
Mass Spectrometry: Electrospray Ionization (ESI) Mass Spectrometry is an excellent tool. You should observe a clear [M+H]⁺ ion at m/z 167.1.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 3-Amino-3-(pyridin-2-yl)propanoic acid?
A1: For gram-to-multigram scale, the one-pot Rodionov reaction is the most direct and widely cited method for this class of compounds.[5][6] It involves the condensation of pyridine-2-carboxaldehyde, malonic acid, and a source of ammonia (typically ammonium acetate) in a suitable solvent like ethanol. While yields can be moderate, its operational simplicity, use of readily available starting materials, and one-pot nature make it highly efficient.
Q2: How is the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid different from its isomers, like 3-(pyridin-2-ylamino)propanoic acid?
A2: This is a crucial distinction.
-
3-Amino-3-(pyridin-2-yl)propanoic acid is a β²-amino acid , where both the amino group and the pyridine ring are attached to the same carbon (the β-carbon). It is synthesized from pyridine-2-carboxaldehyde as described in this guide.
-
3-(Pyridin-2-ylamino)propanoic acid is an N-substituted β-amino acid . Here, the pyridine ring is attached to the nitrogen atom of a β-alanine backbone. This isomer is typically synthesized via a Michael addition of 2-aminopyridine to an acrylic acid derivative.[7][8] The starting materials and reaction mechanism are completely different.
Q3: Can this compound be synthesized enantioselectively?
A3: Yes, achieving an enantiomerically pure form is possible but requires a more advanced strategy than the one-pot Rodionov reaction, which produces a racemate. Common strategies include:
-
Chiral Resolution: The racemic amino acid can be reacted with a chiral resolving agent (like a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Asymmetric Catalysis: More modern approaches employ chiral catalysts (e.g., chiral Lewis acids or organocatalysts) in Mannich-type reactions to set the stereocenter during the C-N bond formation.[9]
-
Chiral Auxiliary Approach: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the reaction, followed by its removal.
Q4: What are the primary safety considerations for this synthesis?
A4: Standard laboratory safety protocols should be followed. Specific hazards include:
-
Pyridine-2-carboxaldehyde: Irritant and harmful if ingested or inhaled. Handle in a fume hood.
-
Malonic Acid: Corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethanol: Flammable solvent. Conduct the reflux using a heating mantle or oil bath, not a hot plate, and ensure no open flames are nearby.
-
Pressure: The reaction is typically run at atmospheric pressure under reflux. Ensure the system is not sealed completely to avoid pressure buildup.
Part 3: Recommended Synthetic Protocol
This protocol details the one-pot synthesis of racemic 3-Amino-3-(pyridin-2-yl)propanoic acid.
Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Pyridine-2-carboxaldehyde | 107.11 | 5.36 g | 50.0 mmol | 1.0 |
| Malonic Acid | 104.06 | 6.24 g | 60.0 mmol | 1.2 |
| Ammonium Acetate | 77.08 | 11.56 g | 150.0 mmol | 3.0 |
| Ethanol (Absolute) | 46.07 | 100 mL | - | - |
Experimental Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (3.0 eq).
-
Add 100 mL of absolute ethanol to the flask.
-
-
Execution:
-
Stir the mixture at room temperature until most of the solids have dissolved.
-
Heat the reaction mixture to a gentle reflux (approximately 85°C oil bath temperature) and maintain for 8 hours. The solution will typically turn yellow to orange.
-
Monitor the reaction progress by TLC (DCM:MeOH:AcOH 8:2:0.1), visualizing with UV light and/or ninhydrin stain. The starting aldehyde should be consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol solvent using a rotary evaporator.
-
To the resulting crude oil/solid, add 100 mL of 1M HCl (aq). Stir until all solids dissolve.
-
Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.
-
-
Purification (Isoelectric Precipitation):
-
Place the aqueous layer in a beaker and cool in an ice-water bath.
-
While stirring vigorously, slowly add concentrated ammonium hydroxide dropwise until the pH of the solution reaches ~6.5. A white or off-white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with 50 mL of cold deionized water, followed by 50 mL of cold ethanol.
-
Dry the purified solid in a vacuum oven at 50°C overnight to yield 3-Amino-3-(pyridin-2-yl)propanoic acid as a white solid. (Typical yield: 40-60%).
-
Part 4: Visualizations & Diagrams
Synthetic Workflow
A diagram illustrating the overall process from starting materials to the final product.
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
A decision tree to diagnose and solve issues related to poor reaction yields.
Caption: Decision tree for troubleshooting low product yield.
References
-
Jandera, P., & Hájek, T. (2018). Separation of amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A, 1547, 75-84. [Link]
-
Moussa, Z., et al. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 32(18), 2851-2859. [Link]
-
Nimura, N., & Kinoshita, T. (1986). Chiral separations of amino acids using di- and tri-peptides for zwitter-ion pair chromatography. Journal of Chromatography A, 352, 169-177. [Link]
-
Lebedev, A. V., et al. (2005). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 75(7), 1113-1124. [Link]
-
Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(10), 3665-3671. [Link]
-
Gustafsson, M., et al. (1991). Purification Of Amino Acids And Small Peptides With Hollow Fibers. AIChE Journal, 37(5), 681-689. [Link]
-
Reddit r/Chempros Discussion. (2022). Any tips for purification of two zwitterionic compounds? [Link]
-
Moussa, Z., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Schober, L. J., et al. (2018). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. ACS Catalysis, 8(1), 443-449. [Link]
-
Romanova, N. N., et al. (2001). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. Mendeleev Communications, 11(1), 26-27. [Link]
-
Request PDF. (n.d.). A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. ResearchGate. [Link]
-
Li, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 5484. [Link]
-
Rodionow, W. M., & Postowskaja, E. I. (1929). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 51(3), 841-845. [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. organic-chemistry.org. [Link]
-
Zhang, Y., et al. (2021). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Advanced Synthesis & Catalysis, 363(1), 1-6. [Link]
-
Karosas, A., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(10), 2633. [Link]
-
Rath, N. P., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Organic Letters, 16(17), 4484-4487. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separations of amino acids using di- and tri-peptides for zwitter-ion pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the yield and purity of 3-Amino-3-(pyridin-2-yl)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable β-amino acid. We will address common challenges encountered during synthesis and offer practical, evidence-based solutions.
Introduction
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds with significant applications in medicinal chemistry.[1][2] Their unique structural properties can impart improved metabolic stability and unique conformational constraints to peptides and other bioactive molecules.[3] The synthesis of this specific compound, however, can present challenges related to yield, purity, and stereocontrol. This guide will provide a structured approach to troubleshooting and optimizing your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-Amino-3-(pyridin-2-yl)propanoic acid?
A1: The two most prevalent methods for synthesizing β-amino acids like 3-Amino-3-(pyridin-2-yl)propanoic acid are:
-
Michael Addition: This involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. In this case, 2-aminopyridine is reacted with an acrylic acid derivative.[4][5]
-
Mannich-type Reactions: These are multi-component reactions that can also be employed for the synthesis of β-amino acids.[3]
The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors. Here are the most common culprits and how to address them:
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be mindful that excessive heat can lead to side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Suboptimal Reagent Stoichiometry: The molar ratio of your reactants is critical. For the Michael addition of 2-aminopyridine to an acrylate, an excess of the acrylate may be necessary to drive the reaction to completion.
-
Catalyst Inefficiency: If you are using a catalyst, its activity may be compromised. For instance, in a trifluoromethanesulfonic acid-catalyzed reaction, moisture can deactivate the catalyst.[5] Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields. See the troubleshooting section below for more details on specific side reactions.
Q3: I am struggling with the purification of the final product. What are the best practices?
A3: Purification of 3-Amino-3-(pyridin-2-yl)propanoic acid can be challenging due to its amphoteric nature. Here are some effective strategies:
-
Crystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water, can be effective for recrystallization.[6] Experiment with different solvent ratios to find the optimal conditions.
-
Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from neutral impurities. The choice of resin (cationic or anionic) will depend on the pH of your mobile phase and the isoelectric point of your compound.
-
Reversed-Phase HPLC: For small-scale purification and for obtaining highly pure material for analytical purposes, reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool. A variety of chiral stationary phases are also available for enantioselective separations.[7]
Q4: How can I control the stereochemistry of the final product?
A4: Achieving high enantioselectivity is often a key goal in the synthesis of chiral β-amino acids.[2][8] Here are the primary approaches:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the acrylate starting material can direct the stereochemical outcome of the Michael addition. The auxiliary is then cleaved in a subsequent step.
-
Enantioselective Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer over the other.[9]
-
Resolution of Diastereomeric Salts: A classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts.[6] These salts can often be separated by fractional crystallization due to their different solubilities.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid.
Problem 1: Formation of a significant amount of a bis-adduct byproduct in the Michael addition.
-
Causality: The initial Michael addition product, the secondary amine, can react with a second molecule of the acrylate, leading to the formation of a tertiary amine bis-adduct. This is more likely to occur if the concentration of the acrylate is high relative to the 2-aminopyridine.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a smaller excess of the acrylate or add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the second addition, which may have a higher activation energy.
-
Purification: The bis-adduct can often be separated from the desired product by column chromatography, though this may be challenging on a large scale.
-
Problem 2: Difficulty in removing the ester protecting group without side reactions.
-
Causality: The hydrolysis of the ester group to the carboxylic acid can be problematic. Strong acidic or basic conditions can lead to side reactions, such as decarboxylation or racemization.
-
Solution:
-
Milder Hydrolysis Conditions: Instead of strong acids or bases, consider using milder conditions. For example, enzymatic hydrolysis can be highly selective and proceed under neutral pH.
-
Alternative Protecting Groups: If you are designing the synthesis from the beginning, consider using a protecting group that can be removed under milder conditions, such as a benzyl ester which can be removed by hydrogenolysis.
-
Problem 3: The final product is contaminated with starting materials.
-
Causality: This indicates an incomplete reaction.
-
Solution:
-
Reaction Monitoring: As mentioned earlier, diligently monitor the reaction progress using an appropriate analytical technique.
-
Optimize Reaction Conditions: Revisit your reaction conditions. Consider increasing the reaction time, temperature, or catalyst loading.
-
Purification: If a small amount of starting material remains, it can often be removed during the workup and purification steps. For example, unreacted 2-aminopyridine can be removed by an acidic wash.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate via Michael Addition
This protocol is adapted from a patented procedure and offers a high-yield, one-step synthesis.[5]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl acrylate to the solution.
-
Slowly add trifluoromethanesulfonic acid as a catalyst.
-
Heat the reaction mixture to reflux (120-160 °C) in an oil bath and stir for 16-20 hours.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to 35-40 °C.
-
Wash the reaction liquid with petroleum ether.
-
Concentrate the washed liquid under reduced pressure.
-
Wash the concentrated product with a mixture of petroleum ether and ethyl acetate.
-
Recrystallize the product to obtain white, lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate.
Expected Yield: 80-85%[5] Purity (by HPLC): >99%[5]
Protocol 2: Hydrolysis to 3-Amino-3-(pyridin-2-yl)propanoic acid
Materials:
-
Ethyl 3-(pyridin-2-ylamino)propanoate
-
Potassium hydroxide
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve ethyl 3-(pyridin-2-ylamino)propanoate in water.
-
Add a solution of potassium hydroxide in water.
-
Stir the mixture at room temperature overnight.
-
Concentrate the mixture under vacuum.
-
Wash the resulting mixture with DCM to remove any unreacted starting material or non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Data Summary
| Parameter | Recommended Value | Rationale |
| Michael Addition Reactant Ratio (Acrylate:Amine) | 1.1:1 to 1.5:1 | A slight excess of the acrylate drives the reaction to completion. |
| Michael Addition Temperature | 70-160 °C | Temperature depends on the specific reactants and catalyst used. Higher temperatures may be needed for less reactive substrates.[4][5] |
| Hydrolysis Conditions | Aqueous KOH or NaOH, room temperature | Mild basic conditions are generally effective for ester hydrolysis without causing significant side reactions. |
| Crystallization Solvent System | Ethanol/Water or Petroleum Ether/Ethyl Acetate | These solvent systems have been shown to be effective for the purification of the ester and the final amino acid.[5][6] |
Visualizing the Workflow
Caption: A generalized workflow for the synthesis and purification of 3-Amino-3-(pyridin-2-yl)propanoic acid.
References
Sources
- 1. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 7. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Amino-3-(pyridin-2-yl)propanoic Acid
Welcome to the technical support guide for 3-Amino-3-(pyridin-2-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the unique purification challenges presented by this molecule. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification workflows effectively.
Introduction: Understanding the Purification Challenge
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid. Its structure, containing a basic pyridine ring, a primary amine, and an acidic carboxylic acid, makes it a zwitterionic and amphipathic molecule. These characteristics are central to its behavior in solution and are the primary determinants of a successful purification strategy. The key challenges often revolve around its pH-dependent solubility, its tendency to form oils instead of crystalline solids, and its interaction with chromatographic media. This guide provides a structured approach to overcoming these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific experimental issues.
Q1: What are the key physicochemical properties of 3-Amino-3-(pyridin-2-yl)propanoic acid that I must consider for purification?
A1: The purification strategy is governed by its dual acidic and basic nature.
-
Zwitterionic Character: At a neutral pH, the molecule likely exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This internal salt structure leads to strong intermolecular forces, which can result in high melting points but also poor solubility in many common organic solvents.[1]
-
pH-Dependent Solubility: This is the most critical factor. The compound's solubility dramatically increases in acidic (pH < 4) or basic (pH > 9) aqueous solutions.[1] In acidic conditions, the carboxyl group is protonated and the amino groups are protonated, resulting in a net positive charge. In basic conditions, the carboxyl group is deprotonated and the primary amino group is neutral, resulting in a net negative charge. At the isoelectric point (pI), where the net charge is zero, the compound will have its minimum solubility, a principle that is key for crystallization.[1]
-
Amphipathic Nature: The molecule has a polar amino acid backbone and a less polar (though still polarizable) pyridine ring. This allows for solubility in a range of polar solvents, but the choice of solvent must be carefully balanced to avoid oiling out.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Impurities are typically derived from the starting materials and potential side reactions. If synthesized from 2-aminopyridine and an acrylate derivative, common impurities include:
-
Unreacted Starting Materials: Residual 2-aminopyridine or the acrylate ester.
-
By-products: Products from dimerization or polymerization of the acrylate starting material.
-
Enantiomeric Impurities: If a non-stereoselective synthesis is used, the product will be a racemic mixture. Chiral purification may be necessary to isolate a single enantiomer.[2][3] Analytical methods like chiral HPLC are essential for assessing enantiomeric purity.[4]
Q3: My purified compound is an oil that won't solidify. What's happening?
A3: This is a frequent issue with amino acid derivatives.[5] The primary causes are:
-
Residual Solvents or Reagents: Trace amounts of solvent (like DMF or DMSO) or acidic/basic reagents used during workup can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
-
Hygroscopic Nature: The compound may be absorbing atmospheric moisture, resulting in a viscous oil.[5] Storing under an inert atmosphere (Nitrogen or Argon) can help.
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[5] Further purification may be required.
-
Incorrect pH: If the compound is not at its isoelectric point, it may be too soluble in the residual water/solvent to crystallize.
Q4: How should I store the purified 3-Amino-3-(pyridin-2-yl)propanoic acid?
A4: For long-term stability:
-
Solid Form: Store as a solid in a tightly sealed container at 4°C or below, preferably in a desiccator or under an inert atmosphere to protect from moisture.
-
Solution Form: If you must store it in solution, use a high-quality, anhydrous solvent like DMSO. Prepare concentrated stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[1][6]
Section 2: Troubleshooting Guide by Purification Technique
This section provides direct answers to specific problems you may encounter during purification workflows.
Crystallization & Recrystallization
Q: My compound precipitates as an amorphous solid or oil during pH adjustment. How can I get crystals?
A: This happens when precipitation is too rapid. The key is to approach the isoelectric point (pI) slowly to allow time for crystal nucleation and growth.
-
Slow Acid/Base Addition: Instead of adding concentrated acid/base, use a dilute solution (e.g., 0.1 M HCl or 0.1 M NaOH) and add it dropwise with vigorous stirring.
-
Use a Co-solvent System: Dissolve the crude product in a minimal amount of aqueous acid (e.g., 1 M HCl). Then, add a miscible organic solvent in which the compound is less soluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly turbid. Slowly neutralize the solution to induce crystallization.
-
Temperature Gradient: Dissolve the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then to 4°C, without disturbance. This is a classic recrystallization technique.
Q: The purity of my compound did not improve after recrystallization. Why?
A: This suggests either the wrong solvent system was chosen or the impurities have very similar properties to the product.
-
Solvent Choice is Critical: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while dissolving the impurities well at all temperatures (to keep them in the mother liquor) or not at all (to be filtered off hot).
-
Impurity Co-crystallization: If an impurity has a very similar structure, it may co-crystallize with your product. In this case, a different purification technique, such as chromatography, is necessary.
-
Insufficient Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities.
Chromatographic Purification
Q: My compound is streaking badly on a silica gel column. How can I fix this?
A: Streaking on silica is a classic sign of a polar, basic compound interacting too strongly with the acidic silica gel surface.
-
Avoid Silica Gel: For highly basic compounds like this, silica gel is often a poor choice. Consider alternative stationary phases like alumina (neutral or basic) or reverse-phase C18 silica.
-
Modify the Mobile Phase: If you must use silica, add a modifier to the eluent to suppress the strong interaction. Adding a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonium hydroxide can neutralize the acidic sites on the silica and improve peak shape.
-
Use Ion-Exchange Chromatography (IEX): This is a much more suitable technique. Given the compound's zwitterionic nature, you can use either cation-exchange or anion-exchange chromatography, depending on the pH and the nature of your impurities.[7]
Q: I'm seeing poor separation between my product and a key impurity during column chromatography. What parameters can I adjust?
A:
-
Change the Eluent Polarity: Perform a gradient elution, starting with a low-polarity mobile phase and gradually increasing the polarity. This can help resolve compounds with close Rf values.
-
Switch the Stationary Phase: If separation is poor on a normal-phase column (silica), try a reverse-phase (C18) column. The different separation mechanism (hydrophobicity vs. polarity) can often resolve difficult-to-separate compounds.
-
Adjust the pH (for IEX and Reverse-Phase): In ion-exchange chromatography, adjusting the pH of the buffer can alter the charge of your compound and the impurities, leading to better separation. In reverse-phase, adjusting the pH can change the retention time of ionizable compounds.
Section 3: Data Summary & Visualization
Purification Strategy Decision Tree
This workflow helps in selecting the appropriate purification method based on the scale of your experiment and the impurity profile.
Caption: Decision tree for selecting a purification strategy.
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System Class | Example Solvents | Rationale & Expert Insight |
| Aqueous/Organic Miscible | Water / EthanolWater / IsopropanolWater / Acetone | Mechanism: Dissolve the compound in a minimum of hot water (or dilute acid/base), then add the organic co-solvent until turbidity appears. Cool slowly. Expertise: This is the most common and effective method. The water solvates the ionic groups, while the organic anti-solvent reduces the overall dielectric constant, promoting crystallization as the solution cools. |
| Polar Aprotic / Ether | DMSO / Diethyl EtherDMF / MTBE | Mechanism: Dissolve the compound in a minimal amount of the polar aprotic solvent. Add the ether anti-solvent slowly to precipitate the product. Expertise: Useful for compounds that are difficult to dissolve in water. However, it can be prone to oiling out. Vapor diffusion (placing a vial of the DMSO solution inside a larger jar containing ether) is a gentle alternative that can yield high-quality crystals. |
| Ester / Alkane | Ethyl Acetate / HexanesEthyl Acetate / Petroleum Ether | Mechanism: Dissolve in hot ethyl acetate and add hexanes until cloudy, then cool. Expertise: This system is less common for zwitterions but can be effective if the compound has significant non-polar character or if it's protected (e.g., as a Boc-protected derivative). A patent for a related precursor successfully used a petroleum ether/ethyl acetate system.[8] |
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating, with integrated checkpoints to ensure success.
Protocol 1: Purification by pH-Controlled Precipitation/Crystallization
This protocol leverages the compound's minimal solubility at its isoelectric point (pI).
-
Dissolution: Weigh your crude 3-Amino-3-(pyridin-2-yl)propanoic acid and dissolve it in a minimal volume of dilute aqueous acid (e.g., 1 M HCl). Use approximately 5-10 mL of acid per gram of crude material. Gentle warming (30-40°C) may be required.
-
Self-Validation Check: Ensure the solution is completely clear with no suspended solids. If not, filter the solution to remove any acid-insoluble impurities.
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w of your compound), stir for 10-15 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal.
-
Induce Precipitation: Place the solution in an ice bath and begin adding dilute aqueous base (e.g., 1 M NaOH) dropwise with very vigorous stirring. Monitor the pH of the solution continuously.
-
Target the pI: As you add the base, a precipitate will begin to form. Slow the addition rate dramatically as you approach neutral pH (approx. pH 5-7). The goal is to allow large crystals to form rather than a fine, amorphous powder.
-
Expert Tip: The exact pI may need to be determined empirically. Stop the addition when the rate of precipitation is maximal.
-
-
Digestion: Once precipitation is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes. This "digestion" period allows smaller particles to redissolve and deposit onto larger crystals, improving filterability and purity.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of cold deionized water, followed by a wash with a cold, water-miscible organic solvent like ethanol or acetone to help dry the solid.
-
Drying: Dry the purified solid under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.
-
Final Analysis: Confirm the purity of the final product using HPLC, NMR, and/or LC-MS.
Protocol 2: Purification using Strong Cation-Exchange (SCX) Chromatography
This method is excellent for separating the basic product from neutral or acidic impurities.
-
Resin Preparation: Prepare a column with a suitable strong cation-exchange resin (e.g., Dowex® 50WX8). Condition the resin by washing with several column volumes of 1 M HCl, followed by deionized water until the eluate is neutral (pH ~7).
-
Sample Loading: Dissolve the crude product in a minimal volume of the loading buffer (e.g., deionized water, adjusted to pH ~2-3 with HCl).
-
Self-Validation Check: At this low pH, your compound will be positively charged and should bind strongly to the negatively charged resin.
-
-
Washing: After loading the sample, wash the column with several column volumes of the loading buffer. This will elute any neutral or anionic impurities. Monitor the column eluate by TLC or UV-Vis to ensure all non-binding impurities have been removed.
-
Elution: Elute the desired product from the column using a buffer with a higher pH or higher ionic strength. A gradient of aqueous ammonia (e.g., 0.1 M to 2 M) or a sodium chloride gradient is typically effective. The basic ammonia will neutralize the positive charge on your compound, releasing it from the resin.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Desalting & Isolation: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be done by reverse-osmosis, or by acidifying the solution and performing a liquid-liquid extraction if the protonated form is soluble in an organic solvent. If an ammonia solution was used, the ammonia can be removed by rotary evaporation.
-
Final Analysis: Lyophilize or crystallize the product from the desalted solution. Confirm final purity by appropriate analytical methods.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8. [Link]
-
An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds | Organic Process Research & Development - ACS Publications. [Link]
-
(R)-2-AMINO-3-(PYRIDIN-3-YL)PROPANOIC ACID DIHYDROCHLORIDE - ChemBK. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]
- US10975031B2 - Method for purifying aromatic amino acids - Google P
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid () for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. US10975031B2 - Method for purifying aromatic amino acids - Google Patents [patents.google.com]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
common side reactions and byproducts in 3-Amino-3-(pyridin-2-yl)propanoic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable β-amino acid building block. Our goal is to provide practical, field-tested insights to help you navigate common challenges, troubleshoot side reactions, and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered by researchers synthesizing this and similar compounds.
Q1: What are the most common and effective synthetic routes for 3-Amino-3-(pyridin-2-yl)propanoic acid?
The most prevalent and scalable method reported is a two-step sequence involving a Michael addition followed by hydrolysis. Specifically, 2-aminopyridine is reacted with an acrylic acid ester (such as ethyl or butyl acrylate) in a conjugate addition reaction. The resulting ester intermediate is then saponified (hydrolyzed) using a base like potassium hydroxide (KOH) to yield the final carboxylic acid.[1][2] While other general methods for β-amino acid synthesis exist, such as those involving Schiff base reduction or one-pot reactions with aldehydes and malonic acid, the Michael addition route is well-documented for this specific target.[3][4]
Q2: My reaction yield is extremely low. What are the most probable causes?
Low yield is the most common issue and typically points to suboptimal reaction conditions. Key factors include:
-
Insufficient Catalysis : The direct reaction between 2-aminopyridine and ethyl acrylate without a catalyst can result in yields as low as 30%.[2] The addition of a strong acid catalyst, such as trifluoromethanesulfonic acid, is crucial for activating the acrylate and driving the reaction forward, boosting yields to over 80%.[2]
-
Inadequate Temperature : This reaction often requires significant thermal energy. Temperatures in the range of 70°C to 160°C are typically employed.[1][2] Operating below this range may lead to an impractically slow reaction rate.
-
Polymerization of Acrylate : Acrylate esters are prone to self-polymerization, especially at the high temperatures required for the reaction. This side reaction consumes the starting material and complicates purification.
Q3: Purification is proving difficult, and my final product is a dark oil. How can I obtain a clean, solid product?
The crude product of this synthesis is often isolated as a brown or dark oil, indicating the presence of impurities.[1] Achieving a pure, crystalline solid requires a multi-step purification strategy:
-
Aqueous/Organic Wash : After the hydrolysis step, a thorough wash with a solvent like dichloromethane (DCM) can help remove non-polar impurities while the product salt remains in the aqueous layer.[1]
-
pH Adjustment & Crystallization : The product is an amino acid, meaning it is zwitterionic and its solubility is highly dependent on pH. Adjusting the pH of the aqueous solution to the isoelectric point (typically near neutral, pH 7) will minimize its solubility and promote precipitation or crystallization.[5]
-
Recrystallization : The filtered solid can be further purified by recrystallization. Common solvent systems include boiling water or mixtures of ethanol and water.[2][5] For persistent color, treatment with activated charcoal during recrystallization can be effective.
Q4: What are the expected spectroscopic data for 3-Amino-3-(pyridin-2-yl)propanoic acid?
-
¹H NMR : Expect signals for the pyridine ring protons, a methine proton (CH-NH2) coupled to the adjacent methylene group, and the methylene protons (CH2-COOH).
-
¹³C NMR : Expect distinct signals for the carboxylic acid carbon, the two aliphatic carbons, and the carbons of the pyridine ring.
-
Mass Spectrometry (MS) : For 3-(pyridin-2-ylamino)propanoic acid, a related isomer, the [M+H]⁺ ion is observed at m/z 167.[1] A similar mass would be expected for the target compound.
Section 2: Troubleshooting Guide for the Michael Addition Pathway
This guide provides a structured approach to resolving specific issues encountered during the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid via the 2-aminopyridine and acrylate route.
Workflow: Troubleshooting Low Product Yield
This decision tree illustrates the logical steps to diagnose and resolve low-yield issues in the synthesis.
Caption: Desired reaction vs. polymerization.
Common Byproducts and Their Management
| Byproduct / Impurity | Likely Cause | Identification | Mitigation & Removal Strategy |
| Unhydrolyzed Ester | Incomplete saponification (insufficient base, time, or temperature). | Presence of an ethyl/butyl group in ¹H NMR; distinct peak in LC-MS. | Extend hydrolysis time, add more KOH, and gently heat. Monitor reaction completion via TLC. |
| Polyacrylate | High reaction temperature; absence of inhibitor in acrylate. | Formation of a sticky, insoluble precipitate. | Use fresh acrylate containing an inhibitor. Avoid localized overheating by ensuring good stirring. Insoluble polymer can sometimes be removed by filtration. |
| Unreacted 2-aminopyridine | Insufficient reaction temperature or time; inefficient catalysis. | Spot corresponding to the starting material on TLC; signal in LC-MS. | Optimize reaction conditions as per literature (120-160 °C with acid catalyst). [2]Can be removed during aqueous workup and washes. |
| Degradation Products | Excessively high temperatures (>160°C) or prolonged reaction times. | Appearance of dark, tarry substances; multiple spots on TLC. | Adhere to recommended temperature and time limits. [2]Purification via column chromatography or treatment with activated charcoal may be necessary. |
Section 4: Experimental Protocols
This section provides a consolidated, step-by-step protocol based on high-yield methods reported in the literature. [1][2]
Protocol: Catalytic Michael Addition and Hydrolysis
Step 1: Michael Addition (Formation of the Ester Intermediate)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq).
-
Add anhydrous ethanol as a solvent. [2]3. Under a nitrogen atmosphere, add ethyl acrylate (1.0-1.2 eq).
-
Slowly add trifluoromethanesulfonic acid (5-10 mol%) as the catalyst. [2]5. Heat the mixture in an oil bath to 120-160 °C and maintain reflux with vigorous stirring for 16-20 hours. [2]6. Monitor the consumption of 2-aminopyridine by TLC or LC-MS.
-
After completion, allow the reaction to cool to room temperature.
Step 2: Saponification (Hydrolysis to the Carboxylic Acid)
-
To the crude reaction mixture from Step 1, add potassium hydroxide (2.5 eq) dissolved in a minimal amount of water. [1]2. Stir the resulting solution at room temperature overnight or until TLC/LC-MS analysis confirms the complete disappearance of the ester intermediate.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
Step 3: Workup and Purification
-
Dilute the concentrated residue with water and wash thoroughly with dichloromethane (DCM) (3 x volumes) to remove organic-soluble impurities. [1]2. Separate the aqueous layer and carefully adjust its pH to ~7 using a dilute HCl solution. The product should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation and collect the solid by suction filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
For further purification, recrystallize the solid from boiling water or an ethanol/water mixture. [5]Dry the final product under vacuum.
Section 5: References
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from
-
ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
Sources
- 1. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
stability issues and degradation of 3-Amino-3-(pyridin-2-yl)propanoic acid
Welcome to the technical support center for 3-Amino-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.
Introduction to the Stability of 3-Amino-3-(pyridin-2-yl)propanoic acid
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid containing a pyridine ring. This unique structure, while valuable in medicinal chemistry and peptide synthesis, also presents specific stability challenges.[1] The presence of a basic pyridine nitrogen, a chiral center, and amino and carboxylic acid functionalities means the molecule is susceptible to degradation under various environmental conditions. Understanding these degradation pathways is critical for accurate experimental results and for defining appropriate storage and handling procedures.
This guide will delve into the common stability issues encountered with this compound and provide practical solutions.
Troubleshooting Guide: Identifying and Resolving Stability Issues
Unexpected experimental results can often be traced back to the degradation of a starting material. This section provides a systematic approach to troubleshooting common issues related to the stability of 3-Amino-3-(pyridin-2-yl)propanoic acid.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white to yellow/brown) | Oxidation of the pyridine ring or amino group. Photodegradation upon exposure to light. | Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using an amber vial or by wrapping the container in aluminum foil.[2][3][4] |
| Decreased purity over time, as observed by HPLC, NMR, or LC-MS | Gradual degradation due to improper storage conditions (exposure to moisture, air, or light). | Re-evaluate storage conditions. Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or below.[5][6] |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation. | Perform a forced degradation study (see protocol below) to tentatively identify the degradation products. Use a stability-indicating HPLC method for analysis. |
| Poor or inconsistent biological activity | Degradation of the parent compound, leading to a lower effective concentration. Formation of degradation products that may have different or inhibitory activity. | Confirm the purity of the compound before each experiment using a suitable analytical method. Prepare stock solutions fresh whenever possible. |
| Insolubility or precipitation in solution | Formation of insoluble degradation products. pH-dependent instability. | Check the pH of the solution. The compound's solubility is pH-dependent. Prepare solutions in appropriate buffers and assess their stability over the experimental timeframe. |
Predicted Degradation Pathways and Products
While specific degradation studies on 3-Amino-3-(pyridin-2-yl)propanoic acid are not extensively published, we can predict the most likely degradation pathways based on the chemical nature of the pyridine ring and the β-amino acid moiety.
Oxidation
The pyridine nitrogen is susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air, forming the corresponding Pyridine-N-oxide.[2]
-
Predicted Product: 3-Amino-3-(1-oxido-pyridin-1-ium-2-yl)propanoic acid
-
Conditions: Exposure to air, oxidizing agents (e.g., H₂O₂), or trace metals.[7]
Photodegradation
Pyridine-containing compounds can be sensitive to light, particularly UV radiation. This can lead to complex reactions, including the formation of radical species and potential ring-opening.[8]
-
Predicted Products: Complex mixture of photoproducts.
-
Conditions: Exposure to direct sunlight or UV light sources.
Acid/Base-Catalyzed Degradation
While the amide bond is absent, extreme pH conditions can promote other degradation reactions. Under strong acidic or basic conditions, decarboxylation or deamination of the amino acid moiety could occur, although β-amino acids are generally more stable to hydrolysis than their α-counterparts.[9][10]
-
Predicted Products: Potential for decarboxylation to yield 1-(pyridin-2-yl)ethan-1-amine or deamination.
-
Conditions: Strong acidic (e.g., 1M HCl) or basic (e.g., 1M NaOH) conditions, especially with elevated temperature.
Visualizing Degradation and Experimental Workflow
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 3-Amino-3-(pyridin-2-yl)propanoic acid.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, as recommended by ICH guidelines.[1][11]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Amino-3-(pyridin-2-yl)propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a sample of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the pyridine ring) and 210 nm (for the carboxyl group). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Mass Spectrometry (optional but recommended): Couple the HPLC to a mass spectrometer to aid in the identification of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-Amino-3-(pyridin-2-yl)propanoic acid?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place.[2][5] For long-term storage, storage at -20°C or below is recommended. It is also advisable to store it under an inert atmosphere (argon or nitrogen) to minimize oxidation.
Q2: My compound has turned a yellow or brownish color. Is it still usable?
A2: A color change often indicates degradation, likely due to oxidation or photodegradation. While the compound may still contain a significant amount of the active substance, the presence of impurities can affect your experimental results. It is highly recommended to re-analyze the purity of the compound by HPLC or NMR before use. If significant degradation is observed, it is best to use a fresh, pure batch.
Q3: How stable are solutions of 3-Amino-3-(pyridin-2-yl)propanoic acid?
A3: The stability of solutions depends on the solvent, pH, and storage conditions. Aqueous solutions, especially at non-neutral pH, may be susceptible to degradation over time. It is best practice to prepare stock solutions fresh before use. If a stock solution needs to be stored, it should be filter-sterilized, stored at low temperature (e.g., -20°C or -80°C), and protected from light. Perform a stability study on your specific solution to determine its shelf-life under your storage conditions.
Q4: What are the main incompatibilities of this compound?
A4: 3-Amino-3-(pyridin-2-yl)propanoic acid is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Contact with these substances can lead to vigorous reactions and degradation.
Q5: How can I confirm the identity of a suspected degradation product?
A5: The most effective way to identify degradation products is by using HPLC coupled with mass spectrometry (LC-MS). The mass of the degradation product can provide clues to its structure (e.g., an increase of 16 Da suggests oxidation). For unambiguous structure elucidation, the degradation product may need to be isolated (e.g., by preparative HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy.
References
- (R)-3-Amino-3-(pyridin-2-yl)propanoic acid MSDS. (2013).
- AK Scientific, Inc. 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid Safety Data Sheet.
- ChemicalBook. 3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - Safety Data Sheet. (2022).
- Sigma-Aldrich. Safety Data Sheet.
- MedchemExpress.com. (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride.
- Vulcanchem. (3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid.
- BLDpharm. 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride.
- Benchchem. An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online J Nanosci Nanotechnol, 2(2), 1-8.
- Patel, K., & Roy, J. (2023).
- Kumar, V., & Singh, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 3(5), 195-200.
- EvitaChem. 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride.
- BLDpharm. 3-(Pyridin-2-ylamino)propanoic acid.
- Apollo Scientific. (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.
- ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products (2003).
- Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544-575.
- Biology LibreTexts. (2022). 18.
- Sigma-Aldrich. 2-Amino-3-(pyridin-2-yl)propionic acid.
- Li, W., & Miller, D. D. (2012). Hydrothermal degradation of amino acids. Bioresource technology, 103(1), 498-502.
- ChemScene. 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid.
- Farkas, O., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC advances, 9(55), 32067-32075.
- Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- Gómez, M. J., Sirtori, C., Mezcua, M., & Fernández-Alba, A. R. (2008). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products.
- Wikipedia. 3-Aminopyridine.
- BLD Pharm. 3-(Pyridin-2-ylamino)propanoic acid.
- Xu, L., & Trissel, L. A. (2003). Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. Journal of pharmaceutical and biomedical analysis, 31(3), 541-549.
- Apollo Scientific. (2R)-2-Amino-3-(pyridin-2-yl)propanoic acid.
- LGC Standards. (R)-3-Amino-3-(pyridin-4-yl)propanoic Acid.
- HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "DEGRADATION OF PYRIDINE DERIVATIVES BY SOIL MICROORGANISMS (MICROCOCCU" by GERALD KENNETH SIMS [docs.lib.purdue.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. longdom.org [longdom.org]
Technical Support Center: Troubleshooting Low Coupling Efficiency of 3-Amino-3-(pyridin-2-yl)propanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of 3-Amino-3-(pyridin-2-yl)propanoic acid during solid-phase peptide synthesis (SPPS).
Overview: Understanding the Challenge
3-Amino-3-(pyridin-2-yl)propanoic acid, a β-amino acid containing a pyridine ring, is a valuable building block for synthesizing novel peptides with unique structural and functional properties. However, its incorporation into a growing peptide chain often presents significant challenges, leading to low coupling yields, sequence deletions, and difficult purifications.
The primary reasons for these difficulties are twofold:
-
Steric Hindrance: As a β-amino acid, the amino group is further from the carboxyl group, which can already lead to slower reaction kinetics compared to α-amino acids. The bulky pyridine ring adjacent to the amine further exacerbates this steric hindrance.[1][2][3][4]
-
Electronic Effects of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen atom can interfere with the coupling reaction. It can be protonated by the acidic environment or interact with the coupling reagents, reducing the efficiency of the desired amide bond formation.
This guide will walk you through a systematic approach to diagnose and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test still strongly positive after a standard coupling cycle with 3-Amino-3-(pyridin-2-yl)propanoic acid?
A strongly positive Kaiser test indicates a high number of unreacted free primary amines on the resin.[5][6] This is the most common symptom when coupling this amino acid. It is likely due to a combination of steric hindrance and the electronic interference of the pyridine moiety, which slows down the reaction kinetics to a point where a standard coupling time is insufficient.
Q2: Can the pyridine nitrogen be protonated and prevent coupling?
Yes. The pyridine nitrogen has a pKa of approximately 5.2. While the general SPPS environment is basic, the local microenvironment and the presence of acidic species can lead to partial protonation, effectively creating a positive charge that repels the activated amino acid and hinders the reaction.
Q3: Is 3-Amino-3-(pyridin-2-yl)propanoic acid considered a "difficult" amino acid to couple?
Yes. Along with other sterically hindered residues like Aib (α-aminoisobutyric acid) and N-methylated amino acids, it falls into the category of "difficult" or "hindered" couplings that require optimized protocols.[1][2][3][4]
Q4: Which coupling reagent is best for this amino acid?
While many coupling reagents can work, those that form highly reactive active esters are preferred. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered superior for hindered couplings compared to HBTU.[7][8] The HOAt moiety in HATU forms a more reactive OAt-ester, which can accelerate slow reactions and improve yields.[7][8] Carbodiimide-based activation with an additive like Oxyma Pure® is also a very strong alternative.[9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving low coupling efficiency. Follow these steps to diagnose the problem and implement effective solutions.
Step 1: Assess the Severity of the Problem
The first step is to confirm that a coupling failure has occurred.
-
Qualitative Assessment: Perform a Kaiser test (for primary amines).[5][6][11] A dark blue color in both the beads and the solution indicates a significant coupling failure.[5]
-
Quantitative Assessment: If the problem persists across multiple attempts, consider a test cleavage . Cleave a small amount of resin (10-20 mg) and analyze the crude product by LC-MS.[12] Look for a significant peak corresponding to the mass of the deletion sequence (the peptide without 3-Amino-3-(pyridin-2-yl)propanoic acid). This provides definitive evidence of coupling failure.
Step 2: Optimize the Coupling Protocol
If a coupling failure is confirmed, modify the standard protocol. The goal is to increase the reactivity and drive the reaction to completion.
Logical Troubleshooting Workflow
Here is a decision-making workflow to guide your optimization strategy.
Caption: Troubleshooting decision tree for low coupling efficiency.
Comparative Data: Coupling Reagents & Conditions
The choice of reagents and conditions is critical. Use the table below to guide your experimental design.
| Parameter | Standard Protocol | Recommended Optimized Protocol | Rationale |
| Coupling Reagent | HBTU/HCTU or DIC/HOBt | HATU or DIC/Oxyma Pure | HATU and Oxyma-based reagents form more reactive esters, which is crucial for sterically hindered couplings.[7][9][13] They show superior performance in minimizing side reactions and increasing reaction speed.[7] |
| Amino Acid Excess | 3-4 equivalents | 4-5 equivalents (or higher) | Increasing the concentration of the activated amino acid drives the reaction equilibrium toward product formation, overcoming slow kinetics.[14] |
| Coupling Time | 30-60 minutes | 2-4 hours (or even overnight) | Hindered couplings are slow. Extending the reaction time allows for greater completion.[15] |
| Solvent | DMF | NMP or DMF with 25% DMSO | NMP and DMSO are more polar and better at disrupting peptide chain aggregation, which can physically block reactive sites. |
| Temperature | Room Temperature | 40-50°C or Microwave | Increased temperature provides the activation energy needed to overcome the steric barrier. Microwave-assisted SPPS is particularly effective for difficult couplings.[1] |
| Strategy | Single Coupling | Double Coupling | If a single, extended coupling is insufficient, a second fresh application of amino acid and reagents can force the reaction to completion.[14] |
Step 3: When to Cap and Move On
In some cases, achieving 100% coupling may not be feasible. If a Kaiser test remains positive after implementing optimized and advanced strategies, the most practical solution is to "cap" the unreacted amines.
Capping involves acetylating the free amines using acetic anhydride. This terminates the unreacted chains, preventing them from forming "deletion-plus-one" impurities in subsequent steps. The resulting N-acetylated, truncated peptide is typically very different in polarity from the desired full-length peptide, making it easier to remove during final purification.[6]
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling for 3-Amino-3-(pyridin-2-yl)propanoic Acid
This protocol is designed as a first-line optimized approach for coupling the title compound.
-
Resin Preparation : After deprotecting the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (6 x 1 min).
-
Reagent Preparation (Activation) : In a separate vessel, dissolve:
-
Fmoc-3-Amino-3-(pyridin-2-yl)propanoic acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate at room temperature for at least 2 hours.
-
Monitoring : Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Decision Point :
-
If the Kaiser test is negative (beads are colorless/yellow), proceed to the washing step.
-
If the Kaiser test is positive (beads are blue), perform a second coupling (Double Coupling ). Filter the resin, and repeat steps 2-4 with a fresh solution of reagents for another 2 hours.
-
-
Washing : Once the coupling is complete, wash the resin thoroughly with DMF (6 x 1 min) to remove excess reagents before the next deprotection step.
Protocol 2: Kaiser Test (Ninhydrin Test)
This protocol is a reliable method for detecting free primary amines on the resin.[5][16]
Reagents:
-
Solution A : 16.5 mg KCN diluted in 25 mL water, then 1 mL of this solution is diluted in 49 mL of pyridine.
-
Solution B : 1.0 g ninhydrin in 20 mL of n-butanol.
-
Solution C : 40 g phenol in 20 mL of n-butanol.
Procedure:
-
Place 10-20 resin beads in a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Observe the color:
-
Colorless/Yellow Beads : Negative result. Coupling is complete.
-
Dark Blue Beads/Solution : Positive result. Coupling is incomplete.[5]
-
Protocol 3: Capping of Unreacted Amines
Use this protocol if a coupling reaction fails to go to completion after troubleshooting.
-
Washing : Wash the resin with DMF (3 x 1 min) after the final coupling attempt.
-
Capping Solution : Prepare a solution of 20% Acetic Anhydride and 20% DIPEA in DMF.
-
Reaction : Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Confirmation : Wash the resin thoroughly with DMF (6 x 1 min) and perform a final Kaiser test. The test should now be negative, confirming the successful capping of all unreacted amines.
Mechanistic Considerations
Understanding the underlying chemistry is key to effective troubleshooting. The diagram below illustrates the desired reaction pathway versus a potential side reaction involving the pyridine nitrogen.
Caption: Desired vs. potential side reactions during coupling.
By using highly reactive coupling reagents and optimized conditions, you can favor the desired kinetic pathway, leading to efficient peptide bond formation even in the presence of the challenging pyridine moiety.
References
- BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (n.d.). A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. ACS Omega.
- Thieme. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
- Arora, P. S., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (n.d.). Troubleshooting low yield in solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5687. [Link]
- ChemicalBook. (2024). HATU: a third-generation coupling reagent.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ResearchGate. [Link]
- Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. chempep.com [chempep.com]
preventing racemization during the synthesis of chiral 3-Amino-3-(pyridin-2-yl)propanoic acid
A Guide to Preventing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center for the asymmetric synthesis of β-amino acids. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of chiral 3-Amino-3-(pyridin-2-yl)propanoic acid. Our goal is to equip you with the foundational knowledge and practical protocols needed to overcome the critical challenge of racemization and achieve high enantiomeric purity in your work.
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-3-(pyridin-2-yl)propanoic acid, and why is its chirality important?
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid. β-Amino acids are crucial structural motifs in numerous pharmaceuticals, including antiviral agents, enzyme inhibitors, and anticonvulsants.[1][2] Their incorporation into peptides can induce stable secondary structures and enhance resistance to metabolic degradation.[2] Like α-amino acids, the biological activity of this molecule is highly dependent on its stereochemistry. A specific enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, controlling the stereocenter at the C3 position is paramount during synthesis.
Q2: What is racemization and why is this specific molecule susceptible to it?
Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[3] The primary mechanism for this in β-amino acids is the deprotonation of the α-carbon (the C2 carbon, adjacent to the carboxyl group) by a base. This abstraction forms a planar, achiral enolate intermediate. Reprotonation can then occur from either face of this planar structure, leading to the formation of both the original enantiomer and its mirror image.[4][5][6]
The susceptibility of 3-Amino-3-(pyridin-2-yl)propanoic acid to racemization is influenced by two key factors:
-
Acidity of the α-proton: The electron-withdrawing nature of the adjacent carboxyl group makes the α-proton acidic and thus removable by a base.
-
Pyridine Ring Influence: The pyridine ring can further influence the electronic environment, and the reaction conditions (e.g., pH) can affect the protonation state of the pyridine nitrogen, adding another layer of complexity.
Q3: What are the primary asymmetric strategies for synthesizing this molecule?
Several robust methods exist for the asymmetric synthesis of β-amino acids. The most common and effective strategies include:
-
Catalytic Asymmetric Mannich Reaction: This is a powerful method involving the reaction of an imine (generated from 2-picolinaldehyde and an amine) with a ketone or ester enolate, catalyzed by a chiral organocatalyst or metal complex.[7][8][9][10]
-
Conjugate Addition: This involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Using a chiral nitrogen source or a chiral catalyst ensures enantioselectivity.[11]
-
Chiral Auxiliaries: A chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, can be attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the chiral product.[12][13][14]
Troubleshooting Guide: Preventing Racemization
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Q4: My final product has a low enantiomeric excess (ee). What are the most likely causes and how can I fix it?
Observing a low ee is a common problem that can stem from multiple stages of the synthesis. The key is to systematically identify the source of racemization. The most common culprits are inappropriate base selection, elevated temperatures, and prolonged reaction times.
// Nodes for Causes base [label="Issue: Base Selection", fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Issue: Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; time [label="Issue: Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Issue: Workup/Purification", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Solutions base_sol [label="Solution:\n- Use a weaker, non-nucleophilic base (e.g., DBU, DIPEA).\n- Use a hindered base to minimize interaction.\n- Ensure stoichiometric accuracy.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=4]; temp_sol [label="Solution:\n- Run reactions at the lowest effective temperature.\n- Perform temperature optimization studies (-78°C to RT).\n- Ensure consistent temperature control.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=4]; time_sol [label="Solution:\n- Monitor reaction progress closely (TLC, LC-MS).\n- Quench the reaction immediately upon completion.\n- Avoid unnecessarily long reaction times.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=4]; workup_sol [label="Solution:\n- Avoid strongly acidic or basic aqueous washes.\n- Use buffered solutions (e.g., sat. NH4Cl) for quenching.\n- Minimize exposure time during purification.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=4];
// Connections start -> base [label="Is the base too strong?"]; start -> temp [label="Is the temperature too high?"]; start -> time [label="Was the reaction run too long?"]; start -> workup [label="Did ee drop after workup?"];
base -> base_sol; temp -> temp_sol; time -> time_sol; workup -> workup_sol; }
Caption: Abstraction of the alpha-proton by a base leads to a planar, achiral intermediate.
Q6: How do temperature and solvent choice affect the stereochemical outcome?
Temperature and solvent polarity are deeply interconnected and can significantly impact enantioselectivity.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, which can overcome the activation energy barrier for both the desired reaction and the undesired racemization. [15]Often, the activation energy for racemization is comparable to that of the main reaction.
-
Protocol: It is almost always beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many asymmetric syntheses, this means starting at -78 °C (dry ice/acetone bath) and slowly warming if necessary. Temperature cycling has also been explored as a method to achieve deracemization in some systems, highlighting the powerful influence of thermal conditions. [16][17][18]* Solvent: The solvent can influence the stability of the transition states leading to the desired product versus the racemized product.
-
Polar Aprotic Solvents (e.g., THF, DCM, Toluene): These are generally good choices as they can dissolve the organic reagents but do not interfere with hydrogen bonding that may be crucial for the catalyst's stereodirecting ability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These should be used with caution, especially in the presence of a base, as they can facilitate proton exchange and accelerate racemization.
-
| Parameter | Effect on Racemization Risk | Recommendation |
| Base | Stronger, less hindered bases increase risk. | Use hindered organic bases (DIPEA, DBU). Match pKa to the required transformation. |
| Temperature | Higher temperatures significantly increase risk. | Run at the lowest feasible temperature (e.g., -78°C to 0°C). |
| Solvent | Polar protic solvents can increase risk. | Prefer polar aprotic solvents (THF, DCM, Toluene). |
| Reaction Time | Longer exposure to basic/acidic/thermal stress increases risk. | Monitor reaction closely and quench promptly upon completion. |
Q7: I'm performing a Mannich reaction. What are the critical parameters for success?
The asymmetric Mannich reaction is an excellent choice for this synthesis. [7][8]Success hinges on the precise interplay between the catalyst, reactants, and conditions.
-
Catalyst Choice: Chiral bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids or diamines, are highly effective. [9][19]These catalysts often work by activating both the imine (via a Brønsted acid moiety) and the nucleophile (via a Brønsted base moiety) simultaneously within a chiral pocket.
-
Imine Formation: The imine, typically formed in situ from an aldehyde and an amine, must be generated under conditions that do not cause side reactions. Using molecular sieves can help remove water and drive the equilibrium towards imine formation.
-
Stoichiometry and Addition Order: The order in which reagents are added can be crucial. Often, the catalyst and the aldehyde/amine are pre-stirred to allow for catalyst-imine interaction before the nucleophile is added slowly.
Exemplary Protocol: Organocatalyzed Asymmetric Mannich Reaction
This protocol provides a general, self-validating framework for the synthesis of a β-amino ester, a direct precursor to the target acid. Note: This is a representative procedure and may require optimization for your specific substrate and scale.
Objective: To synthesize an enantiomerically enriched β-amino ester precursor via a thiourea-catalyzed Mannich reaction.
Materials:
-
2-Picolinaldehyde
-
N-Boc-p-methoxyaniline (or another suitable amine component)
-
Malonic acid monoester (e.g., mono-tert-butyl malonate)
-
Chiral bifunctional thiourea catalyst (e.g., Takemoto catalyst)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Molecular Sieves (4Å, activated)
Procedure:
-
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (10 mol%).
-
Imine Generation (In Situ): Add anhydrous toluene, 2-picolinaldehyde (1.0 equiv), the amine component (1.05 equiv), and activated 4Å molecular sieves. Stir the mixture at room temperature for 30-60 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C or -20 °C).
-
Nucleophile and Base Addition: In a separate flask, dissolve the malonic acid monoester (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous toluene.
-
Reaction: Add the nucleophile/base solution to the reaction flask dropwise over 20-30 minutes using a syringe pump.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent potential epimerization of the product.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Deprotection: The resulting ester and N-protecting groups can then be removed under appropriate conditions (e.g., TFA for Boc groups) to yield the final 3-Amino-3-(pyridin-2-yl)propanoic acid. Ensure deprotection conditions are mild to prevent racemization.
References
-
Myers, A. G., et al. (2000). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters, 2(22), 3527-3529. [Link]
-
Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of the Chemical Society, Perkin Transactions 1, (19), 2355-2364. [Link]
-
Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1681. [Link]
-
Shimizu, Y., & Kanai, M. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. Angewandte Chemie International Edition, 57(32), 10459-10463. [Link]
-
Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4827. [Link]
-
Brackett, N. S., et al. (2000). Synthesis of alpha-substituted beta-amino acids using pseudoephedrine as a chiral auxiliary. Organic Letters, 2(22), 3527-3529. [Link]
-
Li, P., et al. (2018). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 23(10), 2633. [Link]
-
Córdova, A., et al. (2005). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters, 7(14), 2953-2956. [Link]
-
Reddy, B. V. S., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 1475-1482. [Link]
-
Davies, S. G., & Ichihara, O. (1997). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (13), 1935-1944. [Link]
-
Shimizu, Y., & Kanai, M. (2018). Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. ResearchGate. [Link]
-
Sharma, G., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(32), 6945-6964. [Link]
-
Al-Dies, A. M., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24651-24683. [Link]
-
Juaristi, E., et al. (2003). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. ResearchGate. [Link]
-
Abu-Halah, R., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Steendam, R. R. E., et al. (2015). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 15(8), 3892-3897. [Link]
-
Breveglieri, G. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. [Link]
-
Sharma, G., et al. (2021). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]
-
Tomkins, A. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 88-97. [Link]
-
Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Bodák, B., et al. (2020). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 20(6), 3846-3854. [Link]
-
Bisagni, E., et al. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(5), 3015-3087. [Link]
-
Miller, S. J., et al. (2018). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. Accounts of Chemical Research, 51(7), 1673-1685. [Link]
-
Le-Dévédec, F., et al. (2013). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]
-
Tanner, M. E. (2021). Asymmetry in catalysis: 'unidirectional' amino acid racemases. Biochemical Society Transactions, 49(1), 219-229. [Link]
-
Yamada, S., et al. (1975). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 40(24), 3547-3549. [Link]
-
Tan, C. Y. K., & Weaver, D. F. (2002). A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Bodanszky, M. (1993). 7.4 Racemization Assays. Thieme Chemistry. [Link]
-
Vederas, J. C., et al. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. Organic Letters, 21(24), 10149-10153. [Link]
-
Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2997. [Link]
- Google Patents. (2014). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Finlay, W. J. J., et al. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Infectious Diseases, 2(12), 929-941. [Link]
- Google Patents. (2005). Process for the manufacture of 3-amino-pyrrolidine derivatives.
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Technical Support Center: Scaling Up the Production of 3-Amino-3-(pyridin-2-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Amino-3-(pyridin-2-yl)propanoic acid. As a crucial building block in pharmaceutical development, mastering its production at scale is essential.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Part 1: Synthesis & Scale-Up - Frequently Asked Questions (FAQs)
This section addresses common issues encountered when transitioning the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its precursors from the laboratory bench to pilot or manufacturing scale.
Question 1: My reaction yield is excellent at the gram scale, but it drops significantly when I move to a 10 kg scale. What are the most likely causes?
A drop in yield during scale-up is a frequent challenge and typically points to issues with mass and heat transfer, which are not as apparent in small flasks.[2]
-
Heat Transfer Inefficiency: The synthesis, particularly the initial Michael addition, can be exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making it harder to dissipate heat.[3] This can lead to localized "hot spots" where the temperature rises, causing product degradation or promoting side reactions.
-
Poor Mass Transfer (Mixing): Inadequate agitation in a large vessel can create non-homogenous conditions. Pockets of high reactant concentration can lead to the formation of impurities, while other areas may be "starved" of reactants, resulting in an incomplete reaction.[2]
-
Raw Material Quality: The impact of minor impurities in starting materials is magnified at scale. An impurity that was negligible in a 1 g reaction can inhibit the catalyst or trigger side reactions in a 10 kg batch. It is crucial to establish strict specifications for all raw materials and qualify suppliers.[3]
-
Extended Reaction/Addition Times: Reagents are often added more slowly at scale to control the exotherm. This change in reaction time and concentration profile can sometimes alter the course of the reaction or favor different side products compared to the rapid addition in the lab.
Question 2: I'm observing new, unexpected impurities at the pilot scale that were not present in my lab-scale batches. How can I identify and mitigate them?
The appearance of new impurities upon scale-up is common because the altered physical conditions (temperature, concentration, time) can enable different reaction pathways.[3]
-
Common Side Reactions:
-
Dimerization/Polymerization of Acrylate: In the synthesis of the ester precursor, excess heat or localized high concentrations can cause the ethyl acrylate to polymerize.
-
Double Addition: A second molecule of ethyl acrylate could potentially react with the product.
-
Oxidation: Pyridine-containing compounds can be susceptible to oxidation, especially if reactions are run for extended periods at elevated temperatures without an inert atmosphere.[2]
-
-
Identification Strategy: The first step is to characterize these impurities using techniques like LC-MS, HPLC, and NMR. Understanding their structure provides clues to their formation mechanism.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to minimize oxidation.[2]
-
Controlled Addition: Add the more reactive or exothermic component (e.g., ethyl acrylate) subsurface and at a controlled rate to maintain a consistent temperature and avoid localized high concentrations.
-
Re-optimization: Re-evaluate the optimal reaction temperature and catalyst loading at the pilot scale. What worked in the lab may not be the ideal set point in a large reactor.
-
Question 3: My work-up procedure is becoming impractical at a larger scale, involving large volumes of solvent and difficult extractions. What are some scalable alternatives?
Work-up procedures are a major hurdle in process chemistry. A procedure that is simple in the lab can be a significant bottleneck at scale.
-
Minimize Solvent Volume: The goal is to design a work-up that minimizes solvent usage.[3] Instead of multiple large-volume extractions, consider:
-
Telescoping/In-Situ Reactions: If possible, avoid isolating intermediates. One study on a related compound eliminated a dichloromethane extraction and solvent swap by preparing the intermediate in ethyl acetate and using that solution directly in the next step.[4]
-
Crystallization/Precipitation: This is the most common and scalable method for isolating solid products. Focus on identifying a suitable solvent/anti-solvent system that provides good recovery and purity. Adjusting the pH is often used to precipitate amino acids from aqueous solutions.
-
Temperature-Dependent Extractions: For removing certain impurities, performing extractions at elevated temperatures can increase impurity solubility in the wash solvent, reducing the number of extractions needed.[4]
-
Question 4: How do I develop a robust and scalable purification method for the final 3-Amino-3-(pyridin-2-yl)propanoic acid?
A robust purification process should be reproducible, economical, and effective. For this compound, a multi-step approach is often necessary.
-
Step 1: Crude Isolation by pH Adjustment: After hydrolysis of the ester precursor, the amino acid can often be precipitated from the aqueous solution by carefully adjusting the pH to its isoelectric point. This will crash out the crude product, leaving many water-soluble impurities behind.
-
Step 2: Recrystallization: This is the primary tool for purification at scale.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water, acetonitrile) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Controlled Cooling: The cooling rate during crystallization can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred to prevent impurity trapping.
-
-
Step 3: Adsorbent Treatment: If recrystallization alone is insufficient, consider treating a solution of the crude product with an adsorbent. A patented method for the ethyl ester precursor uses silica gel to adsorb colored impurities and byproducts from the reaction mother liquor before final isolation.[5] This can be a highly effective polishing step.
Part 2: Experimental Workflows & Protocols
The following diagrams and protocols provide a framework for process development and troubleshooting.
Visual Workflow 1: General Scale-Up Process
This diagram outlines the critical stages involved in moving a synthetic process from the laboratory to full-scale production.
Caption: A typical workflow for scaling up chemical synthesis.
Visual Workflow 2: Troubleshooting Low Yield
This decision tree provides a logical path for diagnosing the root cause of decreased yield during scale-up.
Caption: A decision tree for troubleshooting low yield issues.
Data Summary Table: Lab vs. Scale-Up Considerations
| Parameter | Laboratory Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area/volume ratio; efficient cooling with ice bath. | Low surface area/volume ratio; relies on jacketed cooling system. | Exotherm must be calculated and cooling capacity verified. Controlled addition is critical.[3] |
| Mass Transfer | Efficient mixing with magnetic stir bar. | Requires optimized impeller design and agitation speed for homogeneity. | Perform mixing studies if possible. Ensure solids remain suspended.[2] |
| Reagent Addition | Quick addition via pipette or funnel. | Slow, controlled addition via pump over hours. | May affect reaction kinetics and impurity profile. |
| Work-up | Separatory funnel extractions, rotovap concentration. | Pumping between vessels, large-scale filtration (e.g., Nutsche filter). | Avoid solvent extractions where possible. Optimize crystallization for easy filtration.[4] |
| Safety | Fume hood containment. | Requires detailed Process Hazard Analysis (PHA), pressure relief systems. | All potential hazards (thermal runaway, pressure) must be understood and mitigated. |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and validated by qualified personnel. A thorough Process Hazard Analysis must be conducted before attempting any scale-up.
Protocol 1: Scale-Up Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
This protocol is adapted from procedures described in the literature for the Michael addition of 2-aminopyridine to ethyl acrylate.[6][7]
-
Reactor Setup: Charge a clean, dry 100 L glass-lined reactor with 2-aminopyridine (5.0 kg, 53.1 mol).
-
Solvent Addition: Add anhydrous ethanol (15 L) to the reactor.
-
Inerting: Purge the reactor headspace with dry nitrogen and maintain a slight positive pressure.
-
Initial Mixing: Start agitation to ensure the 2-aminopyridine is fully dissolved or well-suspended.
-
Catalyst Addition (Optional but Recommended): If using a catalyst for improved rate and yield, add trifluoromethanesulfonic acid (0.40 kg, 2.66 mol) slowly, monitoring for any initial exotherm.[7]
-
Controlled Reagent Addition: Begin the controlled addition of ethyl acrylate (5.85 kg, 58.4 mol) via a dosing pump over a period of 4-6 hours.
-
Temperature Control: Maintain the internal reaction temperature between 70-75°C using the reactor's heating/cooling jacket. CRITICAL: Monitor the temperature closely. If it rises above 80°C, immediately stop the addition and apply cooling.
-
Reaction Monitoring: After the addition is complete, hold the batch at 70-75°C. Monitor the reaction progress by taking samples every 2 hours and analyzing them by HPLC for the disappearance of 2-aminopyridine.
-
Cooldown: Once the reaction is deemed complete (e.g., <2% starting material remaining), cool the reactor contents to 20-25°C.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Add a suitable organic solvent like ethyl acetate (30 L) and an aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the aqueous layer. Wash the organic layer with brine.
-
The resulting ethyl acetate solution can be concentrated for purification or used directly in the next step if validated.
-
Protocol 2: Hydrolysis and Purification of 3-Amino-3-(pyridin-2-yl)propanoic acid
-
Hydrolysis Setup: To the crude ethyl 3-(pyridin-2-ylamino)propanoate solution or isolated solid, add a 2M solution of potassium hydroxide in water (approx. 3 equivalents).[6]
-
Saponification: Heat the mixture to 50-60°C and stir until HPLC analysis confirms the complete disappearance of the starting ester.
-
Cooldown and Neutralization: Cool the reaction mixture to 15-20°C in an ice bath.
-
Precipitation: Slowly and carefully adjust the pH of the solution to its isoelectric point (typically pH 6-7) using 3M hydrochloric acid. The product will precipitate as a solid. Monitor the pH closely to avoid re-dissolving the product in excess acid.
-
Aging: Stir the resulting slurry at 5-10°C for at least 2 hours to maximize precipitation.
-
Isolation: Collect the solid product by filtration using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 5 L) and then with cold ethanol (1 x 5 L) to remove residual water and organic impurities.
-
Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
-
Recrystallization (If Required):
-
Charge the dried, crude product to a clean reactor.
-
Add a pre-determined amount of a suitable solvent system (e.g., 80:20 ethanol:water).
-
Heat the mixture with stirring until all solids dissolve.
-
Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization.
-
Isolate, wash, and dry the purified crystals as described in steps 5-7.
-
References
- BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Hoveyda, A. H., et al. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
- ChemicalBook. (n.d.). 3-(pyridin-2-ylamino)propanoic acid synthesis.
- Berk, S. C., et al. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds.
- Google Patents. (n.d.).
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- BOC Sciences. (n.d.). β−Amino Acids.
- Singh, R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem.
- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
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developing a robust analytical method for impurity profiling of 3-Amino-3-(pyridin-2-yl)propanoic acid
Welcome to the technical support center for developing a robust analytical method for the impurity profiling of 3-Amino-3-(pyridin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this analytical challenge. Our focus is not just on procedural steps but on the scientific rationale behind them, ensuring your methods are both accurate and defensible.
Section 1: Understanding the Analyte & Potential Impurities
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-standard amino acid containing a pyridine ring. Its polar nature and structural motifs present unique challenges for chromatographic separation and impurity identification. A successful analytical method begins with a thorough understanding of the molecule and its potential impurities.
Impurities can arise from various sources during the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[1] For a typical synthesis route, such as the reaction of 2-aminopyridine with an acrylate derivative, potential impurities could include:
-
Starting Materials: Unreacted 2-aminopyridine.
-
Intermediates: Partially reacted intermediates.
-
By-products: Isomers, products of side reactions, or dimers.
-
Degradation Products: Resulting from hydrolysis, oxidation, or photolysis. These are critical to identify for a stability-indicating method.[2][3]
Section 2: Core Analytical Technique: High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying impurities in pharmaceutical compounds.[1] Given the polar, zwitterionic nature of 3-Amino-3-(pyridin-2-yl)propanoic acid, selecting the appropriate chromatographic mode is paramount.
Chromatographic Mode Selection
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for highly polar analytes like amino acids that are poorly retained on traditional reversed-phase columns.[4][5] HILIC utilizes a polar stationary phase (e.g., silica, amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the retention of polar compounds.
-
Reversed-Phase (RP) Chromatography: While challenging, RP-HPLC can be employed. Success often requires:
-
Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase to form a neutral complex with the analyte, enhancing retention on a C18 column.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that provide alternative selectivity and better retention for polar compounds.[5]
-
Method Development Starting Points
The following table provides recommended starting conditions for your method development.
| Parameter | HILIC Mode | Reversed-Phase (RP) Mode | Rationale |
| Column | Amide or Silica-based HILIC column, e.g., 100 x 2.1 mm, 1.7 µm | C18 with polar endcapping, e.g., 150 x 4.6 mm, 3.5 µm | HILIC is ideal for polar analytes. A polar-modified C18 is a good alternative for RP.[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 0.1% Formic Acid or TFA in Water | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile or Methanol | The organic component for elution. |
| Gradient | Start at 95% B, decrease to 40% B over 15 min | Start at 5% B, increase to 50% B over 15 min | A standard gradient to screen for a wide range of impurity polarities. |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Adjusted based on column dimensions. |
| Column Temp. | 30 °C | 30 °C | Temperature control ensures retention time stability.[6] |
| Detection (UV) | 254 nm and 210 nm | 254 nm and 210 nm | The pyridine ring should have absorbance around 254 nm. 210 nm provides general detection for impurities lacking strong chromophores.[5] |
| Injection Vol. | 1-5 µL | 5-20 µL | Keep low to prevent peak distortion, especially in HILIC. |
Section 3: Troubleshooting Guide
Even with a well-designed method, issues can arise. This section addresses common problems in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my main analyte peak?
A1: Peak tailing is a common issue, especially with basic compounds like yours containing a pyridine ring. The primary causes are secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: The pyridine nitrogen can interact with acidic silanol groups on the surface of silica-based columns, leading to tailing.[7] Mobile phase pH being too close to the analyte's pKa can also cause this.
-
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This ensures the pyridine nitrogen is consistently protonated, minimizing secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol groups. Try increasing your buffer from 10 mM to 25 mM.
-
Use a Different Column: Consider a column with advanced endcapping or a hybrid particle technology to reduce the number of available silanol groups.
-
Reduce Sample Load: Overloading the column can lead to tailing. Try injecting a lower concentration of your sample.[6]
-
Q2: My retention times are shifting from one injection to the next. What's happening?
A2: Retention time instability is a critical problem that affects the reliability of your data.[6] It typically points to issues with the mobile phase, column equilibration, or temperature.
-
Causality: In HILIC, the column's hydration state is extremely sensitive to mobile phase composition. Small variations can cause significant retention shifts. In RP, insufficient column equilibration or temperature fluctuations are common culprits.
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: Premix mobile phases where possible and always degas thoroughly. Inconsistent solvent preparation is a frequent source of error.[6]
-
Increase Column Equilibration Time: Before starting your sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. We recommend flushing with at least 10-15 column volumes.
-
Use a Column Thermostat: Fluctuations in ambient temperature can affect retention times. A temperature-controlled column compartment is essential for stable results.[6]
-
Check for Pump Issues: Inconsistent flow from the pump can cause shifts. Check for leaks and ensure the pump seals are in good condition.
-
Q3: I'm seeing split peaks for some of my impurities. What is the cause?
A3: Split peaks suggest that the sample is being introduced to the column in a disrupted way or that there is a problem at the column inlet.[7]
-
Causality: A common cause is a mismatch between the sample solvent and the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause the analyte band to spread unevenly. A partially clogged column frit or a void at the head of the column can also create two different flow paths, resulting in a split peak.[7]
-
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility, use the weakest solvent possible.
-
Check for Column Contamination: Reverse and flush the column (if the manufacturer allows) to remove any particulates that may be clogging the inlet frit.
-
Inspect Column Connections: Ensure that all fittings, especially the one connecting to the column inlet, are properly seated and not creating any dead volume.[6]
-
Replace the Column: If the problem persists after troubleshooting, a void may have formed at the column head, requiring column replacement.
-
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Section 4: Advanced Detection and Identification: Mass Spectrometry (MS)
While UV detection is excellent for quantification, it provides no structural information. Coupling your LC system to a mass spectrometer (LC-MS) is essential for identifying unknown impurities.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable.[8] They provide highly accurate mass measurements (sub-ppm), which allow you to determine the elemental composition of an impurity.[10][11] This is a critical first step in structural elucidation.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity's molecular ion, MS/MS provides structural information. Comparing the fragmentation pattern of an impurity to that of the parent compound can reveal where the molecule has been modified.[10]
Section 5: Frequently Asked Questions (FAQs)
Q: How do I prove my analytical method is "stability-indicating"?
A: A stability-indicating method is one that can accurately detect changes in the quality of the drug substance over time.[12] To prove this, you must perform forced degradation studies.[3] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.
-
Key Stress Conditions (as per ICH Q1A):
-
Goal: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] You must then demonstrate that your analytical method can separate all the resulting degradation peaks from the main API peak and from each other. This is a core requirement for method validation, specifically for the "specificity" parameter.[13]
Q: What are the key parameters I need to assess during method validation according to ICH Q2(R2)?
A: Method validation demonstrates that your analytical procedure is fit for its intended purpose.[14] The ICH Q2(R2) guideline outlines the necessary validation characteristics, which include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants. Forced degradation studies are key here.[13][15]
-
Linearity: Demonstrating a direct relationship between analyte concentration and the method's response over a defined range.
-
Accuracy: The closeness of your measured results to the true value. This is often determined by spiking a placebo with known amounts of the API and impurities.
-
Precision: The degree of scatter between a series of measurements. This is assessed at three levels: repeatability (same lab, same day), intermediate precision (different days, different analysts), and reproducibility (between labs).
-
Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[14]
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Q: My compound lacks a strong UV chromophore. What are my detection options?
A: While 3-Amino-3-(pyridin-2-yl)propanoic acid has a pyridine ring that absorbs UV light, some related impurities may not. In such cases, or for greater sensitivity, consider these options:
-
Mass Spectrometry (MS): As discussed, MS is a universal detector that responds to any ionizable compound. It is the gold standard for impurity identification.[9]
-
Charged Aerosol Detector (CAD): CAD is a near-universal detector that provides a response proportional to the mass of the non-volatile analyte, regardless of its chemical structure. It is an excellent alternative when impurities lack chromophores.[5]
-
Pre-column Derivatization: This involves reacting the amino acids with a reagent that attaches a fluorescent tag (e.g., o-phthalaldehyde, OPA) before HPLC analysis.[16][17] This can dramatically increase detection sensitivity with a fluorescence detector.
Impurity Profiling Workflow
Caption: Integrated workflow for method development and impurity identification.
Section 6: Experimental Protocols
Protocol 1: Forced Degradation Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of 3-Amino-3-(pyridin-2-yl)propanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, then neutralize with 1 mL of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. Cool, then neutralize with 1 mL of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution in a sealed vial at 80 °C for 48 hours.
-
Control Samples: Prepare a control sample by diluting the stock solution with the same solvent and storing it under normal conditions.
-
Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase before injection. Analyze against the control to identify degradation peaks.
Protocol 2: HPLC-UV Method Development Workflow
-
System Preparation: Set up the HPLC system according to the "HILIC Mode" starting conditions in Section 2.
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (95% Acetonitrile, 5% Ammonium Formate Buffer) for at least 30 minutes at a stable flow rate.
-
Initial Injection: Inject the undegraded API standard. Verify its retention and peak shape.
-
Gradient Optimization:
-
If the API elutes too early, increase the initial percentage of the organic solvent (Mobile Phase B).
-
If the API elutes too late, decrease the initial percentage of the organic solvent.
-
Adjust the gradient slope to improve the separation between the API and any observed impurities. A shallower gradient provides better resolution.
-
-
Specificity Check: Inject the prepared forced degradation samples.
-
Evaluate Resolution: Assess the chromatograms to ensure all degradation peaks are baseline-resolved from the main API peak (Resolution > 2.0).
-
Iterate: If resolution is poor, further adjust the mobile phase pH, buffer concentration, or gradient profile until satisfactory separation is achieved. Document all parameters and results systematically.
Section 7: References
-
Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
-
Innovational Journals. (n.d.). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2).
-
Journal of Pharmaceutical and Biomedical Analysis. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
SciSpace. (2016). Forced Degradation Studies.
-
National Institutes of Health (NIH). (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation. Retrieved from [Link]
-
Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
-
Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analysis of amino acids by high performance liquid chromatography.
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 17. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Solubility Enhancement for 3-Amino-3-(pyridin-2-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Amino-3-(pyridin-2-yl)propanoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome solubility challenges encountered during biological assays. Our approach is built on fundamental physicochemical principles to empower you to find a robust and reproducible solution for your specific experimental needs.
Overview: Understanding the Molecule
3-Amino-3-(pyridin-2-yl)propanoic acid is a beta-amino acid derivative. Its structure contains three key functional groups that dictate its solubility behavior:
-
A Carboxylic Acid (-COOH): An acidic group that can be deprotonated to a carboxylate (-COO⁻).
-
An Amino Group (-NH₂): A basic group that can be protonated to an ammonium (-NH₃⁺).
-
A Pyridine Ring: A weakly basic aromatic heterocycle whose nitrogen can also be protonated.
The presence of both acidic and basic groups makes this compound zwitterionic . This means it can carry both a positive and a negative charge, and its net charge is highly dependent on the pH of the solution.[1][2] The lowest solubility for zwitterionic compounds typically occurs at their isoelectric point (pI) , where the net charge is zero, facilitating crystal lattice formation.[3] Conversely, solubility is significantly enhanced at pH values above or below the pI, where the molecule exists as a charged salt.
This guide will walk you through a systematic process, from preparing initial stock solutions to advanced formulation strategies, to ensure your compound remains in solution for reliable and accurate assay results.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common initial hurdles researchers face.
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic sign of a compound crashing out of solution due to poor aqueous solubility under the specific pH and concentration conditions of your final assay buffer. The small amount of DMSO from the stock solution is not sufficient to keep the compound dissolved in a predominantly aqueous environment.[4] The pH of your final buffer is likely near the compound's isoelectric point (pI), where its solubility is at a minimum.[1]
Q2: What is the best way to prepare an initial stock solution of 3-Amino-3-(pyridin-2-yl)propanoic acid?
For initial stock solutions, it is best practice to use a high-purity, anhydrous organic solvent in which the compound is freely soluble.[5] Dimethyl sulfoxide (DMSO) is the most common choice for high-throughput screening and cell-based assays.
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[6] Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][7]
Q3: I'm performing a cell-based assay. How much DMSO can my cells tolerate?
The tolerance to DMSO is cell-line dependent, but a general rule is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) .[4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to run a vehicle control (medium + same final concentration of DMSO) to ensure the solvent itself does not impact cell viability or the assay readout.
Q4: I see that a dihydrochloride salt version of this compound is available. Should I use that instead?
Yes, using a pre-formed salt, such as a hydrochloride (HCl) salt, is an excellent strategy.[8] The HCl salt ensures that the basic groups (the amino group and pyridine nitrogen) are protonated, making the molecule a cation with significantly higher aqueous solubility, especially in neutral or slightly acidic conditions, compared to the zwitterionic free base. If you are working with the free base, you will essentially be creating this salt in situ when you lower the pH.
A Systematic Workflow for Solubility Enhancement
If basic troubleshooting does not suffice, a more systematic approach is required. This workflow guides you from understanding the problem to implementing advanced solutions.
Workflow Step 1: Characterize the pH-Dependent Solubility
The first step is to understand how pH affects your compound's solubility. By generating a pH-solubility profile, you can identify the pH ranges where the compound is most and least soluble, allowing you to make informed decisions.[9][10]
Diagram: Ionization States of 3-Amino-3-(pyridin-2-yl)propanoic acid
Caption: Relationship between pH, ionization state, and solubility.
Experimental Protocol 1: Determining the pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with low molarity (e.g., 10-20 mM) to avoid salt effects.
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid from Supernatant: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Concentration: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of each buffer.
Workflow Step 2: Primary Strategy - pH Adjustment
Armed with the pH-solubility profile, the most direct strategy is to adjust the pH of your assay buffer to a range where the compound is highly soluble.[11]
Q: My compound has minimum solubility around pH 6-7, but my assay needs to be at pH 7.4. How can I use pH adjustment?
Even small shifts in pH can have a large impact. If the pI is near neutral, you will need to move the pH further away.
-
Acidic pH: Adjusting the pH to < 5 will protonate the amino and pyridine groups, creating a cation.
-
Basic pH: Adjusting the pH to > 9 will deprotonate the carboxylic acid group, creating an anion.
The choice between acidic or basic conditions may depend on compound stability and assay compatibility.
Experimental Protocol 2: Solubilization via pH Adjustment
-
Weigh the Compound: Weigh the required amount of solid compound.
-
Initial Suspension: Suspend the powder in a volume of deionized water or your base buffer that is less than your final target volume.
-
Titrate to Solubilize: While stirring, slowly add small volumes of a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) dropwise.[12]
-
Observe Dissolution: Continue adding the acid or base until the compound fully dissolves. Monitor the pH.
-
Final Volume Adjustment: Once dissolved, add your buffer concentrate and adjust the final volume with deionized water.
-
Final pH Check: Check and adjust the final pH to the desired value for your assay. Note: Be cautious that the pH does not drift back towards the pI upon dilution into the final assay plate, which could cause precipitation.
Workflow Step 3: Secondary Strategy - Co-solvents
If your biological assay has a strict pH requirement that falls within the low-solubility range of your compound, using co-solvents is the next best strategy.[13] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[14]
Diagram: Solubility Enhancement Workflow
Caption: Decision tree for selecting a solubility enhancement strategy.
Table: Common Co-solvents for Biological Assays
| Co-solvent | Properties | Typical Max Concentration (Cell-based) | Notes |
| DMSO | Strong, aprotic solvent | 0.5 - 1.0% | Most common, but can have biological effects at >1%. |
| Ethanol | Polar, protic solvent | 0.5 - 1.0% | Can cause protein denaturation at higher concentrations. |
| PEG 300/400 | Polyethylene Glycol | 1 - 5% | Generally low toxicity; can increase viscosity. |
| Glycerol | Viscous, polyol solvent | 1 - 5% | Biocompatible; significantly increases viscosity. |
| Propylene Glycol | Dihydroxy alcohol | 1 - 2% | Good safety profile; used in many pharmaceutical formulations. |
Experimental Protocol 3: Co-solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% of each co-solvent to be tested (e.g., 50 mM in DMSO, 50 mM in PEG 300).
-
Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare a series of dilutions of each co-solvent into your final assay buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add a small aliquot of the corresponding compound stock solution to each co-solvent/buffer mixture to achieve your target final concentration.
-
Observe and Incubate: Vortex each sample and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.
-
Select Best Condition: Choose the co-solvent and the lowest concentration of it that maintains the compound's solubility without causing unacceptable toxicity in your assay system. Always run a vehicle control with the selected co-solvent concentration.
Workflow Step 4: Advanced Formulation Strategies
When high concentrations are required and the above methods are insufficient, more advanced formulation techniques from early-stage drug development can be employed.[15][16][17]
-
Surfactants: For biochemical (non-cell-based) assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added at low concentrations (e.g., 0.01-0.05%) to form micelles that encapsulate and solubilize hydrophobic compounds.[18] This is generally not suitable for cell-based assays as these concentrations can disrupt cell membranes.
-
Complexation: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them and increasing their aqueous solubility.
-
Co-amorphous Systems: For challenging zwitterionic compounds, forming a co-amorphous solid with an excipient like an amino acid (e.g., tryptophan) can disrupt the crystal lattice, prevent precipitation, and significantly enhance solubility.[19] This typically involves lyophilization of a solution containing both the compound and the co-former.
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution into aqueous buffer. | Low aqueous solubility; pH is near the compound's pI. | 1. Adjust buffer pH away from the pI. 2. Add a co-solvent (e.g., PEG 300) to the final buffer. 3. Use a salt form of the compound (e.g., HCl salt). |
| Need to dissolve a high concentration (>100 µM) for an assay. | Target concentration exceeds thermodynamic solubility. | 1. Perform a full pH-solubility profile to find the optimal pH. 2. Conduct a co-solvent screen to find the most effective solubilizer. 3. Investigate advanced formulations like cyclodextrin complexation. |
| Compound is soluble initially but precipitates over time in the incubator. | Compound is kinetically trapped in a supersaturated state and is slowly crashing out to its more stable, less soluble crystalline form. | 1. Lower the final concentration. 2. Increase the concentration of the co-solvent or surfactant. 3. Consider using a formulation that creates a stable amorphous dispersion. |
| Observed biological effect is weak or inconsistent. | Poor solubility leads to a lower effective concentration at the target site; compound may be precipitating on cells or plasticware. | 1. Confirm solubility under final assay conditions before running the experiment. 2. Re-evaluate the formulation using the workflow above to ensure the compound is fully dissolved. |
References
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?
-
Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology. [Link]
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Grosse Daldrup, J.-B., et al. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Drug Delivery Leader. (n.d.). Formulation Development Strategy For Early Phase Human Studies. [Link]
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Drug Development & Delivery. (n.d.). Formulation Development Strategy for Early Phase Human Studies. [Link]
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MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
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ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
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ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
PubMed. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
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ResearchGate. (2021). (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
ChemBK. (2024). (R)-2-AMINO-3-(PYRIDIN-3-YL)PROPANOIC ACID DIHYDROCHLORIDE. [Link]
-
National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid: An Evaluation of Key Methodologies
The synthesis of β-amino acids, particularly those incorporating heterocyclic moieties, is a cornerstone of modern medicinal chemistry and drug development. Among these, 3-Amino-3-(pyridin-2-yl)propanoic acid stands out as a critical building block for a variety of pharmacologically active compounds. Its structural motif is found in molecules designed to mimic natural peptides, act as enzyme inhibitors, and serve as precursors to more complex molecular architectures.
This guide provides a comparative analysis of the primary synthetic routes to 3-Amino-3-(pyridin-2-yl)propanoic acid. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.
I. Strategic Approaches to the Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid
The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid can be broadly categorized into several key strategic approaches. Each of these routes offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The most prominent methods include:
-
The Strecker Synthesis: A classic and versatile method for the synthesis of α-amino acids, which can be adapted for β-amino acids.
-
The Mannich Reaction: A powerful carbon-carbon bond-forming reaction that can be employed to introduce the aminomethyl group.
-
The Michael Addition: A conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
This guide will now proceed to dissect each of these methodologies in detail.
II. The Strecker Synthesis Approach
The Strecker synthesis is a two-step process that involves the reaction of an aldehyde or ketone with a mixture of ammonia and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. While traditionally used for α-amino acids, a modified approach can be envisioned for our target β-amino acid.
Mechanistic Rationale
The core of the Strecker synthesis lies in the formation of an imine from 2-pyridinecarboxaldehyde, which is then attacked by a cyanide nucleophile. The resulting α-aminonitrile is a stable intermediate that can be isolated and subsequently hydrolyzed to the desired amino acid. The choice of cyanide source and hydrolysis conditions are critical to optimizing the yield and minimizing side reactions.
Visualizing the Strecker Synthesis Workflow
Caption: A simplified workflow of the Strecker synthesis for 3-Amino-3-(pyridin-2-yl)propanoic acid.
Experimental Protocol: A Representative Strecker Synthesis
Step 1: Synthesis of the α-Aminonitrile Intermediate
-
In a well-ventilated fume hood, a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol is prepared.
-
To this solution, an aqueous solution of ammonia (1.2 eq) is added, followed by potassium cyanide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to 3-Amino-3-(pyridin-2-yl)propanoic Acid
-
The crude α-aminonitrile is dissolved in a strong acid, such as 6 M hydrochloric acid.
-
The mixture is heated to reflux for 4-8 hours. The progress of the hydrolysis is monitored by TLC or HPLC.
-
After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the amino acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Trustworthiness and Self-Validation
The identity and purity of the final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to validate the success of the synthesis.
III. The Mannich Reaction Pathway
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (in this case, formaldehyde), and a primary or secondary amine. For the synthesis of our target molecule, a variation of this reaction can be employed.
Mechanistic Rationale
The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the reaction of a secondary amine and formaldehyde. This electrophilic species then reacts with a suitable nucleophile, such as a silyl enol ether derived from a pyridine-containing precursor, to form the desired carbon-carbon bond. Subsequent transformations then lead to the final β-amino acid.
Visualizing the Mannich Reaction Workflow
Caption: A conceptual workflow for the Mannich reaction approach.
Experimental Protocol: A Representative Mannich-type Synthesis
-
Preparation of the Mannich Reagent: In a flame-dried flask under an inert atmosphere, a solution of a suitable secondary amine (e.g., dimethylamine) in an anhydrous solvent (e.g., THF) is cooled to 0 °C. An aqueous solution of formaldehyde is then added dropwise.
-
Formation of the Nucleophile: A pyridine-containing starting material with an acidic proton is treated with a strong base (e.g., LDA) at low temperature to generate the corresponding nucleophile.
-
The Mannich Reaction: The freshly prepared Mannich reagent is added to the solution of the nucleophile at low temperature. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography.
-
Conversion to the Final Product: The Mannich adduct may require further chemical transformations, such as hydrolysis of an ester group, to yield the final 3-Amino-3-(pyridin-2-yl)propanoic acid.
IV. The Michael Addition Strategy
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. This strategy can be effectively utilized for the synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid by reacting a pyridine-based nucleophile with a suitable acrylate derivative.
Mechanistic Rationale
The key to this approach is the generation of a nucleophilic species from a pyridine-containing precursor. This nucleophile then attacks the β-position of an acrylate ester. The resulting enolate is then protonated to give the addition product. Subsequent hydrolysis of the ester group furnishes the target β-amino acid. The choice of base and reaction conditions is crucial for achieving high yields and diastereoselectivity if a chiral center is introduced.
Visualizing the Michael Addition Workflow
Caption: A schematic of the Michael addition pathway.
Experimental Protocol: A Representative Michael Addition
-
Generation of the Nucleophile: A solution of 2-lithiopyridine, generated from 2-bromopyridine and n-butyllithium at low temperature, can serve as a suitable nucleophile.
-
Michael Addition: To a solution of a protected amino-acrylate derivative in an anhydrous solvent at low temperature, the freshly prepared 2-lithiopyridine is added dropwise. The reaction mixture is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.
-
Deprotection and Hydrolysis: The protecting groups on the nitrogen and the ester are removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final 3-Amino-3-(pyridin-2-yl)propanoic acid.
V. Comparative Analysis of Synthetic Routes
The choice of the most appropriate synthetic route depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product.
| Parameter | Strecker Synthesis | Mannich Reaction | Michael Addition |
| Starting Materials | Readily available | Requires specific precursors | Readily available |
| Number of Steps | Typically 2-3 steps | Can be multi-step | Typically 2-3 steps |
| Reaction Conditions | Can use harsh reagents (cyanide, strong acids/bases) | Often requires strong bases and low temperatures | Requires strong bases and low temperatures |
| Potential Yields | Moderate to good | Variable, can be high | Good to excellent |
| Scalability | Can be challenging due to the use of cyanide | Moderate | Good |
| Key Advantages | Well-established, versatile | Forms C-C bond efficiently | High-yielding, good control over stereochemistry possible |
| Key Disadvantages | Use of highly toxic cyanide | Requires anhydrous conditions and strong bases | Requires cryogenic conditions |
VI. Conclusion and Future Outlook
The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid can be achieved through several viable synthetic routes, each with its own set of advantages and disadvantages. The Strecker synthesis offers a classic and direct approach, while the Mannich and Michael addition reactions provide more modern and often higher-yielding alternatives.
For laboratory-scale synthesis where the use of cyanide can be managed safely, the Strecker synthesis remains a valuable tool. For larger-scale production, the Michael addition may be more amenable due to its typically higher yields and better control over the reaction. The Mannich reaction, while powerful, may require more specialized starting materials and conditions.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods that avoid the use of stoichiometric strong bases and cryogenic temperatures. The development of enantioselective variants of these reactions will also be of significant interest to the pharmaceutical industry.
VII. References
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. [Link]
-
Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. [Link]
A Comparative Analysis of the Biological Activity of 3-Amino-3-(pyridin-2-yl)propanoic Acid and Its Constitutional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations of a molecule can profoundly dictate its biological activity. This guide provides an in-depth comparative analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its constitutional isomers, focusing on their potential interactions with key neurological targets. As Senior Application Scientists, our goal is to synthesize the available data, elucidate the structure-activity relationships, and provide a framework for future research and development in this area.
Introduction to Pyridyl-β-Amino Acids
The incorporation of a pyridine ring into a β-amino acid scaffold introduces a unique combination of steric and electronic properties. The nitrogen atom's position within the pyridine ring (ortho, meta, or para relative to the point of attachment) significantly influences the molecule's polarity, basicity, and ability to engage in specific receptor-ligand interactions. This guide will focus on the constitutional isomers where the pyridine ring is attached at the 3-position of the propanoic acid backbone:
-
3-Amino-3-(pyridin-2-yl)propanoic acid
-
3-Amino-3-(pyridin-3-yl)propanoic acid
-
3-Amino-3-(pyridin-4-yl)propanoic acid
While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, we can infer potential activities based on the known pharmacology of related β-amino acid derivatives and pyridinyl compounds. The primary neurological targets of interest for such structures are the GABAergic and glutamatergic systems, particularly GABA and NMDA receptors.
Chemical Structures and Physicochemical Properties
The seemingly subtle shift of the nitrogen atom within the pyridine ring leads to distinct differences in the isomers' electronic distribution and potential for hydrogen bonding, which are critical determinants of biological activity.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |
| 3-Amino-3-(pyridin-2-yl)propanoic acid | 3-Amino-3-(pyridin-2-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | -1.2 |
| 3-Amino-3-(pyridin-3-yl)propanoic acid | 3-Amino-3-(pyridin-3-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | -1.1 |
| 3-Amino-3-(pyridin-4-yl)propanoic acid | 3-Amino-3-(pyridin-4-yl)propanoic acid | C₈H₁₀N₂O₂ | 166.18 | -1.3 |
Note: Predicted logP values are estimations and can vary based on the algorithm used.
Comparative Biological Activity: A Focus on Neurological Receptors
Based on the structural similarity of these compounds to known neuromodulators, we will explore their potential activities at GABA and NMDA receptors. It is crucial to note that the following sections are based on structure-activity relationship (SAR) trends observed in related compound series, and direct experimental validation for these specific isomers is warranted.
GABA Receptor Modulation
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA receptors, particularly GABA-A and GABA-B subtypes, are well-established targets for a variety of therapeutic agents. β-amino acids are known to interact with GABA receptors.
Hypothesized Activity Profile:
-
3-Amino-3-(pyridin-2-yl)propanoic acid: The proximity of the pyridine nitrogen to the chiral center may influence its binding conformation. Depending on the steric hindrance, it might exhibit selectivity for a particular GABA receptor subtype.
-
3-Amino-3-(pyridin-3-yl)propanoic acid: This isomer presents a different electronic and steric profile compared to the 2-pyridyl isomer, which could translate to altered affinity and/or efficacy at GABA receptors.
-
3-Amino-3-(pyridin-4-yl)propanoic acid: The para-position of the nitrogen might allow for more extended conformations, potentially leading to interactions with different subsites within the GABA receptor binding pocket compared to its isomers.
Supporting Evidence from Related Compounds:
Structure-activity relationship studies of various 3-substituted propanoic acid derivatives have demonstrated that modifications at this position can significantly impact GABA receptor affinity and selectivity. For instance, the introduction of aromatic rings can enhance binding affinity. The position of heteroatoms within these rings is a key determinant of this interaction.
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity and memory function. The glycine co-agonist site on the NMDA receptor is a key target for therapeutic intervention.
Hypothesized Activity Profile:
-
The amino acid backbone of the target compounds makes them potential ligands for the glycine binding site of the NMDA receptor. The pyridine ring would act as a substituent that could modulate the affinity and efficacy of the interaction.
-
The different electronic properties of the pyridine isomers could influence their interaction with the amino acid residues in the glycine binding pocket. For example, the more electron-withdrawing pyridin-4-yl ring might engage in different non-covalent interactions compared to the pyridin-2-yl or pyridin-3-yl rings.
Supporting Evidence from Related Compounds:
Numerous studies on 3-substituted-2-aminopropanoic acid derivatives have shown that the nature of the substituent at the 3-position is crucial for determining agonist, partial agonist, or antagonist activity at the NMDA receptor glycine site. The size, electronics, and hydrogen bonding capacity of the substituent all play a role.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, the following experimental workflows are recommended.
GABA-A Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of the test compounds for the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in a suitable buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.
-
Wash the membranes multiple times to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine).
-
Add increasing concentrations of the test compounds (3-Amino-3-(pyridin-2-yl)propanoic acid and its isomers).
-
Incubate to allow for binding equilibrium to be reached.
-
Separate the bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
dot
Caption: Workflow for GABA-A Receptor Radioligand Binding Assay.
NMDA Receptor Functional Assay (Calcium Influx)
This assay measures the ability of the test compounds to modulate NMDA receptor function by monitoring changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express NMDA receptors.
-
Co-transfect the cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
-
Calcium Indicator Loading:
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Functional Assay:
-
Wash the cells to remove excess dye.
-
Add a baseline solution containing magnesium (to maintain the voltage-dependent block) but no glutamate or glycine.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with a fixed concentration of glutamate and glycine (co-agonists).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the response as a percentage of the maximal response (induced by saturating concentrations of a known agonist) against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
dot
Caption: Workflow for NMDA Receptor Functional (Calcium Influx) Assay.
Conclusion and Future Directions
The biological activity of 3-Amino-3-(pyridin-2-yl)propanoic acid and its constitutional isomers represents a compelling area for further investigation. The position of the nitrogen atom in the pyridine ring is predicted to have a significant impact on their interaction with neurological targets such as GABA and NMDA receptors. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific pharmacological profiles of these compounds.
Future research should focus on:
-
Synthesis and chiral separation of the individual enantiomers of each isomer, as stereochemistry is critical for biological activity.
-
In vitro pharmacological profiling against a panel of GABA and NMDA receptor subtypes to determine affinity, efficacy, and selectivity.
-
In vivo studies to assess the pharmacokinetic properties and potential therapeutic effects of the most promising candidates in relevant animal models of neurological disorders.
By systematically exploring the structure-activity relationships of these pyridyl-β-amino acids, the scientific community can unlock their potential for the development of novel and selective therapeutics for a range of CNS disorders.
References
-
Bowery, N. G., & Smart, T. G. (2006). GABAB and GABAC receptors. The Pharmacological Reviews, 58(4), 581-632. [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
-
Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2005). GABAA receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of medicinal chemistry, 48(12), 3815-3837. [Link]
A Comparative Guide to the Conformational Effects of β-Amino Acids in Peptides: Spotlight on 3-Amino-3-(pyridin-2-yl)propanoic acid
In the landscape of peptidomimetics and drug development, the conformational control of peptide backbones is paramount. The introduction of non-natural amino acids is a powerful strategy to modulate the structure, stability, and biological activity of peptides.[1][2][3] Among these, β-amino acids have emerged as versatile building blocks, capable of inducing unique and predictable secondary structures.[4][5] This guide provides a comparative analysis of the conformational effects of various β-amino acids in peptides, with a special focus on the intriguing properties of 3-Amino-3-(pyridin-2-yl)propanoic acid.
The Significance of β-Amino Acids in Peptide Design
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, leading to a longer and more flexible structure.[5] This seemingly minor alteration has profound implications for peptide conformation, enabling the formation of novel secondary structures such as 10-helices, 12-helices, 14-helices, and various turns and sheets.[4][5][6] These structures are often more stable to enzymatic degradation than native peptides, a highly desirable trait for therapeutic applications.[2][3] The substituents on the Cα and Cβ atoms of β-amino acids play a crucial role in dictating the preferred secondary structure, offering a rich playground for molecular design.[4][5]
Spotlight on 3-Amino-3-(pyridin-2-yl)propanoic acid: A Unique Conformational Inducer
3-Amino-3-(pyridin-2-yl)propanoic acid is a β-amino acid distinguished by the presence of a pyridine ring attached to the Cβ atom. This aromatic side chain introduces a unique combination of steric bulk, aromaticity, and hydrogen bonding capability, which can significantly influence the local and global conformation of a peptide.
While extensive experimental data specifically on peptides incorporating 3-Amino-3-(pyridin-2-yl)propanoic acid is emerging, we can infer its likely conformational effects based on studies of other β-amino acids with aromatic and bulky side chains. The pyridine ring is expected to engage in π-π stacking interactions and cation-π interactions, potentially stabilizing specific folded structures. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further constraining the peptide backbone.
The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid and its derivatives can be achieved through various organic synthesis routes, often involving Michael addition to a pyridine-containing α,β-unsaturated ester or similar strategies.[7][8][9]
Comparative Conformational Analysis of β-Amino Acids
To understand the unique potential of 3-Amino-3-(pyridin-2-yl)propanoic acid, it is essential to compare its anticipated effects with those of other well-characterized β-amino acids. We can categorize these β-amino acids based on their structural features:
Acyclic β-Amino Acids
Acyclic β-amino acids, with their relatively flexible side chains, can induce a variety of secondary structures. The nature of the side chain is a key determinant of the resulting conformation.
| β-Amino Acid | Representative Side Chain | Predominant Secondary Structure | Key Conformational Features |
| β-Alanine | -H | Generally unstructured in short peptides | Lacks significant conformational preference |
| β³-Homoleucine | -CH₂CH(CH₃)₂ | 14-helix | Bulky aliphatic side chains can promote helical structures through hydrophobic interactions.[10][11] |
| β³-Homophenylalanine | -CH₂Ph | 14-helix, β-sheets | Aromatic side chains can stabilize structures through π-π stacking.[12] |
| 3-Amino-3-(pyridin-2-yl)propanoic acid | 2-pyridyl | Predicted: Helical or turn structures | The pyridine ring's steric bulk and potential for specific interactions are expected to favor well-defined conformations. |
Cyclic β-Amino Acids
Cyclic β-amino acids impose significant conformational constraints on the peptide backbone, leading to highly predictable and stable secondary structures.[13][14][15][16]
| β-Amino Acid | Ring Structure | Predominant Secondary Structure | Key Conformational Features |
| trans-2-Aminocyclopentanecarboxylic acid (ACPC) | 5-membered ring | 12-helix | The rigid ring structure strongly pre-organizes the backbone into a helical conformation. |
| trans-2-Aminocyclohexanecarboxylic acid (ACHC) | 6-membered ring | 14-helix | The larger ring size favors a more extended helical structure compared to ACPC.[6] |
The conformational rigidity of cyclic β-amino acids makes them powerful tools for designing peptides with specific shapes and functionalities.[13]
Experimental Protocols for Conformational Analysis
The determination of peptide conformation in solution and the solid state relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[17][18][19][20]
Experimental Workflow for NMR-based Conformational Analysis:
Figure 1: A typical workflow for determining peptide conformation using NMR spectroscopy.
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information about the sample's purity and the presence of folded structures.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.[17]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the peptide's three-dimensional structure.[17][19]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, this experiment provides information on the backbone amide environment.[17]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.[21][22][23][24]
Experimental Workflow for X-ray Crystallography:
Figure 2: A generalized workflow for peptide structure determination by X-ray crystallography.
Obtaining well-diffracting crystals of peptides can be challenging, but when successful, it provides an unambiguous view of the peptide's conformation and intermolecular interactions.[23]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and sometimes quantitative estimation of these structural elements. For β-peptides, specific helical folds like the 14-helix also exhibit distinct CD signatures.[12]
Conclusion and Future Directions
The incorporation of β-amino acids into peptides offers a powerful avenue for creating novel biomaterials and therapeutics with enhanced stability and specific biological activities. 3-Amino-3-(pyridin-2-yl)propanoic acid, with its unique aromatic side chain, holds significant promise as a building block for inducing well-defined and potentially bioactive conformations. Further experimental studies, employing the techniques outlined in this guide, are necessary to fully elucidate its conformational preferences and unlock its potential in peptide design. The continued exploration of diverse β-amino acids will undoubtedly expand the structural and functional repertoire of peptides, paving the way for the next generation of peptide-based drugs.
References
- Relationship between Side Chain Structure and 14-Helix Stability of β3-Peptides in W
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. [Link]
-
Theoretical analysis of secondary structures of beta-peptides - PubMed. [Link]
- Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides - ChemRxiv. [Source URL not available]
- Relationship between Side Chain Structure and 14-Helix Stability of β 3 -Peptides in W
-
Folding and Function in α/β-peptides: Targets and Therapeutic Applications - PubMed. [Link]
-
Beta-peptide - Wikipedia. [Link]
-
Effects of side chains in helix nucleation differ from helix propagation - PNAS. [Link]
-
Toward β-Amino Acid Proteins: A Cooperatively Folded β-Peptide Quaternary Structure - PMC - NIH. [Link]
-
Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy - etd@IISc. [Link]
-
Computational design of a β-peptide that targets transmembrane helices - PubMed - NIH. [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc. [Link]
- X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides By Nicole Christine Thomas A dissertation - University of Wisconsin–Madison. [Source URL not available]
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - Scirp.org. [Link]
-
The investigation of the secondary structures of various peptide sequences of β-casein by the multicanonical simulation method - IDEAS/RePEc. [Link]
-
Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC - PubMed Central. [Link]
-
Folding and function in α/β-peptides: Targets and therapeutic applications - PMC. [Link]
-
Helices and Other Secondary Structures of β- and γ-Peptides - ResearchGate. [Link]
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC. [Link]
- (PDF)
-
β-Amino Acids Containing Peptides and Click-Cyclized Peptide as β-turn Mimics: A Comparative Study With 'Conventional' Lactam- And Disulfide-Bridged Hexapeptides - PubMed. [Link]
-
Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences | Journal of the American Chemical Society. [Link]
-
Application of alicyclic beta-amino acids in peptide chemistry - PubMed. [Link]
-
A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC - PubMed Central. [Link]
-
A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC - PubMed Central. [Link]
-
Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. [Link]
-
Some important cyclic β-amino acids | Download Scientific Diagram - ResearchGate. [Link]
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- 22. asset.library.wisc.edu [asset.library.wisc.edu]
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- 24. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Purity Validation of Synthesized 3-Amino-3-(pyridin-2-yl)propanoic Acid
Introduction: The Imperative for Rigorous Purity Assessment
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal and pharmaceutical chemistry.[1] As a chiral building block, its structural integrity and purity are paramount for its application in the synthesis of more complex molecules, including potential therapeutic agents. Impurities, whether they are residual starting materials, by-products, or unintended enantiomers, can drastically alter the pharmacological and toxicological profile of a final drug substance.[2][3]
Therefore, confirming the purity of a synthesized batch of this compound requires more than a single analytical measurement. A robust and trustworthy assessment is achieved by employing a series of orthogonal methods . This approach involves using multiple, independent analytical techniques that measure the same attribute (purity) based on different physicochemical principles.[4] This guide provides a detailed comparison of essential orthogonal methods for the comprehensive validation of 3-Amino-3-(pyridin-2-yl)propanoic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Rationale for an Orthogonal Approach
Relying on a single analytical technique, such as reversed-phase HPLC, carries the inherent risk that an impurity may have similar properties to the main compound (e.g., polarity) and therefore co-elute, remaining undetected.[5] An orthogonal approach mitigates this risk by analyzing the sample under different conditions. For example, a non-polar impurity hidden under the main peak in a reversed-phase separation may be easily resolved using a method based on charge or molecular size. This multi-faceted strategy is the bedrock of analytical validation in pharmaceutical development, ensuring a comprehensive characterization of the compound's purity profile.[4][6]
Caption: The principle of orthogonal validation.
Method 1: Reversed-Phase HPLC for Chemical Purity
Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity determination in pharmaceutical analysis.[2] Its principle is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. For 3-Amino-3-(pyridin-2-yl)propanoic acid, its retention will be governed by the hydrophobicity of the pyridine ring, balanced by the polarity of the amino and carboxylic acid groups. This method is excellent for separating the target compound from impurities with different polarities, such as unreacted starting materials or more polar degradation products.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve ~1.0 mg of the synthesized compound in 1.0 mL of the mobile phase A/B starting condition (e.g., 95:5 Water/Acetonitrile) to create a 1 mg/mL stock solution.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 260 nm (corresponding to the pyridine chromophore).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the chemical purity by the area percentage method (Area of Main Peak / Total Area of All Peaks) x 100.
Data Presentation: RP-HPLC
Table 1: Hypothetical RP-HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
|---|---|---|---|---|
| 1 | 3.52 | 1,520 | 0.15 | Unknown Impurity |
| 2 | 8.91 | 1,005,600 | 99.75 | 3-Amino-3-(pyridin-2-yl)propanoic acid |
| 3 | 12.45 | 3,015 | 0.10 | Process Impurity |
Method 2: Chiral HPLC for Enantiomeric Purity
Expertise & Experience: The carbon atom attached to the amino group, the carboxyl group, the pyridine ring, and a hydrogen atom is a chiral center. Therefore, the compound can exist as a pair of enantiomers (R and S). Many biological systems exhibit stereoselectivity, making the control of chiral purity a critical quality attribute.[7] Chiral HPLC directly separates these enantiomers using a chiral stationary phase (CSP).[8][9] The choice of a macrocyclic glycopeptide-based CSP is often effective for underivatized amino acids due to its ability to engage in multiple types of chiral recognition interactions (e.g., hydrogen bonding, ionic interactions).[9][10]
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Additionally, prepare a solution of the racemic standard (if available) to confirm the retention times of both enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v). Note: The optimal mobile phase may require method development.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Data Presentation: Chiral HPLC
Table 2: Hypothetical Chiral HPLC Enantiomeric Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
|---|---|---|---|---|
| 1 | 10.23 | 985,400 | 99.61 | (S)-enantiomer (Assumed) |
| 2 | 11.89 | 3,850 | 0.39 | (R)-enantiomer (Assumed) |
| Result | | | 99.22% ee | |
Method 3: NMR Spectroscopy for Structural Confirmation
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[11] For 3-Amino-3-(pyridin-2-yl)propanoic acid, ¹H NMR provides definitive information. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrals (area under the peaks) confirm the connectivity of all protons in the molecule.[12] The characteristic downfield signals of the pyridine ring protons are particularly diagnostic.[12][13] Any significant impurity with protons will be visible in the spectrum, making NMR a powerful method for both identification and purity assessment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the amine and carboxylic acid protons.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse sequence.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay: 2-5 seconds for accurate integration.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate all signals.
Data Presentation: ¹H NMR
Table 3: Expected ¹H NMR Signals for 3-Amino-3-(pyridin-2-yl)propanoic acid (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 | Doublet | 1H | H6 (Pyridine) |
| ~7.8 | Triplet of doublets | 1H | H4 (Pyridine) |
| ~7.4 | Doublet | 1H | H3 (Pyridine) |
| ~7.3 | Triplet | 1H | H5 (Pyridine) |
| ~4.5 | Triplet | 1H | CH (α-carbon) |
| ~2.8 | Doublet | 2H | CH₂ (β-carbon) |
| Broad | Singlet | 2H | NH₂ |
| Broad | Singlet | 1H | COOH |
Method 4 & 5: Mass Spectrometry and Elemental Analysis
Expertise & Experience: These two techniques provide fundamental, orthogonal confirmation of the compound's identity and composition.
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ionized molecules.[14] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding a protonated molecular ion [M+H]⁺. This provides a highly accurate confirmation of the molecular weight.[15][16]
-
Elemental Analysis (CHN): This combustion-based method determines the mass percentage of Carbon, Hydrogen, and Nitrogen in the compound.[17] The experimental results are compared to the theoretical values calculated from the molecular formula (C₈H₁₀N₂O₂), providing a direct measure of elemental composition and a check for inorganic impurities.[18][19]
Experimental Protocols
-
MS Protocol: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile/Water with 0.1% formic acid. Infuse directly into an ESI-MS system and acquire data in positive ion mode.
-
Elemental Analysis Protocol: Submit a dry, pure sample (~2-3 mg) to a dedicated CHN analyzer.
Data Presentation: MS and Elemental Analysis
Table 4: Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z |
|---|
| [C₈H₁₀N₂O₂ + H]⁺ | 167.0815 | 167.0812 |
Table 5: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 57.82 | 57.75 |
| Hydrogen (H) | 6.07 | 6.11 |
| Nitrogen (N) | 16.86 | 16.80 |
Synthesis of Findings: A Comprehensive Purity Statement
No single method provides a complete picture. The power of the orthogonal approach lies in the synthesis of all data points to build a self-validating system of evidence.
Caption: Comprehensive Purity Validation Workflow.
Table 6: Summary of Orthogonal Purity Validation
| Analytical Method | Parameter Measured | Result | Confidence |
|---|---|---|---|
| ¹H NMR Spectroscopy | Molecular Structure & Identity | Consistent with target structure | High |
| Mass Spectrometry | Molecular Weight | Confirmed (167.0812 Da) | High |
| Elemental Analysis | Elemental Composition | Matches theoretical C, H, N % | High |
| RP-HPLC | Chemical Purity | 99.75% | High |
| Chiral HPLC | Enantiomeric Purity | 99.22% ee | High |
| Overall Assessment | Identity and Purity | Verified as high-purity, enantiomerically enriched 3-Amino-3-(pyridin-2-yl)propanoic acid. | Very High |
This integrated approach demonstrates that the synthesized material is not only the correct molecule (confirmed by NMR, MS, and Elemental Analysis) but is also substantially free from both chemical and enantiomeric impurities (confirmed by two orthogonal HPLC methods). This level of rigorous, multi-faceted validation is essential for advancing a compound in any research or development pipeline.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of St. Thomas. Stoichiometry: Elemental Analysis.
- American Chemical Society. (2025).
- Sigma-Aldrich.
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- Chromatography Today. (2016).
- ChemCollective.
- Komaravolu, Y., et al. (2018).
- BenchChem. (2025). Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
- BOC Sciences. Amino Acid Analysis by HPLC.
- Chemistry LibreTexts. (2025).
- MtoZ Biolabs. Amino Acid Analysis Using HPLC.
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- ChemicalBook. 3-(pyridin-2-ylamino)propanoic acid synthesis.
- Impact Analytical.
- MtoZ Biolabs.
- Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas.
- Oklahoma State University. (n.d.). Determining Empirical and Molecular Formulas.
- American Pharmaceutical Review. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Quality Assistance. (2021). Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- Shimadzu.
- Szafran, M., et al. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- NIH. (2018).
- Freifelder, M., et al. (1963). NMR proof of the structure of 4-aminoquinolines and pyridines. Journal of Organic Chemistry.
- Google Patents. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Al-Talla, Z. (2022).
- Agilent Technologies. (2006).
- ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
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A Head-to-Head Comparison of Derivatization Reagents for the Analysis of 3-Amino-3-(pyridin-2-yl)propanoic Acid
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of non-proteinogenic amino acids is a critical aspect of various analytical workflows. 3-Amino-3-(pyridin-2-yl)propanoic acid, a chiral heterocyclic amino acid, presents unique analytical challenges due to its structural properties. This guide provides an in-depth, head-to-head comparison of three commonly employed pre-column derivatization reagents for the analysis of this compound via High-Performance Liquid Chromatography (HPLC): o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). The objective is to equip the reader with the necessary technical insights and experimental protocols to select the most appropriate derivatization strategy for their specific analytical needs.
Introduction to 3-Amino-3-(pyridin-2-yl)propanoic Acid and the Imperative for Derivatization
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-standard amino acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, imparts distinct chemical properties that are leveraged in the synthesis of novel pharmaceutical compounds. Accurate quantification of this analyte is crucial for pharmacokinetic studies, process optimization in synthetic chemistry, and metabolic investigations.
Like most amino acids, 3-Amino-3-(pyridin-2-yl)propanoic acid lacks a native chromophore or fluorophore, rendering its direct detection by common HPLC detectors, such as UV-Vis or fluorescence detectors, challenging and insensitive. Derivatization is therefore a requisite step to introduce a detectable tag onto the amino acid molecule, thereby enhancing its analytical response and improving chromatographic separation. This guide will delve into the nuances of three prominent derivatization reagents, evaluating their performance based on reaction mechanism, derivative stability, detection sensitivity, and practical considerations.
o-Phthalaldehyde (OPA): The Rapid and Sensitive Choice for Primary Amines
o-Phthalaldehyde (OPA) is a widely used derivatization reagent that reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] This reaction is exceptionally fast, often reaching completion within minutes at room temperature, making it highly amenable to automated, high-throughput analyses.[2]
Reaction Mechanism
The derivatization reaction with OPA proceeds in an alkaline environment, typically at a pH between 9 and 11.5.[3] The primary amino group of 3-Amino-3-(pyridin-2-yl)propanoic acid nucleophilically attacks one of the aldehyde groups of OPA. This is followed by the addition of a thiol, such as 3-mercaptopropionic acid (MPA), and a subsequent cyclization to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[2]
Figure 1: Experimental workflow for OPA derivatization.
Performance Characteristics
-
Selectivity: OPA's high selectivity for primary amines is a key advantage, minimizing interference from secondary amines or other matrix components. Since 3-Amino-3-(pyridin-2-yl)propanoic acid possesses a primary amino group, it is an ideal candidate for OPA derivatization.
-
Sensitivity: The resulting isoindole derivatives exhibit strong fluorescence, enabling detection limits in the low picomole to femtomole range.[4]
-
Derivative Stability: A notable drawback of OPA derivatization is the relative instability of the resulting derivatives.[5][6] The stability can be influenced by the choice of thiol, with 3-mercaptopropionic acid (MPA) generally yielding more stable derivatives than 2-mercaptoethanol.[1] For quantitative accuracy, it is crucial to maintain consistent reaction and injection times, or to employ an automated derivatization system.[1]
-
Ease of Use: The reaction is straightforward and rapid, making it suitable for both manual and automated procedures. The reagents are readily available and the reaction conditions are mild.
9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl): Versatility and Stability
9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is another popular derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent carbamate adducts.[7] This versatility makes it a valuable tool for the analysis of a broader range of amino acids, including those with secondary amine functionalities.
Reaction Mechanism
The derivatization with FMOC-Cl is also performed under alkaline conditions (pH ≥ 8.0) to ensure the deprotonation of the amino group.[8] The nucleophilic amino group of 3-Amino-3-(pyridin-2-yl)propanoic acid attacks the electrophilic carbonyl carbon of FMOC-Cl, resulting in the formation of a highly stable N-Fmoc-amino acid derivative.
Figure 2: Experimental workflow for FMOC-Cl derivatization.
Performance Characteristics
-
Reactivity: FMOC-Cl reacts with both primary and secondary amines, offering broader applicability than OPA.[7]
-
Derivative Stability: The resulting FMOC-carbamate derivatives are exceptionally stable, often for more than 24 hours at room temperature, which provides greater flexibility in sample processing and analysis.[9][10] This is a significant advantage over OPA derivatives.
-
Detection: The fluorenyl moiety of the FMOC group provides both strong UV absorbance (around 265 nm) and fluorescence (excitation ~265 nm, emission ~315 nm), offering flexibility in the choice of detector.[9][10]
-
Interference: A potential issue with FMOC-Cl derivatization is the hydrolysis of the reagent to FMOC-alcohol, which can co-elute with the analytes of interest and interfere with their detection. This can be mitigated by the addition of a scavenging agent, such as 1-aminoadamantane (ADAM), after the derivatization reaction.[8]
Dansyl Chloride: A Classic Reagent with Robust Performance
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a classic derivatization reagent that has been used for decades for the analysis of primary and secondary amines.[11] It forms highly fluorescent and stable N-dansyl-sulfonamide derivatives.
Reaction Mechanism
The dansylation reaction is typically carried out in an alkaline medium (pH 9.5-10.5) to facilitate the nucleophilic attack of the unprotonated amino group of 3-Amino-3-(pyridin-2-yl)propanoic acid on the sulfonyl chloride group of Dansyl Chloride.[12] This reaction often requires elevated temperatures to proceed to completion.
Figure 3: Experimental workflow for Dansyl Chloride derivatization.
Performance Characteristics
-
Reactivity: Dansyl Chloride reacts with both primary and secondary amines.[11] It can also react with phenolic hydroxyl and imidazole groups, which could be a consideration for complex sample matrices, though this is not a concern for the target analyte.
-
Derivative Stability: The dansylated derivatives are generally very stable, allowing for sample storage and delayed analysis.[13] However, they can be sensitive to light.[13]
-
Detection: The dansyl group imparts strong fluorescence to the derivatives, with excitation and emission maxima that are solvent-dependent but typically in the ranges of 310-350 nm and 500-550 nm, respectively.[14][15] The derivatives also have significant UV absorbance.
-
Reaction Conditions: The derivatization reaction is typically slower than with OPA or FMOC-Cl and often requires heating, which may not be suitable for thermally labile compounds.[12]
Head-to-Head Performance Comparison
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) |
| Analyte Reactivity | Primary amines only | Primary and secondary amines | Primary and secondary amines |
| Reaction Speed | Very fast (seconds to minutes)[2] | Fast (minutes) | Slower (often requires heat)[12] |
| Derivative Stability | Relatively unstable[5][6] | Highly stable[9][10] | Very stable (light sensitive)[13] |
| Detection Method | Fluorescence (highly sensitive) | Fluorescence, UV | Fluorescence, UV |
| Typical Ex/Em (nm) | ~340 / ~455 | ~265 / ~315 | ~330 / ~530 (solvent dependent)[14][15] |
| Key Advantage | Speed, selectivity for primary amines, suitable for automation. | Versatility (primary & secondary amines), high derivative stability. | Robust, well-established, very stable derivatives. |
| Key Disadvantage | Derivative instability, does not react with secondary amines. | Potential for interference from reagent hydrolysis by-products. | Slower reaction, may require heating. |
| Suitability for 3-Amino-3-(pyridin-2-yl)propanoic acid | Excellent, due to the primary amine. | Excellent, provides stable derivatives. | Excellent, forms stable and fluorescent derivatives. |
Experimental Protocols
Protocol 1: Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in ultrapure water and adjust the pH to 9.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 20 mg of OPA in 10 mL of the borate buffer. Add 20 µL of 3-mercaptopropionic acid (MPA). This reagent should be prepared fresh daily and protected from light.[2]
-
-
Derivatization Procedure:
-
In a suitable vial, mix 50 µL of the sample or standard solution containing 3-Amino-3-(pyridin-2-yl)propanoic acid with 50 µL of the OPA reagent.[1]
-
Vortex the mixture for 1 minute.
-
Inject an appropriate volume into the HPLC system immediately or within a consistent, short timeframe. For automated systems, the derivatization can be programmed to occur just prior to injection.[1]
-
Protocol 2: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl)
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 10.0): Prepare as described for the OPA protocol, adjusting the final pH to 10.0.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh.
-
-
Derivatization Procedure:
-
To 300 µL of the sample or standard solution, add 600 µL of the borate buffer.[8]
-
Add 600 µL of the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed for 5 minutes at room temperature.[8]
-
(Optional but recommended) To quench the reaction and remove excess FMOC-Cl, add 600 µL of a 300 mM 1-aminoadamantane (ADAM) solution (in 1:1 water:acetonitrile) and vortex for 1 minute.[8]
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 3: Derivatization with Dansyl Chloride
-
Reagent Preparation:
-
Sodium Bicarbonate Buffer (0.1 M, pH 10.0): Dissolve sodium bicarbonate in ultrapure water and adjust the pH to 10.0.
-
Dansyl Chloride Solution (1.5 mg/mL): Dissolve Dansyl Chloride in acetonitrile. Prepare fresh and protect from light.
-
-
Derivatization Procedure:
-
In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Cap the vial tightly and incubate at 60 °C for 45 minutes in the dark.
-
After incubation, cool the vial to room temperature.
-
Add a small amount of a quenching reagent, such as a dilute solution of methylamine or ammonia, to react with excess Dansyl Chloride.
-
Filter the sample prior to HPLC analysis.
-
Conclusion and Recommendations
The choice of derivatization reagent for the analysis of 3-Amino-3-(pyridin-2-yl)propanoic acid is contingent upon the specific requirements of the analytical method.
-
For high-throughput screening and automated analyses where speed is paramount, OPA is an excellent choice. Its rapid reaction kinetics and high sensitivity are significant advantages, provided that the analytical workflow is designed to manage the limited stability of the derivatives.
-
When derivative stability and analytical flexibility are the primary concerns, FMOC-Cl is the recommended reagent. The exceptional stability of the FMOC-adducts allows for greater latitude in sample handling and queuing, and the option for either UV or fluorescence detection adds to its versatility.
-
Dansyl Chloride remains a robust and reliable option, particularly when high sensitivity is required and the analytical throughput is less demanding. Its well-characterized chemistry and the high stability of its derivatives make it a dependable choice, although the need for heating during derivatization should be considered.
Ultimately, the optimal derivatization strategy will be determined by a careful evaluation of the analytical objectives, available instrumentation, and the desired balance between speed, stability, and sensitivity. Method validation, including an assessment of linearity, accuracy, precision, and stability under the specific laboratory conditions, is essential for ensuring reliable and reproducible results in the quantification of 3-Amino-3-(pyridin-2-yl)propanoic acid.
References
- Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.
-
Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609–620. [Link]
- Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives.
- Dorresteijn, R. C., Ruyter, E., Deelder, R. S., & Gool, A. P. (1996). Stability of o-phthalaldehyde-derivatized amino acids and their determination by capillary zone electrophoresis.
-
Lokey, R. S. (2017). Fmoc. Lokey Lab Protocols. [Link]
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- Molnár-Perl, I. (2000). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives.
- Bramhall, J. (1986). Phospholipid packing asymmetry in curved membranes detected by fluorescence spectroscopy. Biochemistry, 25(12), 3479-3486.
- Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620.
-
Chen, R. F. (1967). Fluorescence of dansyl amino acids in organic solvents and protein solutions. Semantic Scholar. [Link]
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-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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- Walker, J. M. (Ed.). (2009). The protein protocols handbook. Springer Science & Business Media.
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A Comparative Guide to the Metabolic Stability of 3-Amino-3-(pyridin-2-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure at its target site, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. For the promising class of 3-Amino-3-(pyridin-2-yl)propanoic acid derivatives, understanding the relationship between chemical structure and metabolic fate is paramount. This guide provides an in-depth comparison of factors influencing the metabolic stability of these compounds, supported by established principles of drug metabolism and experimental methodologies. While direct comparative data for a wide range of these specific derivatives is not extensively published, this guide synthesizes data from structurally related compounds to provide a robust framework for researchers.
The Metabolic Landscape of the 3-Amino-3-(pyridin-2-yl)propanoic Acid Scaffold
The core structure of 3-Amino-3-(pyridin-2-yl)propanoic acid presents several potential sites for metabolic transformation. The two primary regions of interest are the pyridine ring and the β-amino acid side chain.
The Pyridine Ring: A Double-Edged Sword
The pyridine ring is a common heterocycle in pharmaceuticals, often introduced to improve properties such as solubility and target engagement.[1][2] However, it can also be a site of metabolic activity, primarily through oxidation mediated by Cytochrome P450 (CYP) enzymes.[3] The nitrogen atom in the pyridine ring can influence its metabolic stability. Several studies have shown that the inclusion of a pyridine moiety can enhance metabolic stability, in part by modulating the electronic properties of the molecule.[2][4]
Common metabolic pathways for pyridine rings include:
-
N-oxidation: The nitrogen atom itself can be oxidized.
-
Hydroxylation: Carbon atoms in the ring can be hydroxylated, often at positions with higher electron density.
The β-Amino Acid Side Chain: A Stability-Enhancing Feature
The presence of a β-amino acid, as opposed to a naturally occurring α-amino acid, is a key structural feature that can confer enhanced metabolic stability. β-amino acids are generally more resistant to degradation by peptidases and other enzymes.[5] This increased stability is a significant advantage in drug design.
However, the propanoic acid portion of the side chain is not immune to metabolism. Potential metabolic pathways include:
-
Hydrolysis: While the amide bonds of peptides are susceptible to hydrolysis, the carboxylic acid group of the parent molecule is generally stable. However, if this group is modified into an ester or amide derivative, enzymatic hydrolysis by esterases or amidases in the plasma and liver becomes a critical consideration.[6]
-
Oxidation: The aliphatic carbon atoms in the propanoic acid chain can be sites of hydroxylation.
Below is a diagram illustrating the potential metabolic hotspots on the core scaffold.
Caption: Potential metabolic hotspots on the 3-Amino-3-(pyridin-2-yl)propanoic acid scaffold.
Structure-Metabolism Relationships: A Comparative Analysis
To guide the design of more stable derivatives, it is crucial to understand how different structural modifications can influence metabolic clearance. The following sections compare hypothetical derivatives to the parent compound, predicting their metabolic fate based on established structure-activity relationships for pyridine-containing molecules and β-amino acids.
Comparison of Pyridine Ring Substitutions
Substituents on the pyridine ring can significantly alter the electronic properties and steric environment, thereby influencing the susceptibility to CYP-mediated oxidation.
| Derivative | Predicted Impact on Metabolic Stability | Rationale |
| Parent Compound | Baseline | Unsubstituted pyridine ring is susceptible to oxidation. |
| Electron-Withdrawing Group (e.g., -Cl, -CF3) | Increased Stability | Reduces the electron density of the pyridine ring, making it less prone to oxidation by CYPs.[7] |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Decreased Stability | Increases the electron density of the pyridine ring, potentially accelerating oxidation. The methyl group itself can also be a site of hydroxylation.[8] |
| Bulky Substituent (e.g., -t-butyl) | Increased Stability | Steric hindrance can shield the pyridine ring from the active site of metabolizing enzymes. |
| Replacement with Saturated Ring | Increased Stability | Saturating the pyridine ring to a piperidine can significantly improve metabolic stability by removing the aromatic system prone to oxidation.[9] |
Comparison of Side Chain Modifications
Modifications to the β-amino acid side chain can also have a profound effect on metabolic stability, particularly concerning hydrolytic enzymes.
| Derivative | Predicted Impact on Metabolic Stability | Rationale |
| Parent Compound (Carboxylic Acid) | High Stability (to hydrolysis) | The carboxylic acid is generally not a substrate for hydrolytic enzymes. |
| Methyl Ester | Decreased Stability | Esters are susceptible to hydrolysis by plasma and liver esterases to the parent carboxylic acid.[6] |
| Primary Amide | Moderate Stability | Amides are generally more stable to hydrolysis than esters but can still be cleaved by amidases. |
| N-Alkylation of Amino Group | Variable | Small alkyl groups may have minimal impact, while larger groups could introduce new metabolic liabilities (e.g., N-dealkylation). |
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
To empirically determine the metabolic stability of 3-Amino-3-(pyridin-2-yl)propanoic acid derivatives, an in vitro assay using human liver microsomes (HLMs) is the industry standard for assessing Phase I metabolism.
Materials
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin).
-
Pooled Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Step-by-Step Methodology
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the HLM suspension to the buffer and pre-incubate at 37°C for 5 minutes. This allows the system to reach thermal equilibrium.
-
Add the test compound to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the wells to start the metabolic reaction. This is considered time zero. The rationale for using a regenerating system is to ensure a constant supply of the necessary cofactor (NADPH) for the CYP enzymes throughout the incubation period.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The cold acetonitrile precipitates the microsomal proteins, thereby stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The use of tandem mass spectrometry provides high sensitivity and selectivity.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro metabolic stability assay using liver microsomes.
Conclusion
The metabolic stability of 3-Amino-3-(pyridin-2-yl)propanoic acid derivatives is a multifaceted property governed by the interplay of the pyridine ring's susceptibility to oxidation and the inherent stability of the β-amino acid side chain. Strategic modifications to both these moieties can be employed to mitigate metabolic liabilities and enhance the pharmacokinetic profile of these promising compounds. By understanding the fundamental principles of drug metabolism and employing robust in vitro assays, researchers can rationally design derivatives with improved metabolic stability, thereby increasing the likelihood of developing successful therapeutic agents. This guide provides a foundational framework for these endeavors, emphasizing a proactive and informed approach to addressing metabolic challenges in drug discovery.
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A Comparative Guide to the Structure-Activity Relationships of 3-Amino-3-(pyridin-2-yl)propanoic Acid Analogs as GABA Transporter Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-Amino-3-(pyridin-2-yl)propanoic acid, a class of β-amino acids with significant potential for modulating the γ-aminobutyric acid (GABA) system. Primarily targeting GABA transporters (GATs), these compounds offer a promising avenue for the development of novel therapeutics for neurological disorders such as epilepsy and neuropathic pain.[1][2] This document synthesizes experimental data to elucidate how specific structural modifications influence inhibitory potency and subtype selectivity, offering a valuable resource for researchers in medicinal chemistry and drug development.
The Therapeutic Target: GABA Transporters (GATs)
GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3] Its signaling is terminated by the action of four transmembrane GABA transporters—GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1)—which mediate the reuptake of GABA from the synaptic cleft into neurons and surrounding glial cells.[2][4]
These subtypes exhibit distinct expression patterns and physiological roles:
-
GAT1: Predominantly found on neurons and is a major target for antiepileptic drugs like Tiagabine.[2][5]
-
GAT2 and BGT1: Also expressed peripherally, with BGT1 playing a role in osmotic regulation.[2]
-
GAT3: Primarily located on glial cells (astrocytes) and is implicated in modulating extrasynaptic GABA levels.[2][5]
Due to this diversity, achieving subtype selectivity is a critical objective in drug design. Selective inhibition allows for the fine-tuning of GABAergic tone in specific brain regions or cell types, which is hypothesized to yield more effective therapies with fewer side effects.[6]
Core Scaffold and Structure-Activity Relationship (SAR) Analysis
The 3-Amino-3-(pyridin-2-yl)propanoic acid scaffold serves as a rigid GABA analog. Its β-amino acid structure is a key feature found in substrates and inhibitors of GATs.[6][7] SAR studies have systematically explored modifications at three key positions to optimize potency and selectivity.
Modification of the Lipophilic Side-Chain
A common strategy in GAT inhibitor design, inspired by potent GAT1 inhibitors like Tiagabine, involves attaching a large, lipophilic moiety to the amino group.[1] This is because the transporter binding site is known to have a deep, hydrophobic pocket.
-
Rationale: Introducing bulky, diaromatic groups (e.g., bis(3-methylthiophen-2-yl)but-3-enyl or tris(4-methoxyphenyl)) is intended to occupy this hydrophobic region, thereby increasing binding affinity and acting as competitive or non-competitive inhibitors.[7][8][9]
-
Observation: Analogs bearing these large lipophilic side chains often exhibit enhanced potency. For example, SNAP-5114, a derivative of nipecotic acid featuring a tris(4-methoxyphenyl) moiety, is a selective GAT3 inhibitor.[9][10] The size and nature of this lipophilic group are critical determinants of subtype selectivity. Studies on β-amino acid derivatives have shown that variations in this side chain can shift selectivity between GAT1 and BGT1.[7]
Alterations to the Amino Acid Backbone
Modifications to the core propanoic acid chain directly impact how the molecule is recognized and oriented within the transporter's primary binding site.
-
Rationale: The carboxylic acid and amino groups are essential pharmacophores that mimic the endogenous substrate, GABA. Altering their relative positions, stereochemistry, or replacing them with bioisosteres can fine-tune interactions and selectivity.
-
Observations:
-
Chain Length: Extending the carbon backbone from propanoic to butanoic or pentanoic acid can alter subtype preference. This is likely due to optimizing the distance between the key amino and carboxylate binding groups to match the specific architecture of each GAT subtype.[3]
-
Cyclization: Introducing conformational constraints by incorporating the backbone into a ring system (e.g., piperidine in nipecotic acid or bicyclic structures) is a well-established strategy.[1][11][12] This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding and often increasing potency and selectivity.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups, while less explored for this specific scaffold, is a viable strategy for modifying pharmacokinetic properties and exploring alternative binding interactions.
-
Substitution on the Pyridine Ring
The pyridine ring offers multiple positions for substitution, allowing for the modulation of electronic properties and steric interactions.
-
Rationale: Adding substituents to the pyridine ring can introduce new contact points with the transporter, influence the molecule's overall lipophilicity, and alter the pKa of the pyridine nitrogen, which may be involved in hydrogen bonding.
-
Observations: While direct SAR data on substituted 3-Amino-3-(pyridin-2-yl)propanoic acid is limited in the provided search results, general principles from related heterocyclic inhibitors suggest that:
-
Small, electron-withdrawing groups (e.g., halogens) can enhance binding through specific interactions.
-
The position of the nitrogen atom (e.g., pyridin-2-yl vs. pyridin-3-yl or pyrazinyl) is critical and can dramatically alter the binding mode and resulting activity, as seen in inhibitors for other protein targets.[13]
-
Comparative Data Summary
The following table summarizes the inhibitory activity of representative GAT inhibitors, including β-amino acid derivatives and established tool compounds, to provide context for the SAR discussion. Potency is often expressed as the IC50 (concentration for 50% inhibition) or pIC50 (-log(IC50)).
| Compound | Core Scaffold | Key Feature | Target Selectivity | Potency (IC50 / pIC50) | Reference |
| Tiagabine | Nipecotic Acid | Di-thienyl lipophilic tail | GAT1 selective | 67 nM (synaptosomes) | [2][10] |
| SNAP-5114 | Nipecotic Acid | Tris(methoxyphenyl) tail | GAT3 > GAT2 > BGT1 > GAT1 | GAT3: 5 µM | [5][10] |
| EF1502 | β-amino acid derivative | Di-aromatic lipophilic tail | GAT1 / BGT1 mixed inhibitor | - | [2][8] |
| Compound 56a | Functionalized Amino Acid | N-benzylamide derivative | mGAT4 moderate selectivity | pIC50 = 5.04 (mGAT4) | [6] |
| Compound 50a | Functionalized Amino Acid | N-benzylamide derivative | mGAT2 selective | pIC50 = 5.43 (mGAT2) | [6] |
| (1R,2S)-5a (SBV2-114) | β-amino acid derivative | Di-thienyl lipophilic tail | BGT1 selective (>13-fold) | Biphasic: 4.7 µM & 556 µM | [8] |
| Bicyclo-GABA | Bicyclic GABA analog | Conformationally restricted | BGT1 selective | - | [11][12] |
Data is compiled from multiple sources and assay conditions may vary.
Key Experimental Protocols
Validating the activity and selectivity of novel analogs requires robust and reproducible experimental methods. The [³H]GABA uptake assay is the gold standard for characterizing GAT inhibitors.
Protocol: [³H]GABA Uptake Inhibition Assay
This protocol describes a cell-based functional assay to determine the IC50 values of test compounds against specific GAT subtypes.[6][14]
Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled GABA into mammalian cells stably expressing a specific mouse or human GAT subtype.
Materials:
-
HEK-293 cells stably transfected with the GAT subtype of interest (e.g., hGAT1, mGAT3).
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Poly-D-lysine coated 96-well plates.
-
Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).
-
[³H]GABA (radiolabeled substrate).
-
Unlabeled GABA ("cold" GABA).
-
Test compounds (analogs) at various concentrations.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transfected HEK-293 cells into 96-well plates at a density of ~50,000 cells/well and culture for 24-48 hours until confluent.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL of pre-warmed Uptake Buffer.
-
Pre-incubation: Add 100 µL of Uptake Buffer containing the test compound at various concentrations (e.g., 10-point dilution series) to the wells. For control wells, add buffer only (Total Uptake) or a known saturating GAT inhibitor (Nonspecific Uptake). Incubate for 10-30 minutes at room temperature or 37°C.[15]
-
Initiation of Uptake: Add 50 µL of a solution containing a mixture of [³H]GABA and unlabeled GABA (final concentration typically near the Km of the transporter, e.g., 25 µM cold GABA, 60 nM [³H]GABA) to all wells to start the uptake reaction.[14]
-
Incubation: Incubate the plate for a defined period (e.g., 3-30 minutes) at room temperature.[8][14] This time should be within the linear range of uptake for the specific cell line and transporter.
-
Termination: Stop the reaction by rapidly washing the wells three times with ice-cold Uptake Buffer to remove extracellular [³H]GABA.[14]
-
Cell Lysis & Counting: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer. Add 150 µL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in each well using a microplate scintillation counter.[14]
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
-
Plot the percent inhibition against the log of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
General Synthesis Route
A common synthetic approach to 3-amino-3-arylpropanoic acid derivatives involves a Michael addition reaction.
Conclusion and Future Perspectives
The structure-activity relationship of 3-Amino-3-(pyridin-2-yl)propanoic acid analogs is heavily influenced by the nature of the substituent on the amino group and the conformation of the amino acid backbone. Large, lipophilic N-substituents are crucial for achieving high potency, while the core scaffold's stereochemistry and rigidity are key for directing subtype selectivity.
Future research should focus on:
-
High-Throughput Screening: Employing miniaturized, homogeneous uptake assays to screen larger libraries of analogs more efficiently.[16]
-
Computational Modeling: Using docking studies and molecular dynamics to rationalize observed SAR and guide the design of new analogs with improved selectivity, particularly for the less-studied GAT2, GAT3, and BGT1 subtypes.[6][7]
-
Pharmacokinetic Optimization: Modifying lead compounds to improve metabolic stability and blood-brain barrier penetration, which are critical for developing viable CNS therapeutics.
By integrating these strategies, the 3-amino-3-pyridinylpropanoic acid scaffold can be further optimized to yield potent and selective GAT inhibitors, providing valuable tools for neuroscience research and potentially leading to next-generation therapies for neurological disorders.
References
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Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. PubMed. [Link]
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Soundararajan, G., & Clausen, R. P. (2024). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Patents. [Link]
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Cain, J. P., et al. (2007). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. [Link]
-
Vogensen, S. B., et al. (2013). Development of Non-GAT1-Selective Inhibitors: Challenges and Achievements. ACS Medicinal Chemistry Letters. [Link]
-
Contreras, F., et al. (2013). Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. Frontiers in Cellular Neuroscience. [Link]
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Stępnicka, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. [Link]
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. [Link]
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Vogensen, S. B., et al. (2020). Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects. ACS Pharmacology & Translational Science. [Link]
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Kragholm, B., et al. (2015). Pharmacological Identification of a Guanidine-Containing β-Alanine Analogue with Low Micromolar Potency and Selectivity for the Betaine/GABA Transporter 1 (BGT1). ResearchGate. [Link]
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Penmatsa, A., & Gouaux, E. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology. [Link]
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Whitworth, T. L., & Quick, M. W. (2016). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
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Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Pharmacology. [Link]
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Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PubMed Central. [Link]
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Stępnicka, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications. [Link]
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Kumar, K., et al. (2023). Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]
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Al-Khawaja, A., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]
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Kumar, K., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
-
Kumar, K., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Gultyay, V. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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Barker, D., et al. (2014). Synthesis of 3-Amino-2-carboxamide Tetrahydropyrrolo[2,3-b]quinolines. Semantic Scholar. [Link]
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cross-validation of analytical methods for 3-Amino-3-(pyridin-2-yl)propanoic acid
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 3-Amino-3-(pyridin-2-yl)propanoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 3-Amino-3-(pyridin-2-yl)propanoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method lifecycle management.
Introduction: The Analytical Imperative for a Novel Amino Acid Analog
3-Amino-3-(pyridin-2-yl)propanoic acid is a non-canonical amino acid analog with a structure that presents unique analytical challenges and opportunities. As a chiral molecule featuring both a basic pyridine moiety and acidic/basic amino acid functionalities, its accurate quantification is critical in various stages of pharmaceutical development, from pharmacokinetic studies in complex biological matrices to purity assessments of the active pharmaceutical ingredient (API).
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating that the method is suitable for its intended purpose.[1][2] However, in the lifecycle of a drug product, it is often necessary to use multiple analytical methods or transfer a method between laboratories. This necessitates cross-validation : a formal comparison between two validated methods to demonstrate that they provide equivalent results, ensuring data consistency and integrity across studies and sites.[3][4]
This guide will compare two of the most common and powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed protocol for their cross-validation.
Analyte Profile: Physicochemical Properties of 3-Amino-3-(pyridin-2-yl)propanoic acid
Understanding the analyte is the first step in developing a robust analytical method.
-
Structure and Functionality: The molecule contains a pyridine ring, which is a good UV chromophore, making HPLC-UV a viable detection method. It also possesses a primary amine and a carboxylic acid, rendering it amphoteric and highly polar.
-
Polarity: Its high polarity suggests that traditional reversed-phase chromatography may be challenging without specific mobile phase modifications. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents could be effective alternatives.[5]
-
pKa: The carboxylic acid group has an estimated pKa of around 2.5, while the pyridine nitrogen and the amino group introduce basic centers.[6] This is critical for selecting the appropriate mobile phase pH to control ionization and achieve optimal chromatographic retention and peak shape.
-
Mass Spectrometry Behavior: The presence of basic nitrogen atoms makes the molecule readily amenable to positive mode electrospray ionization (ESI), making LC-MS/MS an ideal technique for high-sensitivity applications.
Comparative Analysis of Core Methodologies
The choice of analytical technique is driven by the specific requirements of the assay, such as required sensitivity, sample matrix complexity, and throughput.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate. Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.[2] | High. Can distinguish compounds with identical retention times based on mass (isobars require MS/MS fragmentation for differentiation).[7][8] |
| Sensitivity | µg/mL to high ng/mL range. | pg/mL to low ng/mL range.[8] |
| Matrix Effect | Less susceptible to matrix effects compared to LC-MS/MS. | Highly susceptible to ion suppression or enhancement from matrix components.[4] |
| Cost & Complexity | Lower instrument cost, simpler operation, and maintenance. | Higher instrument cost, requires specialized expertise for method development and troubleshooting. |
| Ideal Application | Purity testing, content uniformity, and assay of drug substances and products where concentration is relatively high. | Bioanalysis (plasma, tissue), impurity profiling at trace levels, and metabolite identification. |
The Cross-Validation Workflow: Ensuring Method Concordance
Cross-validation is essential when changing analytical methods or laboratories during a project.[3] The process ensures that data generated by a new method is directly comparable to the data from the original method.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols: A Self-Validating System
The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and an LC-MS/MS method, followed by the cross-validation experiment. These protocols are grounded in the principles of the ICH Q2(R1) and Q2(R2) guidelines.[1][9][10][11]
Part A: Protocol for HPLC-UV Method Validation
This method is designed for the quantification of 3-Amino-3-(pyridin-2-yl)propanoic acid in a drug substance.
1. Chromatographic Conditions
-
Column: HILIC Column, 3 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 5 µL
2. Validation Parameters & Procedures
-
Specificity:
-
Prepare a solution of the analyte, a blank (diluent), and a sample spiked with known related substances and potential degradation products.
-
Causality: This test proves that the method can "unequivocally assess the analyte in the presence of components which may be expected to be present."[1] The peak for the analyte should be pure and free from interference at its retention time.
-
-
Linearity and Range:
-
Prepare a stock solution of the reference standard.
-
Create a minimum of five calibration standards by serial dilution, covering a range of 50% to 150% of the expected working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Inject each standard in triplicate.
-
Causality: Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999. This demonstrates a direct, predictable relationship between concentration and response over the intended range.
-
-
Accuracy:
-
Prepare placebo (matrix without analyte) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
Causality: Acceptance criteria are typically 98.0% to 102.0% recovery. This confirms the closeness of the measured value to the true value, ensuring the method is not biased.[12]
-
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Causality: The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%. This demonstrates the method's consistency under various normal operating conditions.[1]
-
-
Limit of Quantitation (LOQ):
-
Estimate the LOQ based on a signal-to-noise ratio of 10:1.
-
Confirm by preparing samples at this concentration and demonstrating that the method provides results with acceptable accuracy and precision.
-
Causality: This is the lowest concentration of analyte that can be reliably quantified and is a critical parameter for impurity analysis.[2]
-
Part B: Protocol for LC-MS/MS Method Validation
This bioanalytical method is designed for quantifying the analyte in human plasma.
1. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 Column, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI Positive
-
MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ → Product ion
-
Internal Standard (Stable Isotope Labeled): Precursor ion [M+H]⁺ → Product ion
-
2. Sample Preparation
-
To 50 µL of plasma, add 25 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 g for 5 minutes.
-
Inject 10 µL of the supernatant.
3. Validation Parameters & Procedures
-
Selectivity:
-
Analyze blank plasma from at least six different sources.
-
Causality: This establishes that endogenous plasma components do not interfere with the detection of the analyte or internal standard, ensuring the method is specific to the target molecule within the biological matrix.[4]
-
-
Linearity and Range:
-
Prepare calibration standards by spiking blank plasma at 8-10 non-zero concentrations, covering the expected physiological range (e.g., 1 ng/mL to 1000 ng/mL).
-
Causality: The calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against concentration, using a weighted (1/x²) linear regression. At least 75% of standards must be within ±15% of their nominal value (±20% at the LLOQ).
-
-
Accuracy and Precision:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Causality: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (RSD) should not exceed 15% (20% at LLOQ). This demonstrates the method is reliable and reproducible for analyzing study samples.[3]
-
-
Matrix Effect:
-
Compare the analyte response in post-extraction spiked plasma from multiple sources to the response in a neat solution.
-
Causality: This is a critical parameter for LC-MS/MS that assesses the impact of co-eluting matrix components on the ionization of the analyte.[4] Consistent matrix factor indicates the method is robust against biological variability.
-
Part C: The Cross-Validation Experiment
1. Objective: To demonstrate the equivalence of the validated HPLC-UV and LC-MS/MS methods for a specific application (e.g., analyzing bulk drug for a specific impurity).
2. Procedure:
-
Select a minimum of 20 representative samples whose concentrations span the analytical range of both methods. These can be previously analyzed samples or specifically prepared QC samples.
-
Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Tabulate the concentration results obtained from both methods for each sample.
3. Data Analysis and Acceptance Criteria:
-
Correlation Analysis: Plot the results from Method 2 (LC-MS/MS) against Method 1 (HPLC-UV). Calculate the correlation coefficient (r²).
-
Acceptance Criterion: r² ≥ 0.98.
-
-
Percent Difference Analysis: For each sample, calculate the percent difference between the mean results of the two methods: [(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100.
-
Acceptance Criterion: At least two-thirds of the individual sample differences should be within ±20.0% of the mean.
-
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | Mean Result (µg/mL) | % Difference |
| QC-1 | 10.5 | 10.2 | 10.35 | -2.9% |
| QC-2 | 51.2 | 53.5 | 52.35 | 4.4% |
| QC-3 | 98.9 | 95.5 | 97.20 | -3.5% |
| ... | ... | ... | ... | ... |
Conclusion
The successful cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that ensures the long-term integrity and consistency of analytical data. By demonstrating the interchangeability of methods like a robust HPLC-UV assay and a highly sensitive LC-MS/MS assay, organizations can confidently transition between technologies, transfer methods between labs, and compare data from different clinical or non-clinical studies. The detailed protocols and validation frameworks provided in this guide, grounded in ICH and FDA principles, offer a clear pathway to achieving this critical analytical objective.
References
-
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central, National Library of Medicine. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. PubMed, National Library of Medicine. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
-
LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. Advion, Inc. [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
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Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
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Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
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benchmarking the performance of 3-Amino-3-(pyridin-2-yl)propanoic acid-containing peptides against existing standards
A Senior Application Scientist's Guide to Benchmarking Peptides Containing 3-Amino-3-(pyridin-2-yl)propanoic Acid
An In-depth Technical Guide for Researchers in Drug Development
Introduction: The Quest for Superior Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their progression from bench to bedside is often hampered by inherent limitations, such as poor metabolic stability and suboptimal biophysical properties.[1][2] The strategic incorporation of non-canonical amino acids (ncAAs) is a powerful approach to overcome these hurdles, enhancing the therapeutic profile of peptide candidates.[3][4][5]
This guide focuses on a particularly promising ncAA: 3-Amino-3-(pyridin-2-yl)propanoic acid . The inclusion of its unique pyridyl moiety—a bioisostere of the phenyl ring but with distinct electronic properties—can confer significant advantages. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing aqueous solubility and altering receptor interactions.[6][7] Furthermore, the unnatural beta-amino acid backbone can impart resistance to enzymatic degradation.[8]
Here, we provide a comprehensive framework for objectively benchmarking the performance of peptides containing 3-Amino-3-(pyridin-2-yl)propanoic acid against their natural counterparts or other modified standards. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.
I. The Benchmarking Framework: A Multifaceted Evaluation
A robust comparison requires a multi-parameter assessment. The core of our benchmarking strategy is to synthesize a target peptide sequence containing 3-Amino-3-(pyridin-2-yl)propanoic acid and compare its key performance attributes directly against a control peptide (e.g., the native sequence).
The overall experimental workflow is depicted below. This process ensures that both peptide candidates are subjected to identical conditions, allowing for a direct and unbiased comparison of their performance metrics.
Sources
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Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 3-Amino-3-(pyridin-2-yl)propanoic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, experience-driven safety and handling protocols for 3-Amino-3-(pyridin-2-yl)propanoic acid. Moving beyond a simple checklist, we will explore the rationale behind each protective measure, ensuring a deep understanding that fosters a culture of safety and scientific integrity within your laboratory.
While comprehensive toxicological data for 3-Amino-3-(pyridin-2-yl)propanoic acid is not fully established, its structure—containing both a pyridine ring and an aminopropanoic acid moiety—guides our safety recommendations. Pyridine-containing compounds, for instance, warrant careful handling due to potential skin absorption and irritation.[1][2] Therefore, our protocols are built on a conservative approach, treating the compound with the respect it deserves until more definitive data is available.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following recommendations are based on established best practices for handling pyridine derivatives and aminopropanoic acids.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against accidental splashes of the compound, which could cause serious eye irritation.[3][4] |
| Skin Protection | - Gloves: Butyl rubber or Polyvinyl Alcohol (PVA) gloves for extended contact. Nitrile gloves may be used for incidental splash protection but must be changed immediately upon contact. - Lab Coat: A fully-buttoned, long-sleeved lab coat. | The pyridine moiety suggests potential for skin absorption and irritation.[1][5] Butyl rubber and PVA offer superior chemical resistance to pyridine-based compounds compared to standard nitrile gloves.[2][6] A lab coat prevents direct skin contact with any spills.[6] |
| Respiratory Protection | - Work in a certified laboratory chemical fume hood or a well-ventilated area. - For situations with inadequate ventilation or potential for aerosolization (e.g., large spills, weighing fine powder), a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter is recommended. | Handling the solid form can generate dust, which may cause respiratory irritation if inhaled.[3][4] A fume hood is the primary engineering control to minimize inhalation exposure.[6][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the key steps for safely handling 3-Amino-3-(pyridin-2-yl)propanoic acid from receipt to use.
Preparation and Engineering Controls
-
Verify Ventilation: Before beginning any work, ensure your chemical fume hood is operational and has a current certification.[7]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers, within the fume hood to minimize movement of the chemical in open air.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
Donning PPE
The order of donning PPE is crucial to prevent cross-contamination.
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Knowing the correct first aid measures is essential. [7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a doctor. [8]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [3][8]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [3][8]* Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately. [8] By integrating these detailed protocols into your daily laboratory operations, you not only ensure your personal safety but also contribute to a robust and responsible research environment.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemicalBook. (2022, August 11). 3-AMINO-3-(2-PYRIDINYL)PROPIONIC ACID - Safety Data Sheet.
- Benchchem. Personal protective equipment for handling Pyridine-2,6-diethanol.
- Capot Chemical Co., Ltd. (2013, September 11). MSDS of (R)-3-Amino-3-(pyridin-2-yl)propanoic acid.
- Ataman Kimya. 3-AMINOPROPANOIC ACID.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
- Washington State University. Pyridine Safety Data Sheet.
- Safety Data Sheet. (2023, February 1). Pyridine,6551E-3.
- AK Scientific, Inc. 3-[(3-Nitro-2-pyridinyl)amino]propanoic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 18).
- Thermo Fisher Scientific. (2025, December 24). (R)-3-(Fmoc-amino)
- Carl ROTH. Safety Data Sheet: 2-Aminopropionic acid.
- National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid.
- ChemBK. 2-Aminopropanoic Acid.
- Quora. (2019, February 24). How can you convert propanoic acid to 2 amino propanoic acid?.
- Benchchem. Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide.
- BLDpharm. 3-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
